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Core Science & Biosynthesis

Foundational

Architectural Mastery of 2-(4-Methylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde: Synthesis, Reactivity, and Drug Discovery Applications

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of core scaffolds dictates the trajectory of drug discovery programs. 2-(4-methylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde repre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of core scaffolds dictates the trajectory of drug discovery programs. 2-(4-methylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde represents a highly privileged, modular building block. By combining the bioisosteric utility of the thiazole core, the lipophilic and steric tuning of a 4-methylpiperidine moiety, and the electrophilic versatility of a C5-carbaldehyde, this molecule serves as a critical node for late-stage diversification. This technical guide deconstructs the structural rationale, details self-validating synthetic protocols, and explores the pharmacological utility of this scaffold in developing advanced therapeutics.

Structural Deconstruction & Physicochemical Profiling

The architecture of 2-(4-methylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde is purposefully designed for synthetic flexibility and biological target engagement:

  • 1,3-Thiazole Core: A robust,

    
    -electron-rich heterocycle that frequently participates in 
    
    
    
    -
    
    
    stacking and hydrogen bonding within protein binding pockets. It is a proven pharmacophore in antidiabetic and antimicrobial agents[1][2].
  • 4-Methylpiperidine Moiety (C2 Position): Attached via its nitrogen atom, this group exerts a strong

    
     (mesomeric) effect, pushing electron density into the thiazole core. This not only activates the C5 position for electrophilic attack during synthesis but also modulates the overall lipophilicity (LogP) and basicity (pKa) of the resulting drug candidates.
    
  • 5-Carbaldehyde Group: An electrophilic handle that rarely serves as the final pharmacophore. Instead, it enables rapid library generation via reductive aminations, Knoevenagel condensations, and Schiff base formations[1][3].

Table 1: Predicted Physicochemical Properties of the Core Scaffold
PropertyValuePharmacological Relevance
Molecular Formula C

H

N

OS
Baseline mass for downstream derivatization.
Molecular Weight 210.30 g/mol Low MW ensures derivatives remain within Lipinski's Rule of 5.
Hydrogen Bond Donors 0Enhances membrane permeability.
Hydrogen Bond Acceptors 4 (N, N, O, S)Facilitates strong interactions with target kinase/enzyme hinges.
Rotatable Bonds 2Maintains conformational rigidity while allowing optimal binding.
Predicted LogP ~2.1Ideal lipophilicity for oral bioavailability and cellular uptake.

Synthetic Methodology: The Vilsmeier-Haack Route

The synthesis of 2-(4-methylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde relies on the predictable electronic properties of the 2-aminothiazole system. The electron-donating nature of the piperidine nitrogen regioselectively activates the C5 position, making it highly susceptible to electrophilic aromatic substitution.

SyntheticWorkflow SM1 2-Bromothiazole + 4-Methylpiperidine Cond1 SNAr Reaction K2CO3, DMF, 90°C SM1->Cond1 Int1 2-(4-Methylpiperidin-1-yl) -1,3-thiazole Cond1->Int1 Cond2 Vilsmeier-Haack Formylation POCl3, DMF, 0°C to 80°C Int1->Cond2 Prod 2-(4-Methylpiperidin-1-yl) -1,3-thiazole-5-carbaldehyde Cond2->Prod

Synthetic workflow for 2-(4-methylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde.
Self-Validating Experimental Protocols
Step 1: Nucleophilic Aromatic Substitution (S

Ar)

Objective: Synthesize the intermediate 2-(4-methylpiperidin-1-yl)-1,3-thiazole.

  • Reagent Assembly: Dissolve 2-bromothiazole (1.0 eq) and 4-methylpiperidine (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Causality of Base: Add anhydrous K

    
    CO
    
    
    
    (2.0 eq). K
    
    
    CO
    
    
    acts as a heterogeneous base to neutralize the hydrobromic acid byproduct, preventing the protonation of the nucleophilic piperidine and driving the S
    
    
    Ar equilibrium forward.
  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.

  • Validation & Workup: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active 2-bromothiazole spot confirms conversion. Quench with water and extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (3x) to thoroughly remove residual DMF, ensuring accurate crude mass calculation before proceeding.

Step 2: Regioselective Vilsmeier-Haack Formylation

Objective: Install the C5-carbaldehyde group.

  • Vilsmeier Reagent Generation: Cool anhydrous DMF (5.0 eq) to 0°C. Dropwise add Phosphorus oxychloride (POCl

    
    , 1.5 eq). Causality:  POCl
    
    
    
    reacts with DMF to generate the highly electrophilic chloroiminium ion.
  • Electrophilic Attack: Slowly add the intermediate from Step 1 (dissolved in minimal DMF) to the Vilsmeier reagent at 0°C. The

    
     effect of the piperidine nitrogen directs the electrophile exclusively to the C5 position. Heat to 80°C for 4 hours.
    
  • Validation & Workup: Quench the reaction by slow addition to crushed ice. Critical: The rapid hydrolysis of unreacted POCl

    
     is highly exothermic; failure to control temperature will lead to degradation. Adjust the pH to 8.0 using saturated NaHCO
    
    
    
    to neutralize the intermediate iminium salt, liberating the free aldehyde. Extract with Dichloromethane (DCM).
  • Analytical Confirmation: Successful formylation is validated via

    
    H NMR, indicated by the appearance of a distinct aldehydic proton singlet at ~9.8 ppm and the downfield shift of the thiazole C4 proton to ~8.0 ppm.
    

Pharmacological Applications in Drug Discovery

Thiazole derivatives are foundational in managing metabolic disorders and oxidative stress[2]. Functionalizing the 5-carbaldehyde position of this scaffold yields highly potent therapeutic candidates.

Antidiabetic Agents ( -Glucosidase Inhibitors)

Condensing the aldehyde with various anilines to form Schiff bases generates novel


-glucosidase inhibitors that significantly outperform standard therapies like acarbose[3]. By inhibiting the enzymatic hydrolysis of complex carbohydrates in the intestinal brush border, these derivatives prevent postprandial blood glucose spikes[3][4].

BioPathway Drug Thiazole-5-carbaldehyde Derivatives (e.g., Schiff Bases) Inhibition Competitive/Non-competitive Inhibition Drug->Inhibition Enzyme α-Glucosidase Enzyme (Intestinal Brush Border) Process Enzymatic Hydrolysis Enzyme->Process Catalyzes Substrate Complex Carbohydrates (Starch, Oligosaccharides) Substrate->Process Product Glucose Absorption (Postprandial Hyperglycemia) Process->Product Inhibition->Enzyme

Mechanism of α-glucosidase inhibition by thiazole-5-carbaldehyde derivatives.
Antioxidant Agents

Thiazole-carboxamide derivatives synthesized from similar carbaldehyde precursors exhibit exceptional antioxidant properties. In DPPH free radical scavenging assays, specific derivatives have demonstrated sub-micromolar efficacy, significantly outperforming industry standards[5].

Table 2: Comparative Pharmacological Efficacy of Thiazole Derivatives
Compound / Derivative ClassBiological Target / AssayIC

Value (

M)
Reference StandardRef.
Thiazole Schiff Base (3i)

-Glucosidase Inhibition
10.21 ± 1.84Acarbose[3]
Thiazole Schiff Base (3b)

-Glucosidase Inhibition
11.14 ± 0.99Acarbose[3]
Thiazole-carboxamide (LMH6) DPPH Radical Scavenging0.185 ± 0.049Trolox (3.10 ± 0.92)[5]
Thiazole-carboxamide (LMH7) DPPH Radical Scavenging0.221 ± 0.059Trolox (3.10 ± 0.92)[5]

Conclusion

The 2-(4-methylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde scaffold is a masterclass in rational chemical design. By mastering its synthesis through tightly controlled, self-validating protocols like the Vilsmeier-Haack formylation, researchers can unlock a vast chemical space. As evidenced by recent breakthroughs in


-glucosidase inhibition and antioxidant development, this building block remains an indispensable asset in the ongoing pursuit of novel, high-efficacy therapeutics.

References

  • Thiazole-5-carbaldehyde - Chem-Impex. Chem-Impex.
  • Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management: Synthesis, In Vitro and In Silico Approach.
  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. PubMed.
  • Synthesis of Novel Thiazole Derivatives Containing 3-Methylthiophene Carbaldehyde as Potent Anti α-Glucosidase Agents: In Vitro Evaluation, Molecular Docking, Dynamics, MM-GBSA, and DFT Studies. Semantic Scholar.
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS One.

Sources

Exploratory

An In-depth Technical Guide to the Properties of 4-Methylpiperidine Substituted Thiazoles

For Researchers, Scientists, and Drug Development Professionals Introduction The confluence of distinct heterocyclic scaffolds into novel molecular architectures is a cornerstone of modern medicinal chemistry. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The confluence of distinct heterocyclic scaffolds into novel molecular architectures is a cornerstone of modern medicinal chemistry. This guide delves into the compelling properties of thiazole derivatives substituted with a 4-methylpiperidine moiety. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure found in numerous FDA-approved drugs and biologically active compounds, prized for its diverse pharmacological activities.[1] Similarly, the piperidine scaffold, a saturated six-membered heterocycle, is a common feature in natural alkaloids and synthetic pharmaceuticals, often imparting favorable pharmacokinetic properties.[2][3] The strategic incorporation of the 4-methylpiperidine substituent onto a thiazole core has yielded a class of compounds with a fascinating and promising profile of biological activities, ranging from anti-inflammatory and analgesic to antimicrobial and anticancer effects. This document serves as a technical resource, synthesizing current knowledge on the chemical, physical, and pharmacological properties of these hybrid molecules, and providing insights into their synthesis, structure-activity relationships, and therapeutic potential.

Core Chemical Structures and Physicochemical Properties

The fundamental structure of a 4-methylpiperidine substituted thiazole consists of a thiazole ring to which a 4-methylpiperidine group is attached. The point of attachment and the substitution pattern on the thiazole ring can vary, leading to a diverse library of compounds with distinct properties.

The physicochemical characteristics of the parent 4-methylpiperidine moiety, such as its basicity and lipophilicity, significantly influence the overall properties of the final compound.

Table 1: Physicochemical Properties of 4-Methylpiperidine

PropertyValueReference
Molecular FormulaC6H13N[4]
Molecular Weight99.17 g/mol [4]
Boiling Point124 °C[5][6]
Melting Point4-5 °C[5]
Density0.838 g/mL at 25 °C[6]
pKa~11.2N/A
LogP1.1[4]

The thiazole nucleus itself is a versatile scaffold, and its derivatives are known to exhibit a wide range of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][7][8] The combination of these two moieties creates a molecule with a unique profile, where the 4-methylpiperidine group can influence solubility, membrane permeability, and receptor binding, while the substituted thiazole core often serves as the primary pharmacophore.

Synthesis Strategies

The synthesis of 4-methylpiperidine substituted thiazoles typically involves multi-step reaction sequences. A common approach is the Hantzsch thiazole synthesis, or variations thereof, where a thiourea or thioamide is reacted with an α-haloketone.[9] Another strategy involves the reaction of a pre-formed thiazole with a suitable 4-methylpiperidine derivative.

A general synthetic route may involve the initial formation of a 2-aminothiazole derivative, which is then further functionalized. For instance, a 2-chloroacetamido thiazole can be synthesized and subsequently reacted with 4-methylpiperidine to yield the desired product.[10][11]

General Synthetic Protocol for 2-(4-Methylpiperidino)acetamido Thiazoles

A representative synthetic procedure involves a two-step process:

Step 1: Synthesis of 2-Chloroacetamido Thiazole Intermediate [10][11]

  • Dissolve the starting 2-aminothiazole derivative (1 equivalent) in a suitable dry solvent such as benzene.

  • Add a solution of chloroacetyl chloride (1.5-2 equivalents) in the same solvent dropwise at a controlled temperature.

  • Reflux the reaction mixture for several hours (e.g., 3 hours at 80°C).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess reagent by distillation.

  • Wash the residue with an aqueous solution of sodium bicarbonate (5% w/v) followed by cold water to remove acidic impurities.

  • Dry the crude product and recrystallize from a suitable solvent like ethanol to obtain the purified 2-chloroacetamido thiazole.

Step 2: Substitution with 4-Methylpiperidine [10][11]

  • Prepare a mixture of the 2-chloroacetamido thiazole intermediate (1 equivalent), 4-methylpiperidine (1.1-1.2 equivalents), and anhydrous sodium carbonate in a solvent such as absolute ethanol.

  • Heat the mixture under reflux for an extended period (e.g., 12 hours).

  • After the reaction is complete, remove the excess amine and solvent by distillation.

  • Treat the residue with a 5% sodium bicarbonate solution to remove any remaining acidic impurities.

  • Filter the solid product, wash it with water, and dry it.

  • Recrystallize the final product from a suitable solvent (e.g., 95% ethanol) to obtain the purified 4-methylpiperidine substituted thiazole.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis 2-Aminothiazole 2-Aminothiazole Reaction1 Reflux in dry benzene 2-Aminothiazole->Reaction1 Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Reaction1 2-Chloroacetamido thiazole 2-Chloroacetamido thiazole Reaction1->2-Chloroacetamido thiazole Intermediate 2-Chloroacetamido thiazole Reaction2 Reflux in ethanol with Na2CO3 Intermediate->Reaction2 4-Methylpiperidine 4-Methylpiperidine 4-Methylpiperidine->Reaction2 Final_Product 4-Methylpiperidine Substituted Thiazole Reaction2->Final_Product

Caption: General synthetic workflow for 4-methylpiperidine substituted thiazoles.

Pharmacological Properties and Biological Activities

Anti-inflammatory and Antioxidant Activity

Several studies have highlighted the anti-inflammatory and antioxidant potential of 4-methylpiperidine substituted thiazoles.[10][11][12] These compounds have been shown to be effective in reducing inflammation in animal models, such as the carrageenan-induced mouse paw edema model.[10][11] The anti-inflammatory activity is often linked to their antioxidant properties, as free radicals are known to play a significant role in the inflammatory process.[10][12]

The antioxidant activity of these compounds has been evaluated using various in vitro assays, including the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging assay and hydroxyl radical scavenging assays.[10][11] Some derivatives have also demonstrated inhibitory activity against soybean lipoxygenase (LOX), an enzyme involved in the biosynthesis of inflammatory mediators.[10][11]

G Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX_Pathway->Prostaglandins_Thromboxanes Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes Inflammation Inflammation Prostaglandins_Thromboxanes->Inflammation Leukotrienes->Inflammation Thiazole_Derivative 4-Methylpiperidine Substituted Thiazole Thiazole_Derivative->LOX_Pathway Inhibition

Caption: Inhibition of the LOX pathway by 4-methylpiperidine substituted thiazoles.

Table 2: Anti-inflammatory and Antioxidant Activity of Selected 4-Methylpiperidine Substituted Thiazoles

Compound IDIn vivo Anti-inflammatory Activity (% CPE)DPPH Radical Scavenging (%)Hydroxyl Radical Scavenging (%)LOX Inhibition (%)Reference
14 64.3---[11]
13 61.0---[11]
15 47.9---[11]

*CPE: Carrageenan-induced paw edema. Data presented for illustrative purposes based on available literature.

Analgesic Activity

The analgesic potential of thiazole derivatives, including those with piperidine substitutions, has been investigated.[2][13] Studies have employed models such as the tail-flick test to evaluate the pain-relieving effects of these compounds.[2][13] Some 4-piperidone-derived thiazoles have demonstrated dose-dependent analgesic activity, with chloro and nitro substituted compounds showing the highest efficacy.[2][13]

Antimicrobial Activity

The thiazole ring is a well-established scaffold in the development of antimicrobial agents.[1][14][15] The incorporation of a 4-methylpiperidine moiety can modulate the antimicrobial spectrum and potency. Thiazole-quinolinium derivatives containing a 4-methylpiperidine group have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA.[16] The mode of action for some of these compounds may involve the inhibition of essential bacterial enzymes.[16]

Anticancer and Kinase Inhibitory Activity

Thiazole derivatives are being extensively explored as potential anticancer agents, often targeting protein kinases which play a crucial role in cancer cell signaling.[17] While specific studies on 4-methylpiperidine substituted thiazoles as kinase inhibitors are emerging, the broader class of substituted thiazoles has shown promise in inhibiting various kinases, including Aurora kinases and cyclin-dependent kinases (CDKs).[17] The design of such inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the target kinase. The 4-methylpiperidine group can be strategically employed to enhance binding affinity and selectivity.

Structure-Activity Relationships (SAR)

The biological activity of 4-methylpiperidine substituted thiazoles is highly dependent on their structural features. Key SAR insights from the literature include:

  • Substitution on the Thiazole Ring: The nature and position of substituents on the thiazole ring significantly impact activity. For example, in a series of anti-inflammatory thiazolyl amides, a phenyl group at the R1 position was found to be crucial for high in vivo activity.[10][11]

  • Linker between Thiazole and Piperidine: The length and nature of the linker connecting the thiazole and piperidine moieties can influence biological activity.[10][11]

  • Substitution on the Piperidine Ring: While this guide focuses on the 4-methyl substitution, other substitutions on the piperidine ring can also modulate activity.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a critical role in its pharmacokinetic and pharmacodynamic properties.[10][11]

Experimental Protocols

DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the antioxidant activity of compounds.

Principle: DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorption at around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the corresponding hydrazine, resulting in a color change from violet to yellow and a decrease in absorbance.

Protocol: [10][11]

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like absolute ethanol.

    • Prepare stock solutions of the test compounds (4-methylpiperidine substituted thiazoles) at a known concentration (e.g., 0.1 mM) in the same solvent.

    • A standard antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), should be used as a positive control.

  • Assay Procedure:

    • In a set of test tubes or a 96-well plate, add a specific volume of the DPPH solution (e.g., 1 mL).

    • To the test samples, add an equal volume of the test compound solution (e.g., 1 mL).

    • For the control, add an equal volume of the solvent to the DPPH solution.

    • For the blank, use the solvent alone.

  • Incubation and Measurement:

    • Mix the solutions thoroughly and incubate them in the dark at room temperature for a specified period (e.g., 20 and 60 minutes).

    • After incubation, measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity can be calculated using the following formula:

      Where:

      • A_control is the absorbance of the control (DPPH solution without the test compound).

      • A_sample is the absorbance of the sample (DPPH solution with the test compound).

Conclusion and Future Perspectives

4-Methylpiperidine substituted thiazoles represent a promising class of compounds with a diverse range of pharmacological properties. Their demonstrated anti-inflammatory, antioxidant, analgesic, and antimicrobial activities warrant further investigation and optimization. The potential for these scaffolds to act as kinase inhibitors opens up exciting avenues for the development of novel anticancer therapeutics.

Future research in this area should focus on:

  • Expansion of the chemical space: Synthesis of new analogues with diverse substitution patterns to further explore the structure-activity relationships.

  • Mechanism of action studies: Elucidation of the precise molecular targets and signaling pathways responsible for the observed biological effects.

  • Pharmacokinetic and toxicity profiling: In-depth evaluation of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to assess their drug-likeness.

  • In vivo efficacy studies: Testing of optimized compounds in relevant animal models of disease to validate their therapeutic potential.

The continued exploration of 4-methylpiperidine substituted thiazoles holds significant promise for the discovery of new and effective therapeutic agents for a variety of diseases.

References

  • Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules. [Link][10][12]

  • Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. ResearchGate. [Link][11]

  • Appraisal of analgesic and anti-inflammatory activity of some 2,5-disubstituted-1,3,4-thiadiazoles. International Journal of Current Microbiology and Applied Sciences. [Link]

  • Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Biosciences Biotechnology Research Asia. [Link]

  • Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. International Journal of Pharmaceutical Sciences and Research. [Link][2][13]

  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. PLoS One. [Link][16]

  • 4-Methylpiperidine. CAS Common Chemistry. [Link][5]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link][17]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Molecules. [Link][7]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International. [Link][8]

  • 4-Methylpiperidine. PubChem. [Link][4]

  • Thiazole Ring—A Biologically Active Scaffold. Molecules. [Link][1]

  • Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Characterization of Novel Thiazole Substituted Pyridine and Piperidine Imidazole. International Journal of Chemical and Physical Sciences. [Link]

  • Discovery, SAR and Biological Evaluation of Aryl-thiazol-piperidines as SMN Modulators. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Evaluation of analgesic and anti-inflammatory activity of some 2,5- disubstituted-1,3,4-thiadiazoles. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. Scientific Reports. [Link][14]

  • Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules. [Link]

  • 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors. Bioorganic Chemistry. [Link]

  • Pharmacological properties of natural piperidine derivatives. ResearchGate. [Link][3]

  • Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents. Journal of Medicinal Chemistry. [Link]

  • Discovery of new thiazolidin-4-one and thiazole nucleus incorporation sulfaguanidine scaffold as new class of antimicrobial agents: Design, synthesis, in silico ADMET, and docking simulation. Journal of Molecular Structure. [Link][15]

  • Direct preparation of thiazoles, imidazoles, imidazopyridines and thiazolidines from alkenes. Organic & Biomolecular Chemistry. [Link]

  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. International Journal of Molecular Sciences. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link][9]

Sources

Foundational

molecular weight and formula of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde

An In-depth Technical Guide to 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde Abstract: This technical guide provides a comprehensive overview of the chemical compound 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde

Abstract: This technical guide provides a comprehensive overview of the chemical compound 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde. While direct experimental data for this specific molecule is not extensively available in public databases, this document synthesizes information from structurally similar analogs, established chemical principles, and predictive models to offer a detailed profile for researchers, scientists, and drug development professionals. The guide covers the compound's chemical identity, physicochemical properties, a proposed synthetic pathway, potential applications in drug discovery, and essential safety and handling protocols.

Introduction and Chemical Identity

2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole-5-carbaldehyde core substituted at the 2-position with a 4-methylpiperidine moiety. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds and pharmaceuticals.[1] The aldehyde functional group at the 5-position serves as a versatile synthetic handle for further molecular elaboration, making this compound a potentially valuable intermediate in the synthesis of more complex molecules.[2]

A critical point of clarification is the distinction between this molecule and its isomer, 4-methyl-2-(piperidin-1-yl)thiazole-5-carbaldehyde . In the subject of this guide, the methyl group is located on the piperidine ring, whereas in the isomer, it is attached to the thiazole ring. This structural difference, while subtle, can have significant implications for the molecule's conformation, reactivity, and biological activity.

Based on its chemical structure, the molecular formula and weight have been determined.

Table 1: Core Chemical Identifiers
IdentifierValueSource
IUPAC Name 2-(4-methylpiperidin-1-yl)-1,3-thiazole-5-carbaldehydeIUPAC Nomenclature
Molecular Formula C₁₀H₁₄N₂OSCalculated
Molecular Weight 210.30 g/mol Calculated
CAS Number Not foundN/A

Physicochemical and Spectroscopic Properties (Predicted)

Direct experimental data for 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde is limited. The properties outlined below are extrapolated from data available for its structural isomer, 4-methyl-2-(piperidin-1-yl)thiazole-5-carbaldehyde (PubChem CID: 2402636), and the parent compound, 2-(piperidin-1-yl)thiazole-5-carbaldehyde (CAS: 129865-52-7).[3]

Table 2: Predicted Physicochemical Properties
PropertyPredicted ValueBasis of Prediction / Notes
Physical Form SolidBased on related compounds like 2-(piperidin-1-yl)thiazole-5-carbaldehyde which is a solid with a melting point of 63-64°C.
Molecular Weight 210.30 g/mol Calculated from the molecular formula C₁₀H₁₄N₂OS.[3]
Solubility Likely soluble in organic solvents (e.g., DMSO, DMF, Methanol). Low aqueous solubility expected.Based on general properties of similar heterocyclic compounds. The isomer has an experimental solubility of >31.5 µg/mL at pH 7.4.[3]
XLogP3 2.5Computed for the isomer 4-methyl-2-(piperidin-1-yl)thiazole-5-carbaldehyde, suggesting moderate lipophilicity.[3]
Spectroscopic Analysis (Anticipated)

The structural characterization of this molecule would rely on standard spectroscopic techniques. The following are expected spectral features:

  • ¹H NMR: The spectrum would show characteristic signals for the thiazole proton, the aldehyde proton (typically a singlet around 9-10 ppm), and distinct multiplets for the protons on the 4-methylpiperidine ring. The methyl group would appear as a doublet coupled to the adjacent proton.

  • ¹³C NMR: Key signals would include the carbonyl carbon of the aldehyde (around 180-190 ppm), carbons of the thiazole ring, and the aliphatic carbons of the 4-methylpiperidine moiety.[4][5]

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde would be prominent (typically 1680-1710 cm⁻¹). C-H, C=N, and C-S stretching vibrations would also be present.[6]

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 210.30, confirming the molecular weight. Fragmentation patterns would likely involve cleavage of the piperidine ring and the thiazole-piperidine bond.[6]

Proposed Synthetic Pathway

The synthesis of 2-substituted thiazole-5-carbaldehydes can be achieved through several established methodologies. A plausible and efficient route for the target compound would likely involve a Hantzsch-type thiazole synthesis or a variation thereof.

Workflow: Proposed Synthesis

Synthesis_Workflow cluster_0 Step 1: Halogenation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Oxidation A 1,3-Dichloroacetone C Intermediate: 2-(4-methylpiperidin-1-yl)-4-(chloromethyl)thiazole A->C Reaction with B B 4-Methylpiperidine-1-carbothioamide (Thiourea derivative) B->C D Target Compound: 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde C->D Sommelet or similar oxidation

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Methodology:
  • Preparation of Thioamide: 4-Methylpiperidine is reacted with a thiocarbonyl transfer reagent (e.g., thiophosgene or by reacting the corresponding amine with carbon disulfide followed by amination) to form 4-methylpiperidine-1-carbothioamide. This serves as the nitrogen and sulfur source for the thiazole ring.

  • Hantzsch Thiazole Synthesis: The prepared thioamide is condensed with a suitable α-halocarbonyl compound. For a 5-carbaldehyde, a protected or precursor α-halocarbonyl is often used. A common strategy involves reacting the thioamide with 1,3-dichloroacetone to yield an intermediate like 2-(4-methylpiperidin-1-yl)-4-(chloromethyl)thiazole.

  • Formation of the Aldehyde: The chloromethyl intermediate is then converted to the aldehyde. This can be achieved via various methods, such as the Sommelet reaction, Kröhnke oxidation, or by hydrolysis of a protected aldehyde equivalent.

This synthetic approach is modular and has been successfully applied to create a wide variety of substituted thiazoles, lending confidence to its applicability for the target molecule.[7]

Potential Applications in Drug Discovery and Materials Science

The thiazole-5-carbaldehyde scaffold is a valuable building block in medicinal chemistry. The presence of the 4-methylpiperidine group can influence the compound's solubility, lipophilicity, and binding interactions with biological targets.

  • Anticancer Research: Many thiazole derivatives, including those with amide linkages derived from the 5-position, have demonstrated potent anticancer activities.[1][8] The aldehyde can be readily converted to an oxime, hydrazone, or Schiff base, or oxidized to a carboxylic acid, which can then be coupled with various amines to generate libraries of carboxamides for screening.

  • Antimicrobial Agents: The thiazole ring is a core component of several antimicrobial drugs. Novel derivatives are continuously being explored for their activity against resistant bacterial and fungal strains.[9]

  • Kinase Inhibitors: The structural features of this compound make it a candidate for derivatization into kinase inhibitors, a major class of drugs used in oncology and for inflammatory diseases.

  • Materials Science: Thiazole-containing compounds can be used in the development of polymers, dyes, and nonlinear optical (NLO) chromophores due to the electronic properties of the heterocyclic ring system.[2][10]

Logical Relationship: From Core Scaffold to Application

Application_Logic Core 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde Thiazole Core Aldehyde Handle 4-Methylpiperidine Moiety Synth Versatile Synthetic Intermediate Core:f2->Synth Reactive Site Bio Potential Biological Activity Core:f1->Bio Known Pharmacophore Phys Modulated Physicochemical Properties Core:f3->Phys Influences pKa, Lipophilicity App1 Anticancer Agents (Carboxamides) Synth->App1 App4 Material Science (Dyes, Polymers) Synth->App4 App2 Antimicrobial Agents Bio->App2 App3 Kinase Inhibitors Bio->App3

Caption: Relationship between structural features and potential applications.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde is not available, hazard information can be inferred from its structural isomer, 4-methyl-2-(piperidin-1-yl)thiazole-5-carbaldehyde, and other similar aldehydes.[3]

GHS Hazard Statements (Predicted):

  • H302: Harmful if swallowed.[3]

  • H312: Harmful in contact with skin.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H332: Harmful if inhaled.[3]

  • H335: May cause respiratory irritation.[3]

Handling and Personal Protective Equipment (PPE) Protocol:

This protocol is based on standard laboratory procedures for handling potentially hazardous chemical compounds.

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile).

    • Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene Measures: Avoid ingestion, inhalation, and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde represents a promising yet underexplored chemical entity. Its structure combines the medicinally significant thiazole pharmacophore with a versatile aldehyde group, making it a prime candidate for the synthesis of novel compounds in drug discovery and materials science. This guide provides a foundational understanding of its properties, potential synthesis, and applications, derived from the analysis of closely related molecules. Researchers working with this compound should proceed with the recommended safety precautions and can use the information herein as a starting point for further investigation and development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2402636, 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Supporting Information for Synthesis and Properties of NLO Chromophores with Fine-Tuned Electronic Structures.
  • PubMed. (2013). Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. Retrieved from [Link]

  • Filo. (2026, January 12). Below is the spectra (FT-IR, MS, ¹HNMR, and ¹³CNMR) of an unknown organic compound C₉H₁₀O. Retrieved from [Link]

  • SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) -. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13934728, 2-Methyl-1,3-thiazole-5-carbaldehyde. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-X-Ray%2C-Ahmad-Javed/d1e2c3b4a5f6g7h8i9j0k1l2m3n4o5p6q7r8s9t0]([Link]

  • ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

  • Research Square. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2821679, 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 2-amino-4-methyl-1,3-thiazole-5-carbaldehyde. Retrieved from [Link]

Sources

Exploratory

Comprehensive Solubility Profiling of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde: A Technical Guide for Preclinical Development

Executive Summary In early-stage drug discovery and medicinal chemistry, the physicochemical profiling of heterocyclic building blocks is a critical determinant of successful assay design, formulation, and downstream pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and medicinal chemistry, the physicochemical profiling of heterocyclic building blocks is a critical determinant of successful assay design, formulation, and downstream pharmacokinetics. 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde is a highly functionalized intermediate featuring a polarizable thiazole core, an electrophilic 5-carbaldehyde group, and a lipophilic 4-methylpiperidine moiety.

This whitepaper provides an in-depth, causality-driven guide to evaluating the solubility profile of this compound. By bridging thermodynamic principles with kinetic behavior, we establish self-validating experimental workflows that ensure high-fidelity data generation.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde, one must first deconstruct its structural micro-environments:

  • The Thiazole-5-Carbaldehyde Core: The thiazole ring is a weak base, but the strongly electron-withdrawing 5-carbaldehyde group depletes electron density from the aromatic system. This creates a highly polar, hydrogen-bond-accepting region.

  • The 4-Methylpiperidine Substituent: While aliphatic piperidines typically exhibit a high

    
     (~10–11), conjugating the piperidine nitrogen directly to the electron-deficient 2-position of the thiazole ring significantly delocalizes the nitrogen's lone pair. Consequently, the basicity of the piperidine nitrogen is drastically reduced, yielding an estimated basic 
    
    
    
    of 3.5 – 4.5.
  • Lipophilicity (

    
    ):  The bulky 4-methyl group adds significant hydrophobic bulk, driving the predicted 
    
    
    
    to approximately 2.5 – 3.0, which inherently limits aqueous solubility in un-ionized states.
pH-Dependent Solubility Logic

Because the compound's primary basic center has a depressed


, the molecule will remain predominantly un-ionized (neutral) at physiological pH (7.4), resulting in poor aqueous solubility. However, in the highly acidic environment of gastric fluid (pH 1.2), the nitrogen becomes protonated, breaking the crystal lattice energy and drastically increasing aqueous solubility via ion-dipole interactions.

pH_Logic pH1 pH 1.2 - 3.0 Gastric Fluid State1 Protonated Piperidine (Cationic) pH1->State1 Sol1 High Aqueous Solubility State1->Sol1 pH7 pH 7.4 Blood/Intestine State7 Neutral Free Base (Un-ionized) pH7->State7 Sol7 Low Aqueous Solubility State7->Sol7

Caption: Causality of pH-dependent ionization and its direct impact on aqueous solubility.

Organic Solvent Compatibility: Hansen Solubility Parameters (HSP)

For synthetic workflows and the preparation of high-concentration stock solutions (e.g., for High-Throughput Screening), understanding organic solubility is paramount. The Hansen Solubility Parameters (HSP) divide the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), Polar (

), and Hydrogen Bonding (

).

By calculating the Relative Energy Difference (RED) between the compound and various solvents, we can predict optimal dissolution media. A RED


 indicates high affinity and complete dissolution.
Table 1: Predicted Physicochemical & HSP Data
ParameterValue (Predicted)Causality / Implication
Molecular Weight 210.29 g/mol Optimal for fragment-based or lead-like space.

2.5 - 3.0High lipophilicity dictates poor neutral aqueous solubility.

(Basic)
~ 4.0Protonates only in highly acidic media (e.g., stomach).

(Dispersion)
~ 18.5 MPa

Driven by the aromatic thiazole and aliphatic piperidine.

(Polar)
~ 11.0 MPa

Driven by the strongly polarized carbaldehyde dipole.

(H-Bonding)
~ 6.5 MPa

Moderate; acts primarily as a hydrogen bond acceptor.

Note: Based on these HSP values, polar aprotic solvents like DMSO and DMF will yield RED values


, making them ideal vehicles for stock solutions.

Kinetic vs. Thermodynamic Solubility Workflows

Solubility is not a single static value; it is highly dependent on the state of the material and the method of introduction into the solvent[1].

  • Kinetic Solubility (Metastable): Measures the point at which a compound precipitates when a concentrated organic stock (e.g., DMSO) is spiked into an aqueous buffer. This represents a supersaturated state and is heavily influenced by nucleation kinetics[2][3]. It is the standard for early-stage bioassays to prevent false negatives caused by compound crashing out of solution[4].

  • Thermodynamic Solubility (Equilibrium): Measures the true equilibrium concentration of the lowest-energy crystalline solid in a solvent over an extended period (24–72 hours). This is the gold standard for lead optimization and formulation[1][5].

Workflow Start 2-(4-methylpiperidin-1-yl) thiazole-5-carbaldehyde Kinetic Kinetic Solubility (Metastable) Start->Kinetic Thermo Thermodynamic Solubility (Equilibrium) Start->Thermo PrepK DMSO Stock Dilution into Aqueous Buffer Kinetic->PrepK PrepT Solid Excess added to Aqueous Buffer Thermo->PrepT ReadK Laser Nephelometry (Light Scattering) PrepK->ReadK ReadT Shake-Flask (24-72h) LC-UV / LC-MS/MS PrepT->ReadT OutK Early Discovery / HTS ReadK->OutK OutT Lead Optimization ReadT->OutT

Caption: Divergent workflows for assessing kinetic vs. thermodynamic solubility.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems , incorporating internal controls to rule out artifacts such as filter binding, pH shifting, or detector saturation.

Protocol A: High-Throughput Kinetic Solubility via Laser Nephelometry

Nephelometry detects the Tyndall effect—the scattering of light by insoluble particles in suspension. It is highly sensitive to the onset of nucleation[3][6].

System Validation Controls:

  • Negative Control: 1% DMSO in buffer (Baseline scatter).

  • Positive Control: Amiodarone (Known precipitator at physiological pH).

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde in 100% LC-MS grade DMSO.

  • Serial Dilution: In a 384-well plate, perform a 2-fold serial dilution of the stock in DMSO.

  • Aqueous Spiking: Using an automated liquid handler, transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a clear-bottom 384-well assay plate (final DMSO concentration = 1.0% v/v)[2].

  • Incubation: Seal and incubate the plate at 25°C for 2 hours with gentle orbital shaking to allow metastable supersaturation to equilibrate[7].

  • Nephelometric Readout: Read the plate using a laser nephelometer (e.g., BMG NEPHELOstar Plus). Plot the Nephelometric Turbidity Units (NTU) against compound concentration[6].

  • Data Interpretation: The kinetic solubility limit is defined as the highest concentration before a statistically significant inflection point in light scattering occurs.

Protocol B: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method remains the definitive standard for thermodynamic equilibrium[5][8].

System Validation Controls:

  • Filter Recovery Check: Spike a known, fully dissolved concentration of the compound through the chosen filter membrane to verify non-specific binding is

    
    .
    
  • pH Drift Check: Measure buffer pH at

    
     and 
    
    
    
    hours. The basic piperidine may shift the pH of weakly buffered solutions[5].

Step-by-Step Methodology:

  • Solid Addition: Weigh approximately 2.0 mg of crystalline 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde into a glass vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., FaSSIF pH 6.5 or SGF pH 1.2). Ensure visible solid excess remains[1].

  • Equilibration: Seal the vial and agitate at 400 rpm at a constant 37°C for 24 to 72 hours[8].

  • Phase Separation: Centrifuge the suspension at 15,000

    
     g for 15 minutes to pellet the bulk solid. Carefully extract the supernatant and filter through a pre-validated 0.22 µm PTFE syringe filter[1].
    
  • Quantification: Dilute the filtrate appropriately with mobile phase and quantify the concentration using a validated LC-UV or LC-MS/MS method against a multi-point calibration curve[7][8].

Expected Data Outcomes

Based on the physicochemical causality outlined above, researchers should anticipate the following solubility profile during testing:

Table 2: Expected Solubility Matrix
Assay TypeMediumExpected Solubility RangeCausality
Thermodynamic SGF (pH 1.2)

mg/mL (High)
Complete protonation of the piperidine nitrogen disrupts crystal lattice.
Thermodynamic PBS (pH 7.4)

µg/mL (Low)
Molecule is un-ionized; high lipophilicity drives precipitation.
Kinetic PBS (pH 7.4)

µg/mL (Moderate)
Transient supersaturation from DMSO stock delays nucleation.
Thermodynamic FaSSIF (pH 6.5)

µg/mL (Moderate)
Bile salts form micelles that encapsulate the lipophilic molecule.

References

  • - Pharmaceutical Sciences

  • 7 - Enamine 3.4 - BMG LABTECH 4.2 - PubMed

  • 8 - Bio-protocol

  • 9 - Wikipedia

  • 1 - Raytor 8.3 - JRC Publications Repository

  • 6 - BMG LABTECH

  • 5 - SciSpace

Sources

Protocols & Analytical Methods

Method

reductive amination protocols using thiazole-5-carbaldehyde

Advanced Reductive Amination Protocols for Thiazole-5-Carbaldehyde in Medicinal Chemistry Executive Summary & Rationale The thiazolylmethylamine pharmacophore is a privileged motif in modern drug discovery, frequently em...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Reductive Amination Protocols for Thiazole-5-Carbaldehyde in Medicinal Chemistry

Executive Summary & Rationale

The thiazolylmethylamine pharmacophore is a privileged motif in modern drug discovery, frequently embedded in kinase inhibitors, D2/D3 receptor agonists[1], and MTA-cooperative PRMT5 inhibitors (such as TNG462)[2]. The most direct synthetic route to install this moiety is the reductive amination of thiazole-5-carbaldehyde with a primary or secondary amine.

However, thiazole-5-carbaldehyde presents unique chemo-selective challenges. The electron-deficient nature of the thiazole ring makes the aldehyde highly reactive but also susceptible to side reactions, such as self-condensation or premature reduction to thiazole-5-ylmethanol. Furthermore, the basic nitrogen of the thiazole ring strongly coordinates with transition metals, which frequently poisons palladium or platinum catalysts, rendering standard catalytic hydrogenation (e.g.,


) ineffective[3]. Consequently, hydride-mediated reductive amination—specifically utilizing sodium triacetoxyborohydride (STAB)—has become the industry standard[4].

Mechanistic Causality & Reagent Selection

To design a successful protocol, one must understand the causality behind the reaction sequence. Reductive amination is not a single reaction, but a cascade: condensation, dehydration, and reduction.

Mechanism A Thiazole-5-carbaldehyde (Electrophile) B Hemiaminal (Unstable) A->B + Amine C Iminium / Imine (Reactive) B->C - H2O D Thiazolyl Amine (Stable Product) C->D + Hydride (STAB)

Logical mechanism of hydride-mediated reductive amination.

If the reducing agent is too aggressive (e.g.,


), it will reduce the aldehyde to an alcohol before the amine can condense[5]. STAB (

) is the optimal choice because the three electron-withdrawing acetoxy groups stabilize the boron-hydride bond, making it a mild reductant that selectively targets the protonated imine/iminium ion over the neutral aldehyde[6].

For weakly nucleophilic amines (e.g., anilines) or sterically hindered secondary amines, iminium formation is the rate-limiting step. In these scenarios, adding a Brønsted acid (acetic acid) or a Lewis acid (titanium tetraisopropoxide,


) is required to drive the dehydration step forward before introducing the hydride[3].

Quantitative Optimization Data

The following table summarizes the causal relationship between the choice of reducing agent, reaction conditions, and expected outcomes for thiazole-5-carbaldehyde substrates.

Reducing AgentReagent FormulaOptimal pHChemoselectivity (Imine vs Aldehyde)Toxicity / ByproductsPrimary Use Case
STAB

5.0 - 7.0ExcellentLow (Generates AcOH)Standard direct reductive amination[6].
Sodium Cyanoborohydride

3.0 - 4.0GoodHigh (Generates HCN gas on aqueous quench)Acidic conditions; acid-sensitive amines[5].
Sodium Borohydride

7.0 - 9.0Poor (Reduces aldehyde rapidly)LowIndirect (two-step) amination after imine formation[5].

Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints prevent the waste of valuable intermediates.

Workflow Step1 1. Condensation Mix Aldehyde + Amine in DCE Step2 2. Acid Catalysis Add 1.0 eq AcOH (If required) Step1->Step2 Weak nucleophiles Step3 3. Reduction Add 1.5 eq NaBH(OAc)3 Step1->Step3 Standard amines Step2->Step3 Step4 4. Quench & Workup Sat. NaHCO3 / DCM Extraction Step3->Step4 Stir 2-12 h at RT Step5 5. Validation Confirm via LC-MS & 1H NMR Step4->Step5

Workflow for the direct reductive amination of thiazole-5-carbaldehyde.

Protocol A: Direct Reductive Amination (Standard STAB Method)

Best for: Primary amines and unhindered secondary amines.

  • Preparation : In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve thiazole-5-carbaldehyde (1.0 equiv, e.g., 1.0 mmol, 113 mg) and the target amine (1.05 - 1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to achieve a 0.1 M to 0.2 M concentration[6].

  • Acidification (Conditional) : If utilizing a secondary amine or a weakly basic primary amine, add glacial acetic acid (1.0 to 2.0 equiv). Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint 1: Remove a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. You should observe the

      
       mass of the intermediate imine/iminium species.
      
  • Reduction : Add sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise over 5 minutes. The reaction is typically exothermic; for large scales (>10 mmol), utilize a water bath to maintain ambient temperature.

  • Monitoring : Stir the suspension at room temperature for 2 to 12 hours. Monitor the disappearance of the aldehyde via TLC (UV active, stains bright orange with 2,4-DNP).

  • Quench & Extraction : Carefully quench the reaction by adding saturated aqueous

    
     (equal volume to the organic solvent) and stir vigorously for 15 minutes until gas evolution (
    
    
    
    and
    
    
    ) ceases. Extract the aqueous layer with DCM (3 × 10 mL).
  • Purification : Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (typically requiring a DCM/MeOH gradient due to the polarity of the secondary/tertiary amine product)[7].
    
Protocol B: Indirect Reductive Amination (Lewis Acid Mediated)

Best for: Sterically hindered secondary amines or highly electron-deficient anilines.

  • Imine Formation : Dissolve thiazole-5-carbaldehyde (1.0 equiv) and the hindered amine (1.0 equiv) in anhydrous THF. Add Titanium(IV) isopropoxide (

    
    , 2.0 equiv)[3].
    
  • Dehydration : Stir the mixture at room temperature for 6 to 12 hours. The titanium reagent acts as both a Lewis acid to activate the aldehyde and a dehydrating agent to sequester the generated water.

    • Self-Validation Checkpoint 2: LC-MS must show >95% conversion to the imine before proceeding. Do not add the reductant if unreacted aldehyde remains, as it will be irreversibly reduced to the alcohol.

  • Reduction : Cool the reaction to 0 °C and add sodium borohydride (

    
    , 1.5 equiv) in one portion. Stir for 2 hours, allowing the reaction to warm to room temperature[5].
    
  • Quench : Quench by adding water (2 mL per mmol of Ti). This will immediately precipitate titanium dioxide (

    
    ) as a thick white solid.
    
  • Filtration : Dilute with ethyl acetate and filter the entire suspension through a pad of Celite. Wash the Celite cake thoroughly with hot ethyl acetate. Concentrate the filtrate and purify as described in Protocol A.

Analytical Self-Validation & Troubleshooting

To confirm the structural integrity of the synthesized thiazolylmethylamine, rely on the following orthogonal analytical checkpoints:

  • 1H NMR Spectroscopy : The most definitive proof of success is the disappearance of the highly deshielded aldehyde proton singlet (typically observed at

    
     9.9 – 10.2 ppm in 
    
    
    
    ). Concurrently, a new methylene signal (
    
    
    ) will appear between
    
    
    3.8 and 4.2 ppm. The diagnostic thiazole C2 proton (the proton sandwiched between the sulfur and nitrogen) should remain intact, typically appearing as a sharp singlet around
    
    
    8.8 – 9.0 ppm.
  • LC-MS (ESI+) : Thiazole-containing amines ionize exceptionally well in positive electrospray ionization. The product will present a strong

    
     peak. If an 
    
    
    
    peak corresponding to the starting mass + 2 Da is observed without amine incorporation, the aldehyde was prematurely reduced to thiazole-5-ylmethanol. This indicates that the STAB was added too quickly or the amine was completely unreactive.

References

  • [2] Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [1] Development of a Highly Potent D2/D3 Agonist and a Partial Agonist from Structure−Activity Relationship Study of N6‑(2-(4-(1H‑Indol-5-yl)piperazin-1-yl)ethyl)‑N6‑propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2. NIH. Available at:[Link]

  • [4] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes (2006). SciSpace. Available at:[Link]

  • [6] ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ResearchGate. Available at:[Link]

  • [5] Reductive Amination - Common Conditions. Common Organic Chemistry. Available at:[Link]

  • [3] Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at:[Link]

Sources

Application

Application Note: Knoevenagel Condensation of Thiazole Aldehydes

Introduction & Mechanistic Rationale The Knoevenagel condensation is a cornerstone carbon-carbon bond-forming reaction, widely utilized in drug development to synthesize α,β-unsaturated compounds from aldehydes and activ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Knoevenagel condensation is a cornerstone carbon-carbon bond-forming reaction, widely utilized in drug development to synthesize α,β-unsaturated compounds from aldehydes and active methylene compounds[1]. When applied to thiazole aldehydes—critical pharmacophores in medicinal chemistry—the reaction demands specific optimization. Thiazole rings possess multiple heteroatoms (nitrogen and sulfur) that can coordinate with traditional strong Lewis acid catalysts, often leading to catalyst deactivation, heteroatom poisoning, or unwanted side reactions[2]. Consequently, mild, green, and highly specific catalytic systems are required to achieve high yields and purity without degrading the sensitive heterocyclic core[3].

Comparative Reactivity of Thiazole Isomers

The position of the formyl group on the thiazole ring fundamentally dictates its electrophilicity and, consequently, the reaction kinetics[4]. Understanding this causality is essential for selecting the appropriate catalytic conditions:

  • Thiazole-2-carboxaldehyde: The C2 position is highly electron-deficient due to the combined inductive (-I) electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This makes the C2-carbonyl carbon highly reactive toward nucleophilic attack by the carbanion generated from the active methylene compound, resulting in the fastest reaction times[4].

  • Thiazole-4-carboxaldehyde: Exhibits intermediate reactivity, as it is adjacent to the nitrogen but further from the sulfur atom[4].

  • Thiazole-5-carboxaldehyde: The C5 position is relatively electron-rich due to resonance contributions from the sulfur and nitrogen lone pairs. This delocalization reduces the partial positive charge on the carbonyl carbon, necessitating longer reaction times, elevated temperatures, or stronger base catalysis[4].

Quantitative Reactivity Data

The following table summarizes the expected reactivity trends and optimized conditions for the three primary thiazole aldehyde isomers when reacted with a standard active methylene (e.g., malononitrile).

Table 1: Comparative Reactivity and Optimized Conditions for Thiazole Aldehydes

Aldehyde IsomerElectrophilicityOptimal Catalyst SystemTime (h)Expected Yield (%)
Thiazole-2-carboxaldehyde HighNi(NO3)₂·6H₂O / DBU1 - 485 - 95
Thiazole-4-carboxaldehyde ModerateNi(NO3)₂·6H₂O / DBU4 - 875 - 85
Thiazole-5-carboxaldehyde LowDBU / Piperidine (Heat)8 - 1660 - 75

(Note: Data synthesized from comparative reactivity trends and green protocol optimizations[4],[3],[5]).

Experimental Workflows & Logical Relationships

To visualize the procedural logic and the kinetic differences between the isomers, refer to the following workflow and reactivity diagrams.

Workflow Step1 1. Substrate Preparation Thiazole Aldehyde + Active Methylene Step2 2. Catalyst Addition (e.g., DBU/H2O or Ni(NO3)2) Step1->Step2 Step3 3. Reaction Execution Stir at RT / Mild Heat Step2->Step3 Step4 4. In-Process Control TLC Monitoring Step3->Step4 Step5 5. Isolation & Workup Precipitation / Filtration Step4->Step5 Step6 6. Product Validation 1H NMR & FT-IR Analysis Step5->Step6

Experimental workflow for the Knoevenagel condensation of thiazole aldehydes.

Reactivity T2 Thiazole-2-carboxaldehyde (Highly Electrophilic C2) Product Knoevenagel Adduct (α,β-Unsaturated System) T2->Product Fastest Kinetics T4 Thiazole-4-carboxaldehyde (Intermediate Electrophilicity) T4->Product Moderate Kinetics T5 Thiazole-5-carboxaldehyde (Electron-Rich C5) T5->Product Slowest Kinetics

Comparative reactivity kinetics of thiazole aldehyde isomers.

Validated Experimental Protocols

The following protocols are designed to avoid the use of harsh, environmentally damaging solvents while maximizing yield through thermodynamic principles.

Protocol A: Aqueous Condensation using Ni(NO₃)₂·6H₂O

Causality: Water is an environmentally benign solvent that actively drives the reaction forward via the hydrophobic effect. As the highly conjugated, hydrophobic Knoevenagel adduct forms, it precipitates out of the aqueous phase, shifting the chemical equilibrium toward the product (Le Chatelier's Principle)[3]. Ni(NO₃)₂ acts as a mild Lewis acid that activates the carbonyl oxygen without irreversibly coordinating to the thiazole nitrogen[3].

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, add malononitrile (1.0 mmol, 66 mg) and thiazole-2-carboxaldehyde (1.0 mmol, 113 mg).

  • Solvent & Catalyst: Add 10 mL of deionized water to the flask, followed by 5 mol% of Ni(NO₃)₂·6H₂O (14.5 mg)[3].

  • Execution: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C).

  • Monitoring: Check the reaction progress via TLC (Hexane:EtOAc 7:3) every 30 minutes until the aldehyde spot is fully consumed.

  • Isolation: Once complete, filter the precipitated solid through a Büchner funnel. Wash the crude solid with cold water (2 × 5 mL) to remove the water-soluble catalyst.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure α,β-unsaturated dinitrile.

Protocol B: Base-Catalyzed Condensation using DBU/H₂O Complex

Causality: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a strong, non-nucleophilic base. When complexed with water, it forms a mild Brønsted base system. This complex efficiently deprotonates the active methylene compound to form a stable carbanion without triggering the Cannizzaro reaction or causing self-condensation of the thiazole aldehyde, which is a common failure mode with strong bases like NaOH[1],[5].

Step-by-Step Methodology:

  • Catalyst Preparation: Pre-form the DBU/H₂O complex by mixing DBU (1.0 mmol) with H₂O (25.0 mmol) and stirring for 3 hours at room temperature[5].

  • Reaction Setup: To a separate flask containing the active methylene compound (e.g., ethyl cyanoacetate, 1.0 mmol) and thiazole-4-carboxaldehyde (1.0 mmol), add the pre-formed DBU/H₂O complex[5].

  • Execution: Stir the mixture at room temperature. The reaction will typically turn deep yellow/orange as the extended conjugated system forms.

  • Isolation: Upon completion (verified by TLC), filter the precipitated solid. The filtrate containing the DBU/water complex can be recycled for subsequent runs[5].

  • Drying: Dry the isolated solid under vacuum to obtain the final product.

Self-Validating Analytical Parameters

A robust protocol must be a self-validating system. To ensure the Knoevenagel condensation of the thiazole aldehyde was successful, cross-reference your analytical data against these expected parameters:

  • Thin Layer Chromatography (TLC): Thiazole aldehydes typically exhibit higher Rf values in non-polar solvent systems (e.g., Hexane:EtOAc 7:3) compared to the highly polar Knoevenagel adducts. The product spot will be intensely UV-active at 254 nm and 365 nm due to the newly formed extended π-conjugation.

  • ¹H NMR Spectroscopy (Critical Validation): The defining self-validating feature is the complete disappearance of the characteristic aldehyde proton signal (a sharp singlet at δ 9.8–10.2 ppm). Concurrently, a new vinylic proton signal must emerge. For thiazole Knoevenagel adducts, this vinylic proton typically resonates as a sharp singlet between δ 7.5–8.5 ppm, depending on the electron-withdrawing strength of the active methylene groups[6].

  • FT-IR Spectroscopy: Confirm the disappearance of the strong C=O stretch of the starting aldehyde (~1690–1710 cm⁻¹) and the appearance of a conjugated C=C stretch (~1600–1620 cm⁻¹). If malononitrile was used, a sharp, distinct C≡N stretch must appear at ~2200 cm⁻¹[6].

References

  • [2] Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical and Pharmaceutical Bulletin (Tokyo). URL:[Link]

  • [1] Green Methods Of Synthesis For Knoevenagel Condensation. EduBirdie. URL: [Link]

  • [3] A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences. URL:[Link]

  • [6] An efficient method for Knoevenagel condensation: A facile synthesis of 5-arylidenyl 2,4-thiazolidinedione. Green Chemistry Letters and Reviews. URL:[Link]

  • [5] Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry. URL: [Link]

Sources

Method

Application Note: Synthesis of 2-(4-Methylpiperidin-1-yl)thiazole-5-carbaldehyde via Nucleophilic Aromatic Substitution (SNAr)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Executive Summary The thiazole ring is a privileged scaffold in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary

The thiazole ring is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and immunomodulators[1]. Functionalization of the thiazole core is critical for exploring structure-activity relationships (SAR). This application note details a robust, high-yielding protocol for the synthesis of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde. By leveraging a Nucleophilic Aromatic Substitution (SNAr) methodology, researchers can efficiently couple 2-chlorothiazole-5-carbaldehyde with 4-methylpiperidine[2].

Mechanistic Rationale & Causality

To successfully execute and troubleshoot this reaction, one must understand the underlying electronic properties of the thiazole system.

The calculated pi-electron density of a neutral thiazole marks the C5 position as the primary electrophilic site and C2 as the nucleophilic site[3]. However, the introduction of a halogen (chloride) at C2 and a formyl group (-CHO) at C5 completely inverts this reactivity profile[4].

  • Electrophilic Activation: The C5-carbaldehyde acts as a powerful electron-withdrawing group (EWG). It depletes the electron density of the thiazole ring, highly activating the C2 position toward nucleophilic attack[1].

  • Meisenheimer Complex Stabilization: When the secondary amine (4-methylpiperidine) attacks the C2 carbon, a transient anionic intermediate (Meisenheimer complex) is formed. The C5-formyl group stabilizes this negative charge via resonance[5].

  • Leaving Group Expulsion: The chloride ion, being an excellent leaving group, is rapidly expelled, restoring the aromaticity of the thiazole ring and yielding the final product[2].

SNAr_Mechanism A 2-Chlorothiazole- 5-carbaldehyde (Electrophile) C Meisenheimer Complex (Stabilized by 5-CHO) A->C Nucleophilic Attack B 4-Methylpiperidine (Nucleophile) B->C D 2-(4-Methylpiperidin-1-yl) thiazole-5-carbaldehyde C->D Chloride Elimination

Figure 1: S_NAr mechanism of 2-chlorothiazole-5-carbaldehyde with 4-methylpiperidine.

Reaction Optimization Data

Selecting the correct solvent and base is critical for SNAr reactions. The table below summarizes the quantitative optimization data for this specific transformation, highlighting why DMF and K2CO3 are the optimal choices.

SolventBaseTemperature (°C)Time (h)Yield (%)Causality / Observation
THFTEA252445Poor conversion; THF lacks the polarity to stabilize the intermediate.
MeCNK2CO3601278Good yield, but slower kinetics due to moderate solvent polarity.
DMF K2CO3 60 4 92 Optimal; highly polar aprotic solvent accelerates SNAr.
DMSOCs2CO380289Faster, but harsh conditions lead to trace aldehyde degradation.

Self-Validating Experimental Protocol

Reagents & Equipment
  • Electrophile: 2-Chlorothiazole-5-carbaldehyde (1.0 equiv, 1.0 g, 6.78 mmol)

  • Nucleophile: 4-Methylpiperidine (1.2 equiv, 0.81 g, 8.13 mmol)

  • Base: Potassium carbonate (K2CO3, anhydrous) (2.0 equiv, 1.87 g, 13.56 mmol)

  • Solvent: N,N-Dimethylformamide (DMF, anhydrous) (10 mL)

  • Equipment: Flame-dried 50 mL round-bottom flask, magnetic stirrer, nitrogen/argon line, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology

Step 1: Reaction Setup In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorothiazole-5-carbaldehyde (1.0 g) in anhydrous DMF (10 mL) under an inert nitrogen atmosphere.

  • Causality: Anhydrous conditions are strictly maintained to prevent the competitive hydrolysis of the highly activated 2-chloro position into a 2-hydroxythiazole derivative.

Step 2: Base Addition Add anhydrous K2CO3 (1.87 g) to the stirring solution[2].

  • Causality: K2CO3 is largely insoluble in DMF. It acts as a mild, heterogeneous proton sponge to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the 4-methylpiperidine nucleophile.

Step 3: Nucleophile Addition & Heating Add 4-methylpiperidine (0.81 g) dropwise at room temperature. Once added, heat the reaction mixture to 60 °C for 4 hours.

  • Causality: While the reaction can proceed at room temperature, mild heating to 60 °C provides the necessary activation energy to overcome the slight steric hindrance imposed by the piperidine ring, ensuring complete conversion within a practical timeframe[1].

Step 4: Self-Validating Monitoring Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) eluent system.

  • Validation Check: The starting material (2-chlorothiazole-5-carbaldehyde) is strongly UV-active and will elute with an Rf of ~0.6. The successful formation of the product is indicated by the appearance of a new, highly UV-active spot at a lower Rf (~0.3), reflecting the increased polarity of the amine-substituted product. LC-MS should confirm a mass of [M+H]+m/z 211.09.

Step 5: Workup & Extraction Upon complete consumption of the starting material, cool the mixture to room temperature and pour it into ice-cold deionized water (30 mL). Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).

  • Causality: The aqueous quench serves a dual purpose: it halts the reaction and forces the highly polar DMF and inorganic salts into the aqueous phase, partitioning the organic product into the EtOAc layer.

Step 6: Washing & Purification Wash the combined organic layers rigorously with deionized water (3 x 20 mL) followed by brine (20 mL). Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient: 10% to 30% EtOAc in Hexanes).

  • Causality: Multiple water washes are absolutely critical. Residual DMF can severely interfere with column chromatography resolution and downstream biological assays.

Experimental_Workflow Step1 Reaction Setup (DMF, K2CO3, 60°C) Step2 Reaction Monitoring (TLC / LC-MS) Step1->Step2 Step3 Aqueous Quench & Extraction (EtOAc) Step2->Step3 Complete Conversion Step4 Organic Phase Wash (H2O, Brine) Step3->Step4 Step5 Drying & Concentration (Na2SO4, in vacuo) Step4->Step5 Step6 Purification (Silica Gel Chromatography) Step5->Step6

Figure 2: Step-by-step experimental workflow for the S_NAr reaction and product isolation.

Troubleshooting Guide

  • Issue: Stalled Reaction / Low Yield.

    • Cause: Inactive base or protonation of the nucleophile.

    • Solution: Ensure K2CO3 is freshly oven-dried. If the reaction stalls, an additional 0.5 equivalents of 4-methylpiperidine and base can be added.

  • Issue: Product Degradation / Black Tar Formation.

    • Cause: Overheating the highly activated aldehyde.

    • Solution: Do not exceed 60 °C. The 5-carbaldehyde group is sensitive to extreme thermal stress in the presence of strong bases[4].

References

  • KYNURENINE PRODUCTION INHIBITOR - European Patent Office. Source: googleapis.com.
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole. Source: Benchchem.
  • A Comparative Guide to the Synthetic Utility of 2-Methoxy-1,3-thiazole-4-carbaldehyde and 2-Chlorothiazole-4. Source: Benchchem.
  • Assessing the Nitrogen and Carbon Nucleophilicities of 2-Aminothiazoles through Coupling with Superelectrophilic 4,6-Dinitrobenzofuroxan | The Journal of Organic Chemistry. Source: ACS Publications.
  • Thiazole. Source: chemeurope.com.

Sources

Application

synthesis of Schiff bases from 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde

Application Note & Detailed Protocol Strategic Synthesis of Novel Thiazole-Piperidine Schiff Bases: A Modular Approach for Drug Discovery Scaffolds Audience: Researchers, Medicinal Chemists, and Drug Development Professi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Detailed Protocol

Strategic Synthesis of Novel Thiazole-Piperidine Schiff Bases: A Modular Approach for Drug Discovery Scaffolds

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and characterization of novel Schiff bases derived from 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde. Thiazole-based Schiff bases are a class of compounds with significant pharmacological potential, demonstrating a wide array of biological activities including antibacterial, antifungal, and antiproliferative properties[1][2][3]. The core chemical structure, defined by an azomethine group (–C=N–), is crucial for its biological action, often through interactions with the active sites of enzymes[1]. This protocol details a robust and versatile acid-catalyzed condensation method, providing the rationale behind each step to empower researchers in adapting the methodology for creating diverse compound libraries. We present a self-validating workflow, from reaction setup and purification to detailed spectroscopic characterization, ensuring the reliable synthesis of these high-potential therapeutic scaffolds.

Introduction: The Scientific Rationale

The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry. Schiff bases, formed through the condensation of primary amines with active carbonyl compounds, represent a privileged scaffold in this endeavor[3][4]. Their synthetic accessibility and diverse biological activities make them highly attractive starting points for drug discovery programs[2][4].

The thiazole moiety, a five-membered heterocycle containing sulfur and nitrogen, is a key pharmacophore found in numerous approved drugs and serves as a building block for compounds with a wide spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents[1][5][6]. Its ability to engage in hydrogen bonding and coordinate with metal ions contributes to its potent bioactivity[1][7].

Complementing the thiazole core, the piperidine ring system is another prevalent feature in bioactive molecules, known to enhance pharmacokinetic properties and contribute to target binding. Notably, piperidinyl thiazole derivatives have been successfully developed as potent fungicides, demonstrating the synergistic potential of combining these two scaffolds[8].

This application note addresses the synthesis of Schiff bases from 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde . This specific starting material is strategically designed to merge the therapeutic potential of the thiazole ring with the favorable properties of the piperidine moiety. The following protocols provide a detailed, field-proven methodology for reacting this aldehyde with various primary amines to generate a library of novel Schiff bases for downstream screening and development.

Reaction Scheme and Mechanism

The synthesis proceeds via an acid-catalyzed nucleophilic addition-elimination reaction. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The acid catalyst enhances the electrophilicity of the carbonyl carbon by protonating the oxygen atom. The reaction culminates in the elimination of a water molecule to form the stable imine (azomethine) bond.

Reaction_Mechanism Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism Aldehyde Thiazole Aldehyde (R-CHO) Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H+ Amine Primary Amine (R'-NH2) Carbinolamine_Int Carbinolamine Intermediate Amine->Carbinolamine_Int Nucleophilic Attack H_plus H+ Protonated_Aldehyde->Carbinolamine_Int Nucleophilic Attack Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine_Int->Protonated_Carbinolamine + H+ (Proton Transfer) Schiff_Base Schiff Base (Imine) Protonated_Carbinolamine->Schiff_Base - H2O, -H+ Water H2O

Caption: Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism.

Experimental Workflow Overview

The overall process is designed for efficiency and reproducibility, moving from reagent preparation to the final, validated compound.

Workflow Figure 2: Experimental Synthesis Workflow A Step 1: Reagent Preparation Dissolve aldehyde and primary amine in ethanol B Step 2: Catalysis & Reaction Add glacial acetic acid catalyst. Reflux mixture for 4-8 hours A->B C Step 3: Product Isolation Cool reaction mixture. Filter the precipitated solid B->C D Step 4: Purification Wash solid with cold ethanol. Recrystallize to achieve high purity C->D E Step 5: Characterization Confirm structure using FT-IR, NMR, and Mass Spectrometry D->E

Caption: Figure 2: Experimental Synthesis Workflow.

Detailed Experimental Protocols

Materials and Reagents
  • 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde

  • Various primary amines (e.g., aniline, 4-chloroaniline, 2-aminophenol)

  • Absolute Ethanol (ACS Grade)

  • Glacial Acetic Acid (Catalyst)

  • Deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃)

  • Standard laboratory glassware, including a round-bottom flask and reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

  • Melting point apparatus

  • FT-IR Spectrometer, NMR Spectrometer, Mass Spectrometer

General Protocol for Schiff Base Synthesis

This protocol describes a general method applicable to a wide range of primary amines.

  • Reagent Dissolution: In a 100 mL round-bottom flask, dissolve 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde (1.0 eq.) and the desired primary amine (1.0-1.1 eq.) in absolute ethanol (25-30 mL).

    • Rationale: Ethanol is an excellent solvent for the reactants and the resulting Schiff base, and its boiling point is suitable for reflux conditions. Using a slight excess of the amine can help drive the reaction to completion.

  • Catalyst Addition: To the stirred solution, add 2-3 drops of glacial acetic acid.

    • Rationale: The acid catalyst is essential to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amine[9][10]. The reaction is typically slow without a catalyst.

  • Reaction under Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Rationale: Heating the reaction under reflux provides the necessary activation energy to overcome the reaction barrier, significantly increasing the reaction rate without loss of solvent[1]. Typical reaction times range from 4 to 8 hours, depending on the reactivity of the amine.

  • Product Isolation: Upon completion, remove the flask from the heat source and allow it to cool to room temperature. Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Rationale: The synthesized Schiff bases are often less soluble in cold ethanol than the starting materials, allowing for isolation via precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities[1].

    • Rationale: Washing with cold solvent minimizes the loss of the desired product while effectively removing impurities.

  • Drying and Final Product: Dry the purified solid in a vacuum oven. The final product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) if necessary. Record the final yield and melting point.

Protocol for Spectroscopic Characterization

The trustworthiness of the synthesis is validated by confirming the chemical structure of the product.

  • FT-IR Spectroscopy: Acquire an FT-IR spectrum of the product.

    • Confirmation Criteria: Look for the disappearance of the C=O stretching band from the aldehyde (typically ~1680-1700 cm⁻¹) and the N-H stretching bands from the primary amine (typically ~3300-3500 cm⁻¹). Crucially, confirm the appearance of a strong C=N (imine) stretching band, typically in the range of 1600-1650 cm⁻¹[7][11].

  • ¹H NMR Spectroscopy: Dissolve the product in a suitable deuterated solvent and acquire a ¹H NMR spectrum.

    • Confirmation Criteria: The most telling signal is the appearance of a singlet for the azomethine proton (-CH=N-), typically downfield between 8.0 and 9.0 ppm[12]. The aldehyde proton signal (usually >9.5 ppm) should be absent. Other signals corresponding to the thiazole, piperidine, and amine-derived aryl/alkyl groups should be present and integrate to the correct proton counts.

  • Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the synthesized compound.

    • Confirmation Criteria: The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should match the calculated molecular weight of the target Schiff base.

Data Presentation & Expected Results

The following tables summarize expected data for the synthesis of a representative Schiff base derivative using 4-chloroaniline as the primary amine.

Table 1: Synthesis Parameters for a Representative Derivative

ParameterValue
Starting Aldehyde2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde
Primary Amine4-chloroaniline
SolventAbsolute Ethanol
CatalystGlacial Acetic Acid
Reaction Time~6 hours
AppearanceYellow to Orange Solid
Expected Yield75-85%

Table 2: Expected Spectroscopic Data for the Schiff Base from 4-chloroaniline

TechniqueCharacteristic SignalExpected Value/Region
FT-IR C=N (Imine) Stretch1610-1630 cm⁻¹
C-Cl Stretch700-800 cm⁻¹
¹H NMR Azomethine Proton (-CH=N-)8.5 - 8.8 ppm (singlet)
Thiazole Proton~8.0 ppm (singlet)
Aromatic Protons7.2 - 7.5 ppm (multiplets)
Mass Spec [M+H]⁺ (for C₁₈H₂₀ClN₄S)Calculated: 360.12, Observed: m/z ~361.1

Potential Applications & Future Directions

The synthesized thiazole-piperidine Schiff bases are prime candidates for biological screening. Given the established activities of related compounds, these novel molecules could exhibit significant potential as:

  • Antibacterial and Antifungal Agents: The thiazole ring and azomethine group are known to impart antimicrobial properties[1][3][13].

  • Anticancer Agents: Many thiazole derivatives and Schiff bases have demonstrated antiproliferative and cytotoxic effects against various cancer cell lines[2][3].

  • Antioxidant Compounds: The scaffold may act as a potent radical scavenger, a valuable property for treating diseases associated with oxidative stress[1][14].

Future work should focus on synthesizing a diverse library by varying the primary amine component and subsequently screening this library against a panel of bacterial, fungal, and cancer cell lines to identify lead compounds for further optimization.

Conclusion

This application note provides a detailed, robust, and scientifically-grounded protocol for the synthesis of novel Schiff bases from 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde. By explaining the rationale behind the experimental choices and providing clear benchmarks for characterization, this guide serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The modular nature of this synthesis allows for the creation of diverse molecular scaffolds with high potential for therapeutic applications.

References

  • Asif, M. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. PMC. Available at: [Link]

  • Qureshi, A., & Pradhan, A. (n.d.). Schiff Bases of Thiazole Conjugate: Synthesis, Characterization and Antibacterial Screening. Jetir.Org. Available at: [Link]

  • Tekale, A. S., & Muthal, B. N. (2023). Synthesis, spectroscopic characterization and biological activity of newly formulated thiazole ring containing Schiff base ligands. International Journal of Chemical Studies. Available at: [Link]

  • Asian Journal of Chemistry. (2024). Synthesis, Characterization, Molecular Docking Studies and Biological Evaluation of Thiazole Schiff Base Analogs. Asian Journal of Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and Characterization of Schiff Bases (Derived From Thiazole) And Their Complexes With Cobalt(II) , Nickel(II) and Co. Semantic Scholar. Available at: [Link]

  • Teikyo Medical Journal. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal. Available at: [Link]

  • MDPI. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. Available at: [Link]

  • Asian Journal of Chemistry. (2022). A Facile Synthesis of Thiazole Derivatives bearing Imidazole Moiety, Schiff Bases and their O-Glucosides. Asian Journal of Chemistry. Available at: [Link]

  • Qeios. (2024). Design, Synthesis, and In-Silico Analysis of Thiazole-Embedded Schiff Base Derivatives for Breast Cancer Therapeutic Potential. Qeios. Available at: [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity. RSC Publishing. Available at: [Link]

  • NIH. (2019). A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells. NIH. Available at: [Link]

  • The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. (2020). ResearchGate. Available at: [Link]

  • Eurasian Chemical Communications. (2023). Synthesis and characterization of some new heterocyclic compounds (hydroqinazoline and thiazinone) prepared from Schiff bases. Eurasian Chemical Communications. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2017). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. (2018). PMC. Available at: [Link]

  • Green Synthesis of Metal Complexes of Thiazole-Based Schiff Bases: A Review. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of thiazole based Schiff base derivatives of thiophene carbaldehyde. (n.d.). ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities. New Journal of Chemistry. Available at: [Link]

  • PubMed. (2024). Synthesis and antifungal activity of novel piperidinyl thiazole derivatives. PubMed. Available at: [Link]

  • ResearchGate. (2025). Design, Synthesis, Spectroscopic Characterization, and Antibacterial Evaluation of Thiazolidine-2,4-dione-Based 1,3,4-Oxadiazole Derivatives. ResearchGate. Available at: [Link]

  • Jawad, N. M., & Narren, S. F. (2020). Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1,3,4-thiadiazole. Impactfactor.org. Available at: [Link]

Sources

Method

Application Note: Optimized Procedures for Nucleophilic Aromatic Substitution (SNAr) on 2-Chlorothiazole

Executive Summary The 2-aminothiazole and 2-alkoxythiazole scaffolds are ubiquitous in medicinal chemistry, appearing in drugs such as Dasatinib (Bcr-Abl inhibitor) and Avatrombopag . While transition-metal-catalyzed cro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazole and 2-alkoxythiazole scaffolds are ubiquitous in medicinal chemistry, appearing in drugs such as Dasatinib (Bcr-Abl inhibitor) and Avatrombopag . While transition-metal-catalyzed cross-couplings (Buchwald-Hartwig) are powerful, Nucleophilic Aromatic Substitution (SNAr) remains the most atom-economical and scalable method for functionalizing 2-chlorothiazoles.

However, 2-chlorothiazole is significantly less reactive than its pyrimidine or pyrazine counterparts due to fewer ring nitrogens. This guide provides field-proven protocols to overcome this kinetic barrier, focusing on solvent effects, base selection, and thermal/microwave activation strategies.

Mechanistic Insight & Reactivity Profiling[1][2]

The Kinetic Challenge

Unlike 2-chloropyrimidine (


), 2-chlorothiazole possesses only one ring nitrogen to stabilize the anionic transition state. The reaction proceeds via an Addition-Elimination  mechanism where the formation of the Meisenheimer Complex  is typically rate-determining.[1]
  • Activation: The C=N bond acts as an electron sink. The sulfur atom, while less electronegative than nitrogen, provides inductive withdrawal (-I effect), further activating the C-2 position.

  • Leaving Group Effect: In SNAr, the bond breaking of the leaving group occurs after the rate-determining step. Consequently, highly electronegative groups that stabilize the intermediate accelerate the reaction: F > Cl ≈ Br > I .

    • Practical Tip: If 2-chlorothiazole fails, switching to 2-fluorothiazole often lowers the required temperature by 30–50°C.

Mechanism Visualization

The following diagram illustrates the critical stabilization of the Meisenheimer intermediate.

SNAr_Mechanism cluster_stabilization Stabilization Factors Start 2-Chlorothiazole + Nucleophile (Nu:) TS1 Transition State 1 (High Energy) Start->TS1 Nu attack at C2 Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Formation of anionic σ-complex Product 2-Substituted Thiazole + Cl- Intermediate->Product Elimination of Cl- (Aromatization) Note Negative charge delocalized onto Ring Nitrogen Intermediate->Note

Figure 1: Reaction coordinate of SNAr on 2-chlorothiazole showing the critical intermediate stabilization.

Experimental Protocols

Solvent & Base Selection Matrix

Success depends on the "nakedness" of the nucleophile. Polar aprotic solvents are essential to solvate cations while leaving anions reactive.[2]

ParameterStandard ConditionHigh-Difficulty ConditionNotes
Solvent DMF, DMSO, NMPDMSO or SulfolaneDMSO accelerates rates ~10-50x vs THF.
Base K2CO3, DIPEANaH, Cs2CO3, t-BuOKCs2CO3 improves solubility in organic solvents.
Temp 80–100 °C120–160 °C (Microwave)Thermal reflux often insufficient for anilines.
Conc. 0.5 – 1.0 M1.0 – 2.0 MHigher concentration favors bimolecular kinetics.
Protocol A: Amination with Primary/Secondary Amines

Best for: Aliphatic amines (morpholine, piperazine, primary alkyl amines).

Materials:

  • 2-Chlorothiazole (1.0 equiv)

  • Amine (1.2 – 1.5 equiv)

  • K2CO3 (2.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: DMSO (anhydrous preferred)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with 2-chlorothiazole (1 mmol, 119 mg) and K2CO3 (2 mmol, 276 mg).

  • Solvation: Add DMSO (1.0 mL). Note: High concentration (1M) is critical for rate.

  • Addition: Add the amine (1.2 mmol). If the amine is a volatile liquid, add it last.

  • Reaction:

    • Thermal: Seal and heat to 90 °C for 4–12 hours.

    • Microwave: Heat at 130 °C for 20–40 minutes (High Absorption setting).

  • Monitoring: Check TLC (EtOAc/Hexane). Look for the disappearance of the non-polar chloride spot.

  • Workup:

    • Cool to RT.

    • Dilute with water (10 mL). The product often precipitates.

    • If solid: Filter and wash with water/hexanes.

    • If oil: Extract with EtOAc (3x), wash with brine (2x) to remove DMSO, dry over Na2SO4, and concentrate.

Protocol B: Etherification (Alkoxylation)

Best for: Synthesis of 2-alkoxythiazoles using alcohols.

Materials:

  • 2-Chlorothiazole (1.0 equiv)

  • Alcohol (1.5 equiv)

  • NaH (60% in oil, 1.5 equiv)

  • Solvent: THF (0 °C to RT) or DMF (if heating required)

Step-by-Step Procedure:

  • Deprotonation: To a dry flask under N2, add NaH (1.5 equiv) washed with hexanes (optional). Suspend in anhydrous THF or DMF.

  • Alkoxide Formation: Dropwise add the alcohol (1.5 equiv) at 0 °C. Stir for 15–30 mins until H2 evolution ceases.

  • Substrate Addition: Add 2-chlorothiazole (1.0 equiv) dropwise (if liquid) or as a solution in the solvent.

  • Reaction:

    • Primary Alcohols: Stir at RT for 2–6 hours.

    • Secondary/Steric Alcohols: Heat to 60–80 °C.

  • Quench: Carefully quench with sat. NH4Cl solution at 0 °C.

  • Workup: Extract with Et2O or EtOAc. Critical: Wash organic layer extensively with water to remove DMF if used.

Troubleshooting & Optimization Workflow

If the standard protocols yield <50% conversion, follow this logic tree:

Optimization_Workflow Start Low Yield / Incomplete Conversion Check1 Is the Nucleophile an Aniline? Start->Check1 Check2 Is the Nucleophile Sterically Hindered? Check1->Check2 No (Aliphatic/Alcohol) Action1 Switch to Pd-Catalysis (Buchwald-Hartwig) Ligand: Xantphos or BrettPhos Check1->Action1 Yes (Weak Nu) Action2 Increase Temp (Microwave 160°C) OR Switch Solvent to NMP Check2->Action2 Yes Action3 Switch Leaving Group Use 2-Fluorothiazole or 2-Bromothiazole Check2->Action3 No (Reaction is just slow)

Figure 2: Decision matrix for optimizing stalled SNAr reactions.

Critical Troubleshooting Table
ObservationRoot CauseSolution
Starting Material Remains Nucleophile too weak or temp too low.Switch solvent to DMSO (anhydrous). Increase temp to 120 °C. Use microwave.
Hydrolysis Product (Thiazolone) Wet solvent or hygroscopic base.Use anhydrous solvents.[3] Switch base to Cs2CO3 (dried).
Dark Tarry Mixture Polymerization or decomposition.Lower temperature.[4] Run under N2 atmosphere. Check if amine is oxidizing.
Product Water Soluble Polar amine used.Do not use aqueous workup. Evaporate DMF/DMSO directly (Genevac) or use SCX columns.

References

  • Mechanistic Foundations of SNAr

    • Topic: General mechanism and Meisenheimer complex stabilization.[5][6]

    • Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
    • [Link]

  • Comparative Reactivity (Thiazole vs. Pyrimidine)

    • Topic: Reactivity scales of heteroaryl chlorides in SNAr.
    • Source: BenchChem.[2][3][7] "A Comparative Guide to the Reactivity of 2-Chlorobenzoselenazole and 2-Chlorobenzothiazole."

  • Microwave Assisted Synthesis

    • Topic: Acceleration of thiazole amination using microwave irradi
    • Source: National Institutes of Health (PMC).
    • [Link]

  • Pharmaceutical Applications

    • Topic: Synthesis of 2-aminothiazole scaffolds in drug development (e.g.
    • Source: MDPI.[8] "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities."

    • [Link]

  • General SNAr Optimization

    • Topic: Solvent and base screening for difficult substr
    • Source: Chemistry Steps.[3][7][8][9] "Nucleophilic Aromatic Substitution."

    • [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde as a Versatile Scaffold for Novel Kinase Inhibitor Synthesis

Abstract Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a cornerstone of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a cornerstone of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a major focus of modern drug discovery. The thiazole ring is a privileged heterocyclic scaffold, forming the core of several clinically approved drugs due to its ability to establish key interactions within the ATP-binding site of kinases.[1][2][3] This document introduces 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde, a promising but underexplored building block for the synthesis of novel kinase inhibitors. We provide a detailed scientific rationale for its use, outlining the strategic importance of its three key structural motifs: the bio-active thiazole core, the synthetically versatile C5-aldehyde, and the property-modulating 2-(4-methylpiperidino) group. This guide furnishes researchers with detailed, field-proven protocols for key synthetic transformations and presents a strategic framework for its application in targeted drug discovery programs.

Part 1: Scientific Rationale and Design Strategy

The design of a successful kinase inhibitor relies on the strategic combination of a core scaffold that interacts with the highly conserved ATP-binding pocket and peripheral moieties that confer selectivity and drug-like properties. 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde is an exemplary starting point that embodies this philosophy.

The Thiazole Core: A Privileged Kinase Hinge-Binder

The thiazole moiety is a five-membered aromatic heterocycle containing both nitrogen and sulfur. This structure is a common feature in a multitude of kinase inhibitors, including the dual Src/Abl inhibitor Dasatinib.[4] Its utility stems from:

  • Hydrogen Bonding Capacity: The ring nitrogen can act as a hydrogen bond acceptor, a critical interaction for anchoring the inhibitor to the "hinge region" of the kinase ATP-binding site. This region connects the N- and C-lobes of the kinase and is a foundational interaction for many Type I and Type II inhibitors.

  • Bioisosteric Replacement: The thiazole ring serves as a bioisostere for other aromatic systems like phenyl or pyrimidine rings, offering a unique electronic and steric profile that can be exploited to fine-tune binding affinity and selectivity.[1][5]

  • Scaffold Rigidity: The aromatic nature of the ring provides a rigid and planar scaffold, which minimizes the entropic penalty upon binding and allows for the precise geometric projection of appended functional groups into specific sub-pockets of the active site.

The C5-Carbaldehyde: A Gateway to Structural Diversity

The aldehyde functional group at the C5 position is a powerful and versatile chemical handle. Unlike the more electron-deficient C2 position, the C5-aldehyde offers a balance of reactivity suitable for a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions.[6] This enables the systematic exploration of chemical space extending from the core scaffold. Key transformations, for which protocols are provided below, include:

  • Reductive Amination: To introduce amine-containing side chains that can target solvent-exposed regions or form additional hydrogen bonds.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To install alkenyl linkers, providing access to different geometries and lengths.

  • Knoevenagel Condensation: To create α,β-unsaturated systems, which can act as Michael acceptors or as rigid linkers.

  • Oxidation and Amide Coupling: Conversion of the aldehyde to a carboxylic acid allows for the formation of amide bonds, a ubiquitous linker in kinase inhibitors that often provides an additional hydrogen bond donor/acceptor pair.[7]

The 2-(4-Methylpiperidino) Group: A Modulator of Physicochemical Properties and Selectivity

The substituent at the C2 position of the thiazole ring often projects towards the solvent-exposed region of the ATP binding site. The 4-methylpiperidine moiety is a strategic choice that can profoundly influence the molecule's overall profile:

  • Solubility and Permeability: The basic nitrogen of the piperidine ring can be protonated at physiological pH, significantly enhancing aqueous solubility—a common challenge in drug development. The overall lipophilicity, tuned by the methyl group, is critical for achieving the balance required for cell membrane permeability.

  • Targeting the Solvent Front: This group can form favorable interactions with residues in the outer regions of the ATP pocket or simply improve solvent accessibility, contributing to the overall binding affinity. Many successful kinase inhibitors, such as AZD0530, incorporate similar N-alkylated piperazine/piperidine motifs to optimize their pharmacokinetic profiles.[8]

  • Metabolic Stability: The piperidine ring is generally more resistant to metabolic degradation than more electron-rich or sterically accessible groups.

The logical relationship for utilizing this building block in a drug discovery cascade is outlined below.

G start 2-(4-methylpiperidin-1-yl) thiazole-5-carbaldehyde rationale Design Rationale: - Thiazole Hinge Binder - Aldehyde for Derivatization - Piperidino for PK/PD start->rationale synthesis Synthetic Diversification rationale->synthesis protocol1 Protocol 2.2: Reductive Amination synthesis->protocol1 protocol2 Protocol 2.3: Knoevenagel Condensation synthesis->protocol2 protocol3 Protocol 2.4: Oxidation / Amide Coupling synthesis->protocol3 library Focused Inhibitor Library protocol1->library protocol2->library protocol3->library screening Biological Screening (e.g., Kinase Assays) library->screening sar SAR Analysis & Lead Optimization screening->sar sar->synthesis Iterative Redesign candidate Preclinical Candidate sar->candidate

Caption: Drug discovery workflow starting from the title compound.

Part 2: Synthetic Protocols and Methodologies

The following protocols are presented as robust, self-validating procedures. Each step includes guidance on reaction monitoring, purification, and characterization to ensure reproducibility and integrity.

Protocol 2.1: Synthesis of Starting Material: 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde

Rationale: The title compound can be synthesized via a nucleophilic aromatic substitution (SNAr) reaction. 2-Bromothiazole-5-carbaldehyde is the ideal precursor, where the bromine at the electron-deficient C2 position is readily displaced by the secondary amine, 4-methylpiperidine.

  • Materials:

    • 2-Bromothiazole-5-carbaldehyde (1.0 equiv)

    • 4-Methylpiperidine (1.2 equiv)

    • Potassium Carbonate (K₂CO₃) (2.5 equiv)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc), Diethyl ether, Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-bromothiazole-5-carbaldehyde and anhydrous DMF (approx. 0.2 M concentration).

    • Add K₂CO₃ followed by 4-methylpiperidine.

    • Heat the reaction mixture to 80 °C and stir.

    • Reaction Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., 30% EtOAc in hexanes) or LC-MS. The reaction is typically complete within 4-6 hours.

    • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with EtOAc (3x).

    • Combine the organic layers and wash with water (2x) and then brine (1x) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of EtOAc in hexanes (e.g., 10% to 50%).

    • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2.2: Reductive Amination with a Substituted Aniline

Rationale: This protocol describes the coupling of the aldehyde with an aniline derivative, a common motif in kinase inhibitors, using sodium triacetoxyborohydride (STAB). STAB is a mild and selective reducing agent that is tolerant of many functional groups and does not readily reduce the aldehyde in the absence of the imine intermediate.

  • Materials:

    • 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde (1.0 equiv)

    • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

    • Acetic Acid (catalytic, ~5% v/v)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve the thiazole-5-carbaldehyde and the substituted aniline in anhydrous DCE.

    • Add a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

    • Add NaBH(OAc)₃ portion-wise over 10 minutes. Caution: Gas evolution may occur.

    • Reaction Monitoring: Stir at room temperature and monitor by LC-MS. The reaction is typically complete in 2-12 hours.

    • Work-up: Carefully quench the reaction by slow addition of saturated NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

    • Extract the aqueous layer with Dichloromethane (DCM) or EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purification & Characterization: Purify via column chromatography (silica gel, EtOAc/hexanes or DCM/methanol gradient) and characterize by NMR and HRMS.

Protocol 2.3: Knoevenagel Condensation with Diethyl Malonate

Rationale: This reaction creates a new carbon-carbon double bond, extending the scaffold and providing ester functionalities that can be further modified (e.g., hydrolysis and amide coupling). Piperidine is used as a mild base catalyst.

  • Materials:

    • 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde (1.0 equiv)

    • Diethyl malonate (1.5 equiv)

    • Piperidine (0.2 equiv)

    • Toluene or Ethanol

  • Procedure:

    • Combine the thiazole-5-carbaldehyde, diethyl malonate, and the solvent (Toluene) in a round-bottom flask equipped with a Dean-Stark apparatus (if using Toluene) or a condenser (if using Ethanol).

    • Add piperidine as a catalyst.

    • Heat the mixture to reflux.

    • Reaction Monitoring: Follow the reaction progress by TLC or LC-MS. The formation of water will be visible in the Dean-Stark trap. The reaction is typically complete in 3-6 hours.

    • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in EtOAc and wash with dilute HCl (1M) to remove piperidine, followed by water and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purification & Characterization: Purify the product by column chromatography and characterize by NMR and HRMS.

Protocol 2.4: Two-Step Conversion to a Thiazole-5-Carboxamide

Rationale: This two-step sequence first oxidizes the aldehyde to the corresponding carboxylic acid using a mild oxidant (Pinnick oxidation) and then couples the acid with an amine using a standard peptide coupling reagent like HATU. This avoids harsh oxidation conditions that could affect the thiazole or piperidine rings.

  • Step A: Pinnick Oxidation to Carboxylic Acid

    • Materials: Aldehyde (1.0 equiv), Sodium Chlorite (NaClO₂) (1.5 equiv), Sodium Dihydrogen Phosphate (NaH₂PO₄) (1.5 equiv), 2-Methyl-2-butene (5.0 equiv), tert-Butanol (t-BuOH) and water (4:1 mixture).

    • Procedure:

      • Dissolve the aldehyde in t-BuOH and add 2-methyl-2-butene (as a chlorine scavenger).

      • In a separate flask, dissolve NaClO₂ and NaH₂PO₄ in water.

      • Cool the aldehyde solution to 0 °C and add the aqueous solution dropwise.

      • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by LC-MS.

      • Upon completion, quench with sodium sulfite solution, acidify with 1M HCl, and extract with EtOAc.

      • Dry, concentrate, and purify to yield the thiazole-5-carboxylic acid.

  • Step B: HATU-Mediated Amide Coupling

    • Materials: Thiazole-5-carboxylic acid from Step A (1.0 equiv), desired amine (1.1 equiv), HATU (1.2 equiv), Diisopropylethylamine (DIPEA) (3.0 equiv), Anhydrous DMF.

    • Procedure:

      • In a dry flask, dissolve the carboxylic acid, amine, and HATU in anhydrous DMF.

      • Cool the solution to 0 °C and add DIPEA dropwise.

      • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by LC-MS.

      • Perform an aqueous work-up as described in Protocol 2.1 (Step 5-7).

      • Purify the final amide product by column chromatography or preparative HPLC. Characterize by NMR and HRMS.

The following diagram illustrates the synthetic utility of the aldehyde starting material.

Caption: Key synthetic transformations of the C5-aldehyde.

Part 3: Application in Kinase Inhibitor Design - A Hypothetical Case Study Targeting CDK9

Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator, and its inhibition is a validated strategy in oncology.[5] Thiazole-based structures have shown potent CDK9 inhibitory activity.[1] We propose using 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde to generate a library of CDK9 inhibitors.

Design Strategy: The core scaffold will serve as a hinge-binder. We will use reductive amination (Protocol 2.2) and amide coupling (Protocol 2.4) to introduce various substituted aryl groups, which are known to occupy the ribose and phosphate-binding regions of the ATP pocket.

Table 1: Proposed Library of Hypothetical CDK9 Inhibitors

Compound IDSynthetic RouteR-Group (Ar)Rationale for R-Group Selection
CDK9-Inh-01 Protocol 2.22,6-dichlorophenylExplores steric hindrance and halogen bonding potential.
CDK9-Inh-02 Protocol 2.23-ethynylphenylAlkyne can act as H-bond acceptor or enable click chemistry.
CDK9-Inh-03 Protocol 2.44-(morpholino)phenylMorpholine enhances solubility and can form H-bonds.
CDK9-Inh-04 Protocol 2.42-chloro-6-methylphenylMimics the substitution pattern of Dasatinib.[4]
CDK9-Inh-05 Protocol 2.24-aminosulfonylphenylSulfonamide group can form strong directional H-bonds.

The generalized binding hypothesis for these compounds is depicted below.

G cluster_0 Generic Kinase ATP Pocket cluster_1 Inhibitor Scaffold hinge Hinge Region (Backbone NH) pocket Hydrophobic Pocket solvent Solvent-Exposed Region inhibitor Aryl Group (R) Linker (-CH₂NH- or -CONH-) Thiazole Core 4-Methylpiperidino inhibitor:f2->hinge H-Bond inhibitor:f0->pocket Hydrophobic/ π-π Stacking inhibitor:f3->solvent Solubility/ Selectivity

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde. This document provides in...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help improve reaction yields and purity.

Introduction

The synthesis of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde is a multi-step process that often involves the formation of a 2-aminothiazole intermediate, followed by a formylation reaction. While the synthetic route is well-established, achieving high yields and purity can be challenging. This guide addresses common issues encountered during the synthesis, providing explanations grounded in reaction mechanisms and offering practical, field-proven solutions.

The primary synthetic route involves two key stages:

  • Hantzsch Thiazole Synthesis: Formation of the 2-(4-methylpiperidin-1-yl)thiazole core.

  • Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at the C5 position of the thiazole ring.

Each of these steps presents unique challenges that can impact the overall yield and purity of the final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common questions and issues that arise during the synthesis of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde.

FAQ 1: My overall yield is consistently low (below 40%). What are the most likely causes?

Low yields can stem from issues in either the Hantzsch thiazole synthesis or the Vilsmeier-Haack formylation step.

Possible Causes & Solutions:

  • Incomplete Hantzsch Reaction: The initial condensation to form the thiazole ring may be inefficient.

    • Troubleshooting:

      • Reagent Purity: Ensure the purity of your starting materials, particularly the α-haloketone and the thiourea derivative. Impurities can lead to side reactions.

      • Reaction Conditions: The Hantzsch synthesis is sensitive to pH and temperature. Ensure the reaction is run under optimal conditions, which may require some optimization for your specific substrate.[1][2]

      • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Ethanol is commonly used, but other polar solvents like DMF or dioxane could be explored.

  • Inefficient Vilsmeier-Haack Formylation: The formylation of the thiazole ring is a critical step where yield can be lost.[3][4][5]

    • Troubleshooting:

      • Vilsmeier Reagent Formation: The Vilsmeier reagent, formed from POCl₃ and DMF, must be prepared correctly. Ensure that the POCl₃ is fresh and added slowly to chilled DMF to control the exothermic reaction.[3][6]

      • Reaction Temperature: The formylation is typically carried out at low temperatures (0-5 °C) initially, followed by a period at room temperature or gentle heating. Deviations from the optimal temperature profile can lead to side reactions or incomplete conversion.

      • Work-up Procedure: The hydrolysis of the iminium salt intermediate to the aldehyde is a crucial final step. Careful and complete aqueous work-up is necessary to ensure full conversion to the desired product.[4]

  • Product Degradation: The final aldehyde product may be sensitive to the reaction or purification conditions.

    • Troubleshooting:

      • Purification Method: Avoid harsh purification conditions. Column chromatography on silica gel is a common method, but care should be taken to choose an appropriate solvent system to prevent product degradation on the column.

      • Storage: Store the purified product under an inert atmosphere and at low temperatures to prevent oxidation or decomposition.

FAQ 2: I am observing a significant side product during the Vilsmeier-Haack formylation. What could it be?

The Vilsmeier-Haack reaction can sometimes lead to the formation of unwanted side products, especially with highly activated or substituted thiazole rings.[7][8]

Common Side Products & Prevention:

Potential Side Product Plausible Cause Prevention Strategy
Di-formylated Product The thiazole ring is highly activated, leading to a second formylation.Use stoichiometric amounts of the Vilsmeier reagent. Maintain low reaction temperatures to control reactivity.
N,N-dimethylformimidamide The free amino group in a 2-aminothiazole starting material can react with the Vilsmeier reagent.[7]Ensure the amino group of the thiazole is appropriately substituted (in this case, with the 4-methylpiperidine moiety) before the formylation step.
Products of Ring Opening Harsh reaction conditions (e.g., high temperatures, excess strong acid) can lead to the degradation of the thiazole ring.Carefully control the reaction temperature and use the recommended stoichiometry of reagents.
FAQ 3: What is the optimal temperature for the Vilsmeier-Haack formylation and why is it critical?

The temperature of the Vilsmeier-Haack reaction is a critical parameter that must be carefully controlled to ensure a good yield and minimize side reactions.[3][4]

Temperature Profile & Rationale:

  • Initial Addition (0-5 °C): The Vilsmeier reagent is a highly reactive electrophile. Adding the thiazole substrate to the pre-formed reagent at a low temperature helps to control the initial exothermic reaction and prevent the formation of side products.

  • Reaction Progression (Room Temperature or Gentle Heating): After the initial addition, the reaction mixture is often allowed to warm to room temperature or gently heated to drive the reaction to completion. The optimal temperature and time for this stage will depend on the specific substrate and should be monitored by TLC or LC-MS.

Consequences of Improper Temperature Control:

  • Too High: Can lead to the formation of di-formylated products, decomposition of the starting material or product, and other unwanted side reactions.

  • Too Low: May result in an incomplete reaction, leading to a low yield of the desired product.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key stages of the synthesis.

Protocol 1: Synthesis of 2-(4-methylpiperidin-1-yl)thiazole

This protocol is a generalized procedure for the Hantzsch thiazole synthesis.

Materials:

  • 1-(4-methylpiperidin-1-yl)thiourea

  • 1,3-Dichloroacetone

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve 1-(4-methylpiperidin-1-yl)thiourea (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a solution of 1,3-dichloroacetone (1.1 equivalents) in ethanol dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(4-methylpiperidin-1-yl)thiazole.

Protocol 2: Vilsmeier-Haack Formylation of 2-(4-methylpiperidin-1-yl)thiazole

This protocol details the formylation of the thiazole intermediate.

Materials:

  • 2-(4-methylpiperidin-1-yl)thiazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Ice bath

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF and cool it to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the chilled DMF while maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 2-(4-methylpiperidin-1-yl)thiazole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde.

Visualizing the Workflow

To better understand the troubleshooting process, the following diagram outlines a decision-making workflow for addressing low yield issues.

YieldTroubleshooting Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Impure_SM Impurities Found Check_Purity->Impure_SM Optimize_Hantzsch Optimize Hantzsch Reaction Conditions (Temp, Solvent, pH) Success Yield Improved Optimize_Hantzsch->Success Optimize_Vilsmeier Optimize Vilsmeier Reaction Conditions (Temp, Stoichiometry) Optimize_Vilsmeier->Success Analyze_Side_Products Analyze Side Products (LC-MS, NMR) Degradation_Issue Product Degradation Suspected Analyze_Side_Products->Degradation_Issue Adjust_Workup Adjust Work-up/ Purification Protocol Adjust_Workup->Success Impure_SM->Optimize_Hantzsch Yes Hantzsch_Issue Hantzsch Step Inefficient Impure_SM->Hantzsch_Issue No Hantzsch_Issue->Optimize_Hantzsch Yes Vilsmeier_Issue Vilsmeier Step Inefficient Hantzsch_Issue->Vilsmeier_Issue No Vilsmeier_Issue->Optimize_Vilsmeier Yes Vilsmeier_Issue->Analyze_Side_Products No Degradation_Issue->Adjust_Workup Yes

Caption: Troubleshooting workflow for low yield.

References

  • Semantic Scholar. (n.d.). Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Retrieved from [Link]

  • Khalifa, M. E. (n.d.).
  • National Center for Biotechnology Information. (2014, May 1). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. PMC. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • YouTube. (2021, October 11). Vilsmeier-Haack Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2025, August 4). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Retrieved from [Link]

  • PubMed. (2006, May 15). Optimization of 2-aminothiazole derivatives as CCR4 antagonists. Retrieved from [Link]

  • Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1983). N,N-Disubstituted 2-aminothiazole-5-carbaldehydes: preparation and investigation of structural features. Retrieved from [Link]

  • ResearchGate. (n.d.). Formylation reactions of some thiazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

  • MDPI. (2016, January 4). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. Retrieved from [Link]

  • Journal of Physics: Conference Series. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Beilstein Journals. (2015, May 26). Thiazole formation through a modified Gewald reaction. Retrieved from [Link]

Sources

Optimization

preventing oxidation of thiazole-5-carbaldehyde during storage

Topic: Prevention of Oxidation & Recovery Protocols Ticket ID: THC-ox-005 Status: Open Resource Audience: Medicinal Chemists, Process Chemists, Inventory Managers Executive Summary: The "Silent Killer" of Yields Thiazole...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Oxidation & Recovery Protocols Ticket ID: THC-ox-005 Status: Open Resource Audience: Medicinal Chemists, Process Chemists, Inventory Managers

Executive Summary: The "Silent Killer" of Yields

Thiazole-5-carbaldehyde (CAS: 1003-32-3) is a critical intermediate in the synthesis of antiretrovirals (e.g., Ritonavir analogs) and antineoplastic agents. However, it suffers from a common yet frequently overlooked instability: Aerobic Autoxidation .

Unlike simple alkyl aldehydes, the electron-deficient thiazole ring renders the formyl group highly susceptible to radical attack. If stored improperly (e.g., under air, at room temperature), the aldehyde converts to thiazole-5-carboxylic acid . This impurity is not just inert ballast; it alters reaction stoichiometry and can poison transition-metal catalysts used in downstream couplings (e.g., Suzuki-Miyaura).

This guide provides the mechanistic understanding to prevent this degradation and the protocols to reverse it if it occurs.

The Mechanism: Why Does It Oxidize?

User Question: "I stored my bottle in a cabinet for 3 months, and now the solid has turned into a gum/oil. What happened?"

Technical Explanation: You are witnessing Radical Autoxidation .[1] This is a chain reaction initiated by trace metals, light, or heat. The thiazole ring withdraws electron density, but the C-H bond of the aldehyde remains the weak link. Once a radical is formed, it reacts with atmospheric oxygen to form a peracid, which then oxidizes a second molecule of aldehyde.[2]

Visualization: The Autoxidation Cascade

The following pathway illustrates how one initiation event destroys two molecules of your starting material.

Autoxidation Aldehyde Thiazole-5-CHO (Starting Material) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (hv / metal) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 (Air) Peroxy->Radical Chain Propagation Peracid Peracid Intermediate (R-C(O)OOH) Peroxy->Peracid + Aldehyde (H-abstraction) Acid Thiazole-5-COOH (Impurity) Peracid->Acid + Aldehyde

Figure 1: Radical chain mechanism converting Thiazole-5-carbaldehyde to its carboxylic acid.

Storage Protocols: Preventing Degradation

Directive: Treat Thiazole-5-carbaldehyde as a "Perishable Reagent."

ParameterRecommendationScientific Rationale
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air and provides a better "blanket" in the vial than Nitrogen. Oxygen exclusion breaks the propagation step.
Temperature -20°C (Freezer) Low temperature kinetically inhibits the radical initiation step.
Container Amber Glass + Parafilm/Tape Amber glass blocks UV light (photo-initiation). Taping the cap prevents oxygen diffusion through the threads.
Handling Warm to RT before opening Prevents condensation of atmospheric water, which can lead to hydrate formation or hydrolysis issues.

Troubleshooting & Recovery: "Save Your Sample"

User Question: "My NMR shows a small peak at 13.5 ppm and the melting point is depressed. Can I purify it?"

Diagnosis:

  • 1H NMR: Look for the disappearance of the aldehyde proton (~10.0 ppm) and appearance of a broad carboxylic acid singlet (~13-14 ppm).

  • Physical State: Pure Thiazole-5-carbaldehyde is often a low-melting solid (MP ~92-94°C) or crystalline powder. If it is a sticky oil or gum, it is likely contaminated with the acid or autoxidation byproducts.

Recovery Workflow

Don't discard the sample. Use the Bicarbonate Wash (for minor oxidation) or Bisulfite Adduct (for deep cleaning).

Recovery Check Check Purity (1H NMR) Decision Is Acid Content > 5%? Check->Decision Minor Minor Oxidation (<5%) Use Protocol A: Bicarb Wash Decision->Minor No Major Major Oxidation (>5%) Use Protocol B: Bisulfite Adduct Decision->Major Yes ProcessA 1. Dissolve in DCM/EtOAc 2. Wash with Sat. NaHCO3 3. Dry & Conc. Minor->ProcessA ProcessB 1. Form Bisulfite Adduct (Solid) 2. Wash Organics away 3. Regenerate with Base Major->ProcessB

Figure 2: Decision tree for selecting the appropriate purification method based on impurity levels.

Protocol A: The Bicarbonate Wash (Rapid Cleanup)

Best for removing small amounts of carboxylic acid.

  • Dissolve: Dissolve the crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash: Extract the organic layer 2x with Saturated Aqueous Sodium Bicarbonate (NaHCO₃).

    • Chemistry: The carboxylic acid (pKa ~3-4) is deprotonated to the water-soluble carboxylate. The aldehyde remains in the organic layer.

  • Finish: Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Bisulfite Adduct Purification (Deep Clean)

Best for recovering aldehyde from complex mixtures or heavily degraded samples. This method exploits the ability of aldehydes to form water-soluble sulfonate salts, leaving non-aldehyde impurities (and some acids) in the organic layer.

Reagents:

  • Saturated Sodium Bisulfite (NaHSO₃) solution (freshly prepared).[3]

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH).

Step-by-Step:

  • Adduct Formation: Dissolve crude aldehyde in a minimal amount of Ethanol or Ether. Add excess saturated NaHSO₃ solution with vigorous stirring for 30-60 mins.

  • Isolation:

    • If solid precipitates:[3] Filter the white solid (the adduct). Wash with ether.

    • If no precipitate: Extract the aqueous mixture with Ether/EtOAc.[4] Keep the Aqueous layer (contains the aldehyde adduct). Discard the organic layer (contains impurities).

  • Regeneration:

    • Place the solid adduct (or aqueous solution) in a flask.

    • Add saturated Na₂CO₃ (or 10% NaOH) dropwise until pH > 10. Note: Do this carefully; heat may be generated.[4]

    • Stir for 15 mins to reverse the equilibrium.

  • Extraction: Extract the regenerated aldehyde into DCM or EtOAc (3x).

  • Drying: Dry combined organics over MgSO₄ and concentrate.

Analytical Data Reference

Compare your batch against these standard values to verify success.

PropertyPure Thiazole-5-carbaldehydeOxidized (Thiazole-5-carboxylic acid)
Appearance Crystalline Solid / Pale Yellow OilWhite/Off-white Powder or Gum
IR (Carbonyl) ~1670-1690 cm⁻¹ (Aldehyde C=O)~1700-1725 cm⁻¹ (Acid C=O) + Broad OH
1H NMR (DMSO-d6) ~10.1 ppm (s, 1H, CHO) ~13.5 ppm (br s, 1H, COOH)
Solubility Soluble in DCM, EtOAc, MeOHSoluble in MeOH, Aqueous Base

References

  • Mechanism of Aldehyde Autoxidation

    • Liu, Z., et al. (2023). "Light-induced autoxidation of aldehydes to peracids and carboxylic acids." Royal Society of Chemistry. Link

  • Bisulfite Purification Protocols

    • Furigay, M. H., et al. (2018).[5] "Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol." FAO AGRIS. Link

    • BenchChem Technical Support.[3][6] "Nonaqueous Regeneration of Aldehydes from Bisulfite Adducts." Link

  • Chemical Properties & Safety

    • ChemicalBook. "Thiazole-5-carboxaldehyde Properties and Safety." Link

    • BLD Pharm.[7] "Safety Data Sheet: Thiazole-5-carboxaldehyde." Link

Sources

Troubleshooting

Technical Support Center: Removing Unreacted 4-Methylpiperidine

Welcome to the technical support center for challenges related to the purification of reaction mixtures containing 4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for challenges related to the purification of reaction mixtures containing 4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet sometimes troublesome secondary amine in their synthetic workflows. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why certain techniques are chosen and how to troubleshoot them effectively.

Understanding the Challenge: The Properties of 4-Methylpiperidine

Before diving into purification strategies, a firm grasp of the physicochemical properties of 4-methylpiperidine is crucial for making informed decisions.

PropertyValueSignificance for Purification
Molecular Formula C₆H₁₃N[1]A relatively small and simple molecule.
Molecular Weight 99.18 g/mol [1]Its volatility can be exploited or be a hindrance.
Boiling Point 122-124 °C[2][3]Allows for removal by distillation if the desired product is not volatile.
Density 0.838 g/mL at 25 °C[2][3]Slightly less dense than water.
Solubility in Water Miscible[1]A key property for aqueous extraction methods.
pKa of Conjugate Acid ~11.2 (similar to piperidine)Its basicity is the cornerstone of acid-base extraction techniques.
Appearance Clear to slightly yellow liquid[2][4]Visual confirmation of its presence in reaction mixtures.

Troubleshooting Guide: Common Scenarios and Solutions

This section addresses specific issues you might encounter during the workup of your reaction.

Scenario 1: My desired product is non-polar and I'm struggling to remove 4-methylpiperidine by simple aqueous washes.

Question: I've performed my reaction and need to remove the excess 4-methylpiperidine. I've tried washing the organic layer with water, but I still see the amine in my NMR spectrum. What's going on and what should I do?

Answer:

This is a classic purification challenge. While 4-methylpiperidine is miscible with water, a simple water wash is often insufficient to completely remove it from an organic solvent due to partitioning effects. The key is to exploit its basicity through an acid-base extraction.

Causality: 4-Methylpiperidine is a secondary amine and therefore basic. By washing your organic solution with a dilute acid, you protonate the amine, forming a water-soluble ammonium salt. This salt will have a much higher affinity for the aqueous phase than the organic phase, allowing for its efficient removal.

Protocol: Acid-Base Extraction for 4-Methylpiperidine Removal [5]

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid, such as 1 M hydrochloric acid (HCl) or 1 M citric acid.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, remembering to vent frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The protonated 4-methylpiperidine will now be in the lower aqueous layer (if using a solvent less dense than water) or the upper aqueous layer (if using a solvent denser than water).

  • Drain and Repeat: Carefully drain the aqueous layer. To ensure complete removal, repeat the acidic wash (steps 2-4) one or two more times with fresh aqueous acid.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your purified product.

G cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Mixture Crude Mixture Shake_Funnel Shake & Separate Crude Mixture->Shake_Funnel Add Product_Org Purified Product (in Organic Solvent) Acid_Wash 1 M HCl (aq) Acid_Wash->Shake_Funnel Add Protonated_Amine 4-Methylpiperidinium Chloride (aq) Shake_Funnel->Product_Org Shake_Funnel->Protonated_Amine Extract

Scenario 2: My product is acid-sensitive. How can I remove 4-methylpiperidine without using a strong acid?

Question: My target molecule contains acid-labile functional groups. An acidic workup is not an option. Are there alternative methods?

Answer:

Absolutely. In cases where your product's integrity is compromised by acidic conditions, you have several excellent alternatives. The most common and effective are scavenger resins and chromatography.

1. Scavenger Resins: The "Catch and Release" Approach

Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution.[6] For removing a secondary amine like 4-methylpiperidine, an electrophilic scavenger resin is ideal.

Causality: These resins contain functional groups (e.g., isocyanate, aldehyde) that covalently bind to the nucleophilic amine.[7] Since the resin is a solid, it can be easily removed by simple filtration, leaving your purified product in the solution. This method is highly selective and avoids harsh pH changes.

Protocol: Amine Removal with an Isocyanate Scavenger Resin

  • Resin Selection: Choose a polystyrene-based scavenger resin functionalized with isocyanate groups.

  • Stoichiometry: Calculate the molar excess of 4-methylpiperidine in your reaction mixture. Add the scavenger resin in a 2-3 fold molar excess relative to the unreacted amine.

  • Incubation: Add the resin to your crude reaction solution (dissolved in a suitable solvent like dichloromethane or THF). Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the resin and the concentration of the amine.

  • Monitoring: You can monitor the removal of 4-methylpiperidine by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, simply filter the reaction mixture to remove the resin.

  • Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.

G Crude_Solution Crude Product + 4-Methylpiperidine (in solution) Stir_Mixture Stir at RT Crude_Solution->Stir_Mixture Scavenger_Resin Isocyanate Resin Scavenger_Resin->Stir_Mixture Filtration Filter Stir_Mixture->Filtration Purified_Solution Purified Product (in solution) Filtration->Purified_Solution Resin_Bound_Amine Resin-Bound Amine (Solid Waste) Filtration->Resin_Bound_Amine

2. Flash Column Chromatography: The Separation Standard

Flash chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.

Causality: Amines can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation.[8] To mitigate this, you can either use a basic modifier in your eluent or employ a different stationary phase.

Protocol: Flash Chromatography for Amine Purification

  • Option A: Modified Silica Gel Chromatography

    • Stationary Phase: Standard silica gel.

    • Eluent System: Use a non-polar/polar solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol). Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent. This will "cap" the acidic sites on the silica, preventing strong amine adsorption and improving peak shape.[8]

    • Procedure: Follow standard flash chromatography procedures for column packing, sample loading, and fraction collection.

  • Option B: Alternative Stationary Phases

    • Amine-Functionalized Silica: This stationary phase provides a less acidic environment, leading to better peak shapes for basic compounds.[8]

    • Alumina (Basic or Neutral): Alumina is another excellent alternative to silica for purifying amines.

    • Reversed-Phase C18 Silica: If your product is sufficiently polar, reversed-phase chromatography using a mobile phase like water/acetonitrile can be very effective.[9]

Frequently Asked Questions (FAQs)

Q1: Can I remove 4-methylpiperidine by distillation?

A1: Yes, if your desired product has a significantly higher boiling point (a difference of at least 50 °C is ideal) and is thermally stable. 4-Methylpiperidine has a boiling point of 122-124 °C.[2][3] Simple distillation or distillation under reduced pressure can be an effective, solvent-free method for its removal from non-volatile products.

Q2: I used 4-methylpiperidine for Fmoc deprotection in solid-phase peptide synthesis (SPPS). How do I ensure it's completely washed away?

A2: In SPPS, thorough washing after the deprotection step is critical. 4-Methylpiperidine is commonly used as a 20% solution in DMF for this purpose.[10][11] To ensure its complete removal from the resin, a series of washes with the synthesis solvent (e.g., DMF) is necessary. A typical wash protocol would involve multiple cycles of adding DMF, agitating the resin, and draining the solvent. The efficiency of washing can be monitored by collecting the final wash and testing its basicity.

Q3: Are there any safety concerns I should be aware of when handling 4-methylpiperidine?

A3: Yes. 4-Methylpiperidine is a flammable liquid and vapor.[1][12] It can cause severe skin burns and eye damage and is harmful if swallowed.[1][12][13] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: I've heard of using azeotropic distillation. Is that applicable here?

A4: Azeotropic distillation is a technique used to separate components that have similar boiling points by adding a third component that forms an azeotrope with one of them. While this is a powerful technique, for the removal of 4-methylpiperidine from a high-boiling product, simple or vacuum distillation is generally more straightforward and sufficient.

References

  • Covalent Scavengers for Primary and Secondary Amines. Google Search.
  • 4-Methylpiperidine | 626-58-4. ChemicalBook.
  • 4-Methylpiperidine, 99% 100 g | Buy Online | Thermo Scientific Chemicals. Fisher Scientific.
  • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. Benchchem.
  • Technical Support Center: Purification of Piperidine Derivatives. Benchchem.
  • Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry.
  • 4-methyl piperidine, 626-58-4. The Good Scents Company.
  • 4-methylpiperidine. Stenutz.
  • 4-Methylpiperidine. Chem-Impex.
  • Scavenger Resins. Amerigo Scientific.
  • 4-Methylpiperidine CAS#: 626-58-4. ChemicalBook.
  • 4-Methylpiperidine | C6H13N | CID 69381. PubChem.
  • 4-Methylpiperidine CAS 626-58-4 | 806187. Merck Millipore.
  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.
  • What is the synthesis and application of 4-Methylpiperidine?. Guidechem.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC.
  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO.
  • Efficient Fmoc Group Removal Using Diluted 4-Methylpiperidine: An Alternative for a Less-Polluting SPPS-Fmoc/tBu Protocol. ResearchGate.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde . This compound features a "push-pull" electronic system—an electron-donating piperidine moiety at the 2-position and an electron-withdrawing carbaldehyde at the 5-position. While this makes it a highly valuable intermediate and pharmacophore, it also introduces specific instability vectors in solution[1].

This guide provides causality-driven explanations, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experimental data.

Structural Vulnerability Analysis

To prevent degradation, you must first understand the molecular causality behind it. The molecule contains three distinct functional zones, each with specific solvent and environmental liabilities:

  • The 5-Carbaldehyde Group (Electrophilic Center): The aldehyde carbon is highly electrophilic due to the electron-withdrawing nature of the carbonyl oxygen, exacerbated by the thiazole ring. It is highly susceptible to autoxidation (forming the corresponding carboxylic acid) and nucleophilic attack by protic solvents[1].

  • The Thiazole Core (Redox Sensitive): The sulfur atom within the thiazole ring is a known site for oxidation, potentially forming sulfoxides or sulfones when exposed to peroxides or prolonged atmospheric oxygen[2].

  • The 2-Aminothiazole Linkage (Enamine-like System): The nitrogen of the 4-methylpiperidine ring is conjugated with the thiazole system. In acidic solutions, protonation alters the electronic distribution, potentially triggering ring-opening or accelerating the degradation of the core[3].

DegradationPathways Target 2-(4-methylpiperidin-1-yl) thiazole-5-carbaldehyde Oxidation Autoxidation (O2 / Air) Target->Oxidation Atmospheric Exposure Solvolysis Nucleophilic Attack (Protic Solvents) Target->Solvolysis Methanol/Ethanol Photolysis Photodegradation (UV / Ambient Light) Target->Photolysis Clear Glass Storage Deg1 Thiazole-5-carboxylic acid & Sulfoxides Oxidation->Deg1 Deg2 Hemiacetals / Acetals (+32 Da in MeOH) Solvolysis->Deg2 Deg3 Ring Cleavage / Polymerization Photolysis->Deg3

Caption: Primary degradation pathways of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde in solution.

Frequently Asked Questions (Troubleshooting)

Q1: I prepared a 10 mM stock solution in DMSO. After two weeks at room temperature, my biological assay results dropped by 40%. What happened? A1: Chemical decomposition of 2-aminothiazole derivatives in DMSO at room temperature is a well-documented phenomenon that frequently misleads biological screening campaigns[4]. DMSO is hygroscopic and can act as a mild oxidant over time. The "push-pull" nature of your molecule accelerates DMSO-mediated oxidation of the 5-carbaldehyde to the carboxylic acid. Fix: Aliquot DMSO stocks immediately upon preparation, flush the headspace with Argon, and store at -80°C. Never subject the main stock to freeze-thaw cycles.

Q2: During LC-MS analysis using a Methanol/Water gradient, I observed a new peak with a mass shift of +32 Da. Is my compound impure? A2: This is an artifact of your analytical method, not an inherent impurity. The highly electrophilic 5-carbaldehyde reacts with methanol in the mobile phase to form a hemiacetal (+32 Da). Fix: Switch your organic mobile phase from Methanol to Acetonitrile (MeCN). Acetonitrile is aprotic and will not form adducts with the aldehyde[1].

Q3: My compound solution turned from pale yellow to dark brown after being left on the benchtop over the weekend. Can I still use it? A3: No. The color change indicates severe photodegradation and potential polymerization. The thiazole core and the enamine-like nitrogen are sensitive to UV and ambient light, which can trigger radical-mediated ring-opening[2]. Fix: Always use amber-colored glassware or wrap vials in aluminum foil when handling the solution on the benchtop.

Quantitative Stability Data

The following table summarizes the expected half-life (


) and primary degradation products of the compound in various common laboratory solvents. Data represents generalized kinetics for 2-aminothiazole-5-carbaldehydes at 25°C.
Solvent SystemStorage TempExpected

Primary Degradant IdentifiedRecommended Action
DMSO (Anhydrous) -80°C> 12 monthsNone detectedOptimal for long-term storage.
DMSO (Ambient) 25°C14 - 21 daysCarboxylic acid (Oxidation)Do not store at room temp.
Methanol 25°C< 2 hoursHemiacetal / AcetalAvoid protic solvents.
Acetonitrile 4°C~ 6 monthsTrace SulfoxideGood for short-term analytical prep.
Aqueous Buffer (pH 7.4) 37°C48 - 72 hoursCarboxylic acidPrepare fresh for in vitro assays.

Validated Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems. They include built-in controls to confirm whether degradation is due to your handling or the inherent chemistry of the batch.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Objective: To prepare a 10 mM stock solution that resists autoxidation and hydrolysis.

  • Purge the Solvent: Sparge anhydrous DMSO (≥99.9% purity, packaged under argon) with dry Argon gas for 15 minutes to displace dissolved oxygen.

  • Equilibration: Allow the vial of lyophilized 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde to reach room temperature in a desiccator before opening. This prevents atmospheric moisture condensation.

  • Dissolution: Dissolve the compound in the sparged DMSO to achieve a 10 mM concentration. Vortex gently; do not sonicate, as cavitation can induce localized heating and radical formation.

  • Aliquoting: Dispense 50 µL aliquots into amber, low-bind microcentrifuge tubes.

  • Inert Atmosphere Sealing: Blanket the headspace of each tube with a gentle stream of Argon before capping.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.

Protocol B: Forced Degradation LC-MS Assay (Stability-Indicating)

Objective: To map the specific degradation profile of your batch to differentiate between API degradation and assay interference.

  • Sample Prep: Prepare a 1 mg/mL stock in Acetonitrile (MeCN).

  • Stress Conditions (Setup in parallel):

    • Control: 100 µL stock + 100 µL MeCN (Wrap in foil, store at 4°C).

    • Oxidative Stress: 100 µL stock + 100 µL 3%

      
       (Incubate 4h at 25°C).
      
    • Acidic Stress: 100 µL stock + 100 µL 0.1 M HCl (Incubate 4h at 60°C).

    • Photolytic Stress: 100 µL stock + 100 µL MeCN (Expose to direct UV light for 4h).

  • Quenching: Neutralize the acidic sample with 0.1 M NaOH. Quench the oxidative sample with saturated sodium thiosulfate.

  • Analysis: Inject 2 µL of each sample onto an LC-MS equipped with a Photodiode Array (PDA) detector (scan 200-400 nm). Use a C18 column with a Water/MeCN gradient containing 0.1% Formic Acid.

  • Validation Check: The control sample must show >99% purity. If the control shows degradation, your starting material was compromised prior to the stress test.

Workflow Start 1. Prepare 1 mg/mL Acetonitrile Stock Split 2. Aliquot into Stress Conditions Start->Split Control Control (Foil, 4°C) Split->Control Oxidative Oxidative Stress (3% H2O2, 25°C) Split->Oxidative Acidic Acidic Stress (0.1M HCl, 60°C) Split->Acidic Photo Photolytic Stress (UV Light, 25°C) Split->Photo LCMS 4. LC-MS/PDA Analysis (MeCN/Water + 0.1% FA) Control->LCMS Quench 3. Quench & Neutralize Reactions Oxidative->Quench Acidic->Quench Photo->LCMS Quench->LCMS

Caption: Experimental workflow for forced degradation and stability-indicating LC-MS analysis.

References

  • Metabolomic screening and identification of bioactivation pathways of ritonavir. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. MalariaWorld. Available at:[Link]

Sources

Troubleshooting

troubleshooting low conversion in thiazole aldehyde reductive aminations

Topic: Troubleshooting Low Conversion & Catalyst Poisoning Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Guide[1] Executive Summary: The Thiazole Challenge Thiazole aldehyd...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion & Catalyst Poisoning Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Guide[1]

Executive Summary: The Thiazole Challenge

Thiazole aldehydes (particularly 2- and 4-isomers) present a unique set of challenges in reductive amination compared to their benzenoid counterparts. As a Senior Application Scientist, I frequently see projects stall here due to two fundamental mechanisms:

  • Electronic Deactivation: The electron-deficient nature of the thiazole ring makes the carbonyl carbon highly electrophilic, yet the adjacent nitrogen and sulfur atoms can destabilize the intermediate hemiaminal or imine through inductive effects and lone-pair repulsion.

  • Catalyst Poisoning: The high affinity of the thiazole sulfur for transition metals renders standard catalytic hydrogenation (H₂/Pd-C) ineffective, often resulting in <10% conversion or complete reaction arrest.

This guide moves beyond standard textbook protocols to provide field-tested solutions for these specific heterocycles.

Diagnostic Workflow

Before altering reagents, identify the bottleneck using this logic flow.

ThiazoleTroubleshooting Start START: Low Conversion in Thiazole Reductive Amination CheckMethod Which reduction method are you using? Start->CheckMethod Heterogeneous Catalytic Hydrogenation (H2 + Pd/C, Pt, etc.) CheckMethod->Heterogeneous Hydride Borohydride Reagents (STAB, NaCNBH3, NaBH4) CheckMethod->Hydride Poisoning ISSUE: Catalyst Poisoning Thiazole sulfur binds to metal surface. Heterogeneous->Poisoning CheckImine Is the intermediate imine forming? Hydride->CheckImine SwitchMethod SOLUTION: Switch to Hydride Reduction (STAB/Ti) Poisoning->SwitchMethod NoImine NO: Imine not observed (TLC/LCMS shows aldehyde) CheckImine->NoImine YesImine YES: Imine forms but doesn't reduce CheckImine->YesImine Equilibrium ISSUE: Unfavorable Equilibrium Water is hydrolyzing imine back to aldehyde. NoImine->Equilibrium Sterics ISSUE: Steric/Electronic Deactivation of Imine YesImine->Sterics Titanium SOLUTION: Add Lewis Acid/Desiccant Use Ti(OiPr)4 protocol Equilibrium->Titanium StrongerReductant SOLUTION: Increase Activation Switch to NaBH4 (careful) or Heat Imine Step Sterics->StrongerReductant

Figure 1: Decision tree for diagnosing reaction failure in thiazole reductive aminations.

Troubleshooting Guide (Q&A)

Phase 1: The Equilibrium Bottleneck (Imine Formation)

Q: I am using Sodium Triacetoxyborohydride (STAB) in DCE, but I still see significant unreacted aldehyde after 24 hours. Why?

A: This is the most common failure mode. While STAB is excellent for "one-pot" procedures, thiazole aldehydes often struggle to form the imine species in equilibrium, especially with weakly nucleophilic amines (e.g., anilines or electron-deficient amines).

  • The Mechanism: STAB is selective; it reduces the imine, not the aldehyde.[2] If the equilibrium favors the aldehyde (due to water presence or electronic repulsion), the reductant has nothing to reduce.

  • The Fix: You must force the equilibrium.

    • Add a Desiccant: Add activated 4Å Molecular Sieves or MgSO₄ to the reaction mixture.

    • Use a Lewis Acid (The "Gold Standard"): Switch to the Titanium(IV) Isopropoxide [Ti(OiPr)₄] method. Titanium acts as both a Lewis acid to activate the carbonyl and a water scavenger, driving imine formation to completion before the reductant is added [1, 2].

Q: Can I just add acetic acid to push the reaction?

A: Acetic acid (AcOH) helps catalyze imine formation, but it does not remove water.[1] For stubborn thiazoles, AcOH is often insufficient. If you are seeing <50% conversion with AcOH, you need to switch to anhydrous conditions with Ti(OiPr)₄.

Phase 2: Catalyst Poisoning (Hydrogenation)

Q: I tried catalytic hydrogenation (H₂, Pd/C) to avoid boron waste, but the reaction stopped at 5% conversion. Is my catalyst dead?

A: Your catalyst isn't dead; it's poisoned. Thiazoles are "catalyst poisons."[3][4] The sulfur atom has a lone pair that binds irreversibly to the active palladium sites, preventing hydrogen adsorption [3].

  • The Fix: Do not use heterogeneous transition metal catalysts (Pd, Pt, Ni) for thiazole reductive aminations unless absolutely necessary.

  • Alternative: If you must use hydrogenation (e.g., strict regulations on boron), you generally need:

    • Massive catalyst loading (20–50 wt%).

    • Higher pressures (50–100 psi).

    • Rhodium (Rh) or Ruthenium (Ru) catalysts, which are sometimes more sulfur-tolerant than Palladium, though this is substrate-dependent.

    • Recommendation: Stick to hydride reductions (STAB or NaBH₄) for this class of compounds.[1]

Phase 3: Side Reactions

Q: I see a major byproduct that looks like the alcohol (reduced aldehyde). How do I stop this?

A: This occurs when the reductant attacks the aldehyde directly because imine formation was too slow.

  • Cause: Using a non-selective reductant (like NaBH₄) before the imine is fully formed, or using STAB with a highly reactive aldehyde that reduces faster than it condenses.

  • The Fix:

    • Sequential Addition: Do not mix everything at once. Stir the aldehyde + amine (with Ti(OiPr)₄ or sieves) for 2–6 hours first. Confirm imine formation by TLC (aldehyde spot disappears).[5] Then add the reductant.

    • Selectivity: Ensure you are using STAB (Sodium Triacetoxyborohydride) or NaCNBH₃, not NaBH₄, for the one-pot method. NaBH₄ reacts with aldehydes too fast for a one-pot mix.

Technical Data & Reagent Selection

Reagent Comparison Table
ReagentSelectivityRisk of Thiazole Poisoning?Recommended for Thiazoles?Notes
H₂ / Pd-C HighCritical NO Sulfur poisons catalyst immediately.[1]
NaBH(OAc)₃ (STAB) ExcellentNoneYES Best general-purpose reagent.[1] Mild.
Ti(OiPr)₄ + NaBH₄ GoodNoneYES (Best) Top Pick for low conversion. Ti drives equilibrium.[1]
NaCNBH₃ GoodNoneConditionalToxic (Cyanide).[1] Requires pH control.
NaBH₄ (Direct) PoorNoneNoReduces aldehyde to alcohol too easily.[1]

Validated Experimental Protocol

Protocol: Ti(OiPr)₄-Mediated Reductive Amination

Use this protocol when standard STAB/DCE methods yield low conversion.

Scope: Thiazole aldehydes reacting with primary/secondary amines.

Materials:

  • Thiazole aldehyde (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)[6]

  • Titanium(IV) isopropoxide (1.2 – 1.5 equiv) [Sigma-Aldrich: 205273]

  • Sodium Borohydride (NaBH₄) (1.5 equiv)[7]

  • Solvent: Anhydrous THF or Ethanol (Absolute)

Step-by-Step Procedure:

  • Imine Formation (The Critical Step):

    • In a dry flask under Nitrogen/Argon, dissolve the thiazole aldehyde (1.0 equiv) and amine (1.1 equiv) in anhydrous THF (0.2 M concentration).

    • Add Ti(OiPr)₄ (1.25 equiv) dropwise.

    • Observation: The solution often turns yellow/orange or slightly cloudy.

    • Stir at room temperature for 4–6 hours. (For extremely hindered amines, heat to 40–50°C).

    • Checkpoint: Perform a mini-workup on an aliquot (add water, extract with EtOAc) and check TLC/LCMS. The aldehyde peak should be gone, replaced by the imine mass.[5]

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add NaBH₄ (1.5 equiv) carefully (solid addition or predissolved in minimal EtOH).

    • Note: Using NaBH₄ is safe here because the aldehyde is already "protected" as the titanium-complexed imine.

    • Allow to warm to room temperature and stir for 2–4 hours.

  • Workup (Titanium Removal):

    • Crucial Step: Quench by adding 2N NaOH or saturated Rochelle's Salt solution. Stir vigorously for 30 minutes.

    • Titanium forms a white polymeric precipitate (TiO₂).[1]

    • Filter through a Celite pad to remove the titanium solids.

    • Extract the filtrate with EtOAc or DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Why this works: The Ti(OiPr)₄ acts as a Lewis acid to activate the thiazole carbonyl and chemically consumes the water produced (forming TiO₂ species), driving the equilibrium 100% to the imine [1].

References

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[1] Journal of the Chemical Society, Perkin Transactions 1, 1998, pp. 2527–2532. Link

  • Maxted, E. B. "The Poisoning of Metallic Catalysts."[1] Advances in Catalysis, vol. 3, 1951, pp. 129–178. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

Sources

Optimization

Technical Support Center: Recrystallization of Thiazole-5-Carbaldehyde Derivatives

This technical guide serves as a specialized knowledge base for the purification of thiazole-5-carbaldehyde derivatives . It is structured to function as an autonomous support center, providing decision-making frameworks...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a specialized knowledge base for the purification of thiazole-5-carbaldehyde derivatives . It is structured to function as an autonomous support center, providing decision-making frameworks, troubleshooting protocols, and validated methodologies for researchers.

Status: Operational Topic: Purification & Crystallization Protocols Target Analytes: 2-substituted-1,3-thiazole-5-carbaldehydes (Aryl, Amino, Halo, and Alkyl derivatives)

Knowledge Base: Solvent Selection Matrix

The choice of solvent is dictated by the substituent at the C2 position of the thiazole ring, which drastically alters the polarity and crystal lattice energy of the molecule.

Solubility & Polarity Guide
  • Parent Scaffold: The thiazole-5-carbaldehyde core is electron-deficient. The aldehyde group adds polarity and reactivity (oxidation potential).

  • General Rule: Thiazole derivatives often exhibit "intermediate" polarity, making them too soluble in pure chlorinated solvents (DCM, CHCl₃) and insoluble in pure aliphatics (Hexane).

Derivative ClassSubstituent (C2)Recommended Solvent SystemMechanism/Notes
Amino-Thiazoles

Ethanol (95%) or EtOH/Water High polarity due to H-bonding. Water acts as a powerful anti-solvent to force precipitation.
Aryl-Thiazoles

CHCl₃/Diethyl Ether or DCM/Hexane Moderate polarity. Dissolve in minimal halogenated solvent; titrate with ether/alkane until turbid.
Halo-Thiazoles

Methanol or Ethyl Acetate/Heptane Halogens decrease water solubility. Methanol often provides the right balance of solubility vs. temperature.
Alkyl-Thiazoles

Hexane/EtOAc (High Ratio) often low-melting solids. prone to oiling out. Requires slow cooling or sublimation instead of crystallization.
Hydrazones

DMF/Ethanol or Acetic Acid Very low solubility. Often requires high-boiling polar solvents or recrystallization from glacial acetic acid.

Standard Operating Procedures (SOPs)

SOP-01: Dual-Solvent Recrystallization (The "Titration" Method)

Best for: 2-Aryl and 2-Halo derivatives that are too soluble in alcohols.

  • Dissolution: Place crude solid in a flask. Add Dichloromethane (DCM) or Chloroform dropwise while heating gently (water bath, 40°C) until just dissolved. Do not use open flame.

  • Filtration: If the solution is dark/cloudy, add activated charcoal, stir for 5 mins, and filter hot through a Celite pad.

  • Precipitation: While keeping the solution warm, add the anti-solvent (Hexane or Diethyl Ether ) dropwise.

    • Visual Cue: Stop immediately when a persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add 1-2 drops of the primary solvent (DCM) to clear the cloudiness.

  • Crystallization: Remove from heat. Cover the flask with a Kimwipe (not a stopper, allow slow evaporation). Let it stand at room temperature for 2 hours, then move to

    
    .
    
SOP-02: Single-Solvent Recrystallization

Best for: 2-Aminothiazole derivatives.

  • Reflux: Suspend crude solid in Ethanol . Heat to reflux (

    
    ).
    
  • Saturation: If solid remains, add more Ethanol in small portions until dissolved. If fully dissolved immediately, boil off solvent until saturation is reached (crystals form on glass at the meniscus).

  • Cooling: Turn off heat. Allow the flask to cool on the hot plate (insulate with a beaker if necessary) to room temperature.

    • Critical Step: Do not plunge into ice immediately; this traps impurities.

  • Harvest: Filter crystals via vacuum filtration. Wash with cold Ethanol.

Troubleshooting Guide (Support Tickets)

Ticket #001: "My product is oiling out."

Issue: Instead of crystals, a separate liquid layer (oil) forms at the bottom of the flask upon cooling. Diagnosis: The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated/impure. Corrective Actions:

  • The "Seeding" Fix: Re-heat to dissolve the oil. Allow to cool very slowly. When the temperature is just above the oiling point, add a "seed crystal" of pure product.

  • The "Trituration" Fix: If oil forms, decant the supernatant solvent. Add a non-solvent (e.g., Hexane) to the oil and scratch the glass vigorously with a spatula. This mechanical stress often induces solidification.

  • Temperature Control: Use a lower-boiling solvent (e.g., switch from Toluene to DCM) so the crystallization happens well below the compound's melting point.

Ticket #002: "The crystals are colored (Yellow/Brown) but should be white."

Issue: Persistent colored impurities, likely oxidized polymers or iodine traces (if using HI reduction). Diagnosis: Thiazole aldehydes are susceptible to air oxidation, forming carboxylic acids or dark oligomers. Corrective Actions:

  • Pre-Wash: Before recrystallization, dissolve crude in EtOAc and wash with saturated NaHCO₃ . This removes the carboxylic acid impurity (which is often the source of the color/gum).

  • Charcoal Treatment: During the hot dissolution step (SOP-01/02), add 5% w/w Activated Carbon. Filter while hot. Note: Carbon can adsorb product; use sparingly.

Ticket #003: "Yield is extremely low (<30%)."

Issue: Product remains in the mother liquor. Diagnosis: Solvent volume was too high, or the compound is too soluble in the chosen solvent. Corrective Actions:

  • Second Crop: Concentrate the mother liquor (filtrate) to half volume on a rotovap and cool to

    
    .
    
  • Solvent Switch: If using Ethanol, switch to Ethanol/Water (8:2) . The addition of water drastically reduces solubility of organic thiazoles.

Visual Workflow: Decision Logic

The following diagram illustrates the decision-making process for solvent selection and troubleshooting.

RecrystallizationLogic Start Crude Thiazole Derivative CheckSubstituent Identify C2 Substituent Start->CheckSubstituent Amino Amino (-NH2) CheckSubstituent->Amino Aryl Aryl / Alkyl CheckSubstituent->Aryl Halo Halogen (-Br, -Cl) CheckSubstituent->Halo SolventAmino Solvent: Ethanol or EtOH/H2O (SOP-02) Amino->SolventAmino SolventAryl Solvent: CHCl3 / Ether (SOP-01) Aryl->SolventAryl SolventHalo Solvent: MeOH or EtOAc/Heptane Halo->SolventHalo Process Heat to Dissolve SolventAmino->Process SolventAryl->Process SolventHalo->Process CheckClear Is Solution Clear? Process->CheckClear Charcoal Add Activated Charcoal Hot Filtration CheckClear->Charcoal No (Dark/Cloudy) Cooling Slow Cooling CheckClear->Cooling Yes Charcoal->Cooling Result Crystals Form? Cooling->Result Success Filter & Dry (Pure Product) Result->Success Yes Oiling Oiling Out? Result->Oiling No FixOil Re-heat, Add Seed, Scratch Glass Oiling->FixOil Yes (Liquid Layer) FixYield Evaporate 50% Solvent Cool to -20°C Oiling->FixYield No (Solution Clear) FixOil->Cooling FixYield->Cooling

Caption: Decision logic for solvent selection and troubleshooting during thiazole recrystallization. Blue nodes indicate starting points, Green nodes indicate solutions, and Red nodes indicate decision gates.

Quantitative Data Reference

ParameterThiazole-5-carbaldehyde2-Methyl-thiazole-5-CHO2-Bromo-thiazole-5-CHO
CAS Number 1003-32-31003-60-7464192-28-7
Physical State Liquid / Low-melt SolidSolidSolid
Melting Point N/A (Liquid at RT)


Primary Impurity Thiazole-5-carboxylic acidDimer / Aldol productsHydrolysis products
Storage

(Inert Gas)

(Freezer)

(Dark)

Note: Pure unsubstituted thiazole-5-carbaldehyde is often a liquid or has a very low melting point. Recrystallization is generally reserved for the solid derivatives listed above.

References

  • LookChem. (n.d.). Thiazole-5-carboxaldehyde Properties and Suppliers. Retrieved March 3, 2026, from [Link]

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde

Topic: 1H NMR Spectrum Analysis of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Introduction: The T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Introduction: The Thiazole Scaffold in Drug Discovery

The 2-aminothiazole-5-carbaldehyde scaffold is a critical intermediate in the synthesis of diverse pharmaceutical agents, including kinase inhibitors (e.g., Dasatinib analogs) and antimicrobial agents.[1] The specific derivative 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde combines the electrophilic reactivity of the aldehyde with the lipophilic bulk of the 4-methylpiperidine tail.[1]

Precise structural characterization of this molecule is often complicated by the push-pull electronic nature of the 2-amino-5-formyl system.[1] This guide provides an authoritative technical analysis of its 1H NMR spectrum, comparing solvent systems and differentiating the product from common synthetic impurities.

Structural Analysis & Theoretical Shifts

Before acquisition, understanding the theoretical magnetic environment is crucial for valid assignment.

  • Aldehyde Proton (H-a): Highly deshielded due to the electron-withdrawing carbonyl and the thiazole ring current.[1] Expected > 9.5 ppm.[1][2][3][4]

  • Thiazole Proton (H-b): The C4-proton is a singlet, deshielded by the adjacent nitrogen and carbonyl.[1] Expected ~7.8–8.2 ppm.[1][3]

  • Piperidine Ring (H-c to H-f):

    • N-CH₂ (H-c): Deshielded by the aromatic amine nitrogen.[1]

    • Aliphatic Core (H-d, H-e): Multiplets typical of a chair conformation.

    • Methyl Group (H-f): A diagnostic doublet in the high-field region.[1]

Molecular Connectivity Diagram

G Aldehyde Aldehyde (-CHO) ~9.6-9.8 ppm Thiazole Thiazole C4-H ~7.9-8.1 ppm Aldehyde->Thiazole Electronic Deshielding PiperidineN Piperidine N-CH2 ~3.5-4.0 ppm Thiazole->PiperidineN Inductive Effect Methyl 4-Methyl Group ~0.9-1.0 ppm PiperidineN->Methyl Through-Bond Connectivity

Caption: Electronic connectivity and expected chemical shift influences within the target molecule.

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity suitable for publication or regulatory filing, follow this optimized workflow.

Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent Selection:

    • Standard: CDCl₃ (99.8% D) + 0.03% TMS.[1]

    • Alternative: DMSO-d₆ (for solubility issues or to shift water peaks).[1]

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., KBr/NaBr from synthesis).

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of the aldehyde proton).

  • Scans (NS): 16–32 (Sufficient for >10 mg); 64 for <5 mg.[1]

  • Spectral Width: -2 to 14 ppm (Capture the downfield aldehyde).[1]

Comparative Analysis: Validating the Spectrum

This section compares the target molecule against its precursors and across solvent systems to provide a self-validating analysis logic.

Scenario A: Product vs. Precursor (2-Bromothiazole-5-carbaldehyde)

The most common synthesis is the SNAr displacement of a 2-halo precursor.[1]

FeaturePrecursor: 2-Bromo-thiazole-5-CHOProduct: 2-(4-Methylpiperidinyl)-... Diagnostic Conclusion
Aldehyde (-CHO) Singlet, ~9.95 ppmSinglet, ~9.70 ppmUpfield shift due to electron donation from the amine.[1]
Thiazole (C4-H) Singlet, ~8.40 ppmSinglet, ~7.95 ppmSignificant shielding from the amino group resonance.[1]
Aliphatic Region Silent (No peaks < 7 ppm)Rich (0.9–4.5 ppm)Presence of piperidine multiplets confirms coupling.[1]
Impurities N/A~2.6 ppm (free amine)Check for residual unreacted 4-methylpiperidine.[1]
Scenario B: Solvent Effects (CDCl₃ vs. DMSO-d₆)
  • CDCl₃: Provides sharper resolution for the aliphatic piperidine multiplets. The aldehyde peak is typically around 9.6–9.7 ppm.

  • DMSO-d₆: Recommended if the product is a salt (e.g., HCl salt).[1] The aldehyde peak may shift downfield to ~9.8 ppm. Water peak at 3.33 ppm may obscure one piperidine signal; CDCl₃ is preferred for this lipophilic molecule.[1]

Detailed Data Assignment Table

Solvent: CDCl₃, 400 MHz, TMS Reference (0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Justification
9.68 Singlet (s)1H-CHO Aldehyde proton; deshielded by C=O and heteroaromatic ring.[1]
7.92 Singlet (s)1HThiazole C4-H Sole aromatic proton; diagnostic singlet.[1]
4.15 Broad Doublet (br d)2HPip N-CH₂ (eq) Equatorial protons adjacent to nitrogen; deshielded by thiazole.[1]
3.05 Triplet of Doublets (td)2HPip N-CH₂ (ax) Axial protons adjacent to nitrogen; large geminal coupling.[1]
1.75 Broad Doublet (br d)2HPip C3/5-H (eq) Equatorial protons beta to nitrogen.[1]
1.60 Multiplet (m)1HPip C4-H Methine proton at the 4-position.[1]
1.25 Quadruplet of Doublets2HPip C3/5-H (ax) Axial protons beta to nitrogen.[1]
0.98 Doublet (d, J=6.5 Hz)3H-CH₃ Methyl group; doublet due to coupling with C4-H.

Analytical Workflow Diagram

This diagram outlines the decision-making process for confirming the structure based on the NMR data.

Workflow Start Crude Product Isolated Solvent Dissolve in CDCl3 Start->Solvent Acquire Acquire 1H NMR (d1=2s, ns=16) Solvent->Acquire CheckAldehyde Check 9.5-10.0 ppm Is Aldehyde Present? Acquire->CheckAldehyde NoAldehyde Fail: Oxidation Failed or Decomposition CheckAldehyde->NoAldehyde No YesAldehyde Proceed to Aliphatic CheckAldehyde->YesAldehyde Yes CheckPiperidine Check 3.0-4.5 ppm Are N-CH2 peaks integrated to 4H? YesAldehyde->CheckPiperidine SubstitutionConfirmed Success: Substitution Confirmed CheckPiperidine->SubstitutionConfirmed Broad/Split Peaks FreeAmine Alert: Sharp peaks at 2.6 ppm? Residual Amine Impurity CheckPiperidine->FreeAmine Sharp/Shifted

Caption: Logical workflow for structural confirmation and impurity detection.

References

  • Structural Assignment of Thiazole-5-carbaldehydes

    • SpectraBase. "4-Methylthiazole-5-carboxaldehyde NMR Data".[1] John Wiley & Sons.[1] Link

  • Synthesis of 2-Aminothiazole Derivatives

    • Kamali, M. "Synthesis of some new 5-substituted of 2-amino-4-phenylthiazole derivatives".[1][5] Journal of Chemical and Pharmaceutical Research, 2016, 8(1):147-152.[1][5] Link

  • General NMR Shifts of Piperidine Derivatives

    • PubChem Compound Summary. "1-Methylpiperidine NMR Data". National Center for Biotechnology Information.[1] Link

  • Vilsmeier Formylation of Aminothiazoles

    • Meth-Cohn, O., et al. "N,N-Disubstituted 2-aminothiazole-5-carbaldehydes: preparation and investigation of structural features".[1] Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Comparative

Characteristic IR Absorption Bands for Thiazole Aldehyde Carbonyl: A Comparative Guide

Executive Summary: The Thiazole Signature In medicinal chemistry, the thiazole ring is a privileged scaffold, often serving as a bioisostere for pyridine or benzene. However, characterizing thiazole-functionalized interm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thiazole Signature

In medicinal chemistry, the thiazole ring is a privileged scaffold, often serving as a bioisostere for pyridine or benzene. However, characterizing thiazole-functionalized intermediates—specifically aldehydes—presents a unique spectroscopic challenge.[1] Unlike the consistent


 band of benzaldehyde, thiazole aldehydes exhibit significant frequency shifts depending on the carbonyl's position relative to the sulfur and nitrogen heteroatoms.

This guide provides a definitive technical comparison of the infrared (IR) absorption characteristics of Thiazole-2-carbaldehyde , Thiazole-4-carbaldehyde , and Thiazole-5-carbaldehyde .[1] It synthesizes experimental data with mechanistic electronic theory to empower researchers to rapidly distinguish between these isomers.[1]

Mechanistic Insight: Why Position Matters

The vibrational frequency of the carbonyl stretch (


) is governed by the bond order, which is modulated by two competing electronic effects from the thiazole ring:
  • Inductive Withdrawal (-I): The electronegative Nitrogen (N) and Sulfur (S) atoms pull electron density away from the carbonyl carbon, shortening the C=O bond and increasing the frequency.

  • Resonance Donation (+R): The lone pair on the Sulfur atom can donate electron density into the ring and, through conjugation, to the carbonyl oxygen. This increases the single-bond character of the carbonyl, decreasing the frequency.

Electronic Topology of Thiazole Isomers
  • C2-Position (The Electron Deficient Node): Flanked by both N and S. The inductive withdrawal is maximized. Resonance stabilization is limited because the carbonyl is "nodal" between two withdrawing heteroatoms.

    • Result: High Wavenumber.[1][2]

  • C5-Position (The Electron Rich Node): Analogous to the 2-position of thiophene. The sulfur lone pair strongly conjugates with this position.

    • Result: Low Wavenumber (Significant single-bond character).[1]

  • C4-Position (The Intermediate): Experiences moderate inductive effects and weaker resonance coupling compared to C5.

Visualization: Electronic Resonance Pathways

The following diagram illustrates the resonance contributions that dictate the spectral shifts.

ThiazoleResonance C2 C2-Carbaldehyde (Inductive Dominant) Mech_C2 Strong -I Effect (N & S) Minimal Resonance Short C=O Bond C2->Mech_C2 Proximal to N/S C4 C4-Carbaldehyde (Mixed Character) Result_High High Frequency (~1720-1740 cm⁻¹) C4->Result_High Partial -I Result_Low Low Frequency (~1660-1690 cm⁻¹) C4->Result_Low Weak +R C5 C5-Carbaldehyde (Resonance Dominant) Mech_C5 Strong +R Effect (S Lone Pair) Extended Conjugation Longer C=O Bond C5->Mech_C5 Thiophene-like Conjugation Mech_C2->Result_High Increases k (Force Constant) Mech_C5->Result_Low Decreases Bond Order

Figure 1: Mechanistic flow illustrating how the position of the aldehyde group on the thiazole ring influences the Carbonyl Stretching Frequency.

Comparative Analysis: Spectral Fingerprints

The following table aggregates experimental data for thiazole aldehydes and their derivatives. Note that while unsubstituted values are the baseline, substituents (e.g., Bromine, Methyl) will cause predictable Hammett shifts.

Table 1: Characteristic IR Bands of Thiazole Carbaldehydes[3][4]
FeatureThiazole-2-carbaldehyde Thiazole-4-carbaldehyde Thiazole-5-carbaldehyde Benzaldehyde (Ref)

(Carbonyl)
1720 – 1740 cm⁻¹ 1700 – 1715 cm⁻¹ 1660 – 1695 cm⁻¹ 1700 – 1705 cm⁻¹
Electronic Driver Strong Inductive (-I) from N & SBalanced -I / +R effectsStrong Resonance (+R) from SAromatic Conjugation

(Aldehyde)
2850 / 2750 cm⁻¹ (Doublet)~2830 cm⁻¹ (Weak)2820 / 2720 cm⁻¹ (Doublet)2820 / 2720 cm⁻¹
Ring Breathing ~1480, 1420 cm⁻¹~1500 cm⁻¹~1520, 1375 cm⁻¹1600, 1580 cm⁻¹
Example Compound 5-Bromo-4-methyl-thiazole-2-CHO2-Methoxy-thiazole-4-CHO4-Bromo-thiazole-5-CHOBenzaldehyde
Example Value 1730 cm⁻¹ [1]1690 cm⁻¹ (OMe shift) [2]1688 cm⁻¹ [3]1703 cm⁻¹

Critical Note on Fermi Resonance: Like benzaldehyde, thiazole aldehydes often display a Fermi Resonance doublet in the C-H stretching region (


). This occurs when the fundamental C-H stretch couples with the first overtone of the C-H bending vibration (

). This doublet is a definitive "Yes/No" diagnostic for the presence of the aldehyde group, distinguishing it from thiazole ketones or esters.

Experimental Validation Protocols

To ensure data integrity and reproducibility, the following protocols are recommended. The choice of sampling technique (ATR vs. Transmission) significantly affects the observed wavenumber.

Protocol A: Solid State Characterization (KBr Pellet)

Best for: High-resolution scans to resolve Fermi doublets.[1]

  • Preparation: Mix 1-2 mg of the thiazole aldehyde with 200 mg of dry spectral-grade KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Measurement: Scan from 4000 to 400 cm⁻¹ with 4 cm⁻¹ resolution.

  • Validation: Check for the "Aldehyde Doublet" at 2820/2720 cm⁻¹. If absent, the sample may have oxidized to the carboxylic acid (broad O-H band at 2500-3300 cm⁻¹).

Protocol B: Solution Phase (Solvent Effects)

Best for: Comparing intrinsic electronic effects without crystal packing forces.

  • Solvent: Dissolve compound in

    
     or 
    
    
    
    (non-polar solvents are preferred to avoid H-bonding shifts).
  • Concentration: 0.05 M to 0.1 M.[1]

  • Observation:

    • In

      
      , the 
      
      
      
      will shift to lower wavenumbers (by 10-15 cm⁻¹) compared to
      
      
      due to weak hydrogen bonding with the solvent.
    • Thiazole-2-CHO is particularly sensitive to solvent polarity due to the exposed nitrogens.[1]

Decision Tree for Isomer Identification

Use this logic flow to assign your unknown thiazole aldehyde.

DecisionTree Start Unknown Thiazole Aldehyde IR Spectrum CheckCH Check 2700-2850 cm⁻¹ Is there a doublet? Start->CheckCH NotAldehyde Not an Aldehyde (Check Ester/Ketone) CheckCH->NotAldehyde No CheckCO Check Carbonyl Band (νC=O) CheckCH->CheckCO Yes HighFreq > 1715 cm⁻¹ CheckCO->HighFreq MidFreq 1695 - 1715 cm⁻¹ CheckCO->MidFreq LowFreq < 1695 cm⁻¹ CheckCO->LowFreq Res2 Likely Thiazole-2-CHO (Inductive Effect) HighFreq->Res2 Res4 Likely Thiazole-4-CHO (Mixed Effect) MidFreq->Res4 Res5 Likely Thiazole-5-CHO (Resonance Effect) LowFreq->Res5

Figure 2: Spectral decision tree for assigning thiazole carbaldehyde isomers.

References

  • Smolecule. (2023).[1] 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde Spectral Data. Retrieved from

  • BenchChem. (2025).[1] Technical Guide: 2-methoxy-1,3-thiazole-4-carbaldehyde. Retrieved from

  • Growing Science. (2024). Synthesis and characterization of 4-Bromo-1,3-thiazole-5-carbaldehyde derivatives. Current Chemistry Letters. Retrieved from

  • RSC Publishing. (2023).[1] Infrared study of rotational isomerism in thiazole-2-carboxylates. Journal of the Chemical Society, Perkin Transactions.[3] Retrieved from

  • MDPI. (2022).[1] Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation. Molecules. Retrieved from

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Piperidinyl Thiazoles

Introduction: The Significance of the Piperidinyl Thiazole Scaffold In the landscape of modern drug discovery, the piperidinyl thiazole motif has emerged as a privileged scaffold. Its unique combination of a basic, satur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Piperidinyl Thiazole Scaffold

In the landscape of modern drug discovery, the piperidinyl thiazole motif has emerged as a privileged scaffold. Its unique combination of a basic, saturated piperidine ring and an aromatic, electron-rich thiazole ring imparts favorable pharmacokinetic and pharmacodynamic properties. Thiazole derivatives are known to possess a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The piperidine moiety, a common feature in many pharmaceuticals, often enhances solubility and allows for specific interactions with biological targets.[4] Consequently, molecules incorporating this combined architecture are frequently investigated as potential therapeutics.

For researchers in drug development, unambiguous structural characterization is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (MS/MS), stands as a cornerstone technique for this purpose due to its exceptional sensitivity and specificity.[5][6] Understanding the characteristic fragmentation patterns of the piperidinyl thiazole core under Collision-Induced Dissociation (CID) is not merely an academic exercise; it is a critical tool for structure verification, metabolite identification, and impurity profiling.

This guide provides an in-depth analysis of the gas-phase fragmentation behavior of protonated piperidinyl thiazole derivatives, primarily under Electrospray Ionization (ESI) conditions. We will dissect the key fragmentation pathways, compare the patterns across different analogs, and provide a robust experimental protocol for acquiring high-quality data.

Pillar 1: Fundamental Principles of Piperidinyl Thiazole Fragmentation

When a piperidinyl thiazole molecule enters the mass spectrometer using a soft ionization technique like ESI, it is typically protonated to form the pseudomolecular ion, [M+H]⁺.[7] The location of this proton is crucial as it directs the subsequent fragmentation pathways. Given the higher basicity of the aliphatic nitrogen in the piperidine ring compared to the thiazole nitrogens, protonation is most likely to occur on the piperidine nitrogen. This localization of charge initiates a cascade of bond cleavages.

The fragmentation of the [M+H]⁺ ion can be logically categorized into three primary pathways:

  • Piperidine Ring Fragmentation: Cleavages originating within the saturated piperidine ring.

  • Linker/Scaffold Cleavage: Fission of the bond(s) connecting the piperidine and thiazole moieties.

  • Thiazole Ring Fragmentation: Cleavages originating within the aromatic thiazole ring.

The following sections will explore these pathways in detail.

Pathway A: Piperidine Ring Degradation

The charged piperidine ring is often the primary site of fragmentation. The most dominant mechanism is α-cleavage , where the C-C bond adjacent to the protonated nitrogen breaks.[4] This process is energetically favorable as it leads to the formation of a stable, resonance-stabilized iminium ion. This pathway can result in the loss of substituents from the piperidine ring or initiate a more complex ring-opening cascade.

Another common fragmentation for six-membered rings involves the neutral loss of small molecules. For substituted piperidines, this can include the loss of water (18 Da) if a hydroxyl group is present, or the loss of ethene (28 Da) from the ring itself.[8] These characteristic losses are highly diagnostic for the presence of the piperidine scaffold. Studies on complex piperidine-containing molecules like fentanyl analogs confirm that piperidine ring degradation is a major fragmentation route in ESI-MS/MS.[9]

Pathway B: Thiazole Ring Fragmentation

The thiazole ring, being aromatic, is generally more stable than the piperidine ring.[10] However, it possesses its own set of characteristic fragmentation patterns. Common cleavages involve the expulsion of small, stable neutral molecules. These include the loss of a hydrogen cyanide (HCN) molecule or the cleavage of the C-S bonds. The specific fragmentation pathway is highly dependent on the nature and position of substituents on the thiazole ring. For instance, studies on various thiazole derivatives show that fragmentation is a specific process that can be used for structural elucidation.[11][12]

Pathway C: Inter-Ring Cleavage (Scaffold Fission)

Perhaps the most structurally informative fragmentation involves the cleavage of the bond connecting the two heterocyclic systems. This fission results in product ions that correspond to the isolated piperidinyl moiety and the isolated thiazole moiety. The relative abundance of these fragment ions provides insight into the charge affinity of each piece. In a study of piperidinyl thiazole isoxazolines, researchers observed a product ion consistent with the "free piperidinyl scaffold," directly confirming this cleavage pathway.[13] This type of fragmentation is invaluable for confirming the core structure and identifying the location of various substituents.

Pillar 2: Visualizing the Fragmentation Cascade

To provide a clear visual model, the following diagram illustrates the primary fragmentation pathways for a generic protonated N-aryl-piperidinyl-thiazole structure.

G cluster_main Fragmentation Pathways of a Protonated Piperidinyl Thiazole cluster_A Pathway A: Piperidine Ring cluster_B Pathway B: Thiazole Ring cluster_C Pathway C: Scaffold Fission parent [M+H]⁺ Protonated Piperidinyl Thiazole fragA1 Iminium Ion (α-cleavage) parent->fragA1 α-cleavage fragA2 [M+H - C₂H₄]⁺ parent->fragA2 Neutral Loss fragB1 [M+H - HCN]⁺ parent->fragB1 Neutral Loss fragB2 Thiazole Ring Fission Products parent->fragB2 Ring Cleavage fragC1 Piperidinyl Cation parent->fragC1 Inter-ring Cleavage fragC2 Thiazole Cation parent->fragC2 Inter-ring Cleavage

Caption: Primary fragmentation pathways of a generic protonated piperidinyl thiazole.

Pillar 3: Comparative Fragmentation Data

The following table summarizes observed fragmentation patterns for representative piperidinyl thiazole derivatives reported in the literature. This comparative data highlights how substituent changes can influence which fragmentation pathways are favored.

Compound DescriptionIonizationPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Proposed Fragmentation Pathway / Neutral LossReference
Piperidinyl Thiazole Isoxazoline Urea Derivative (2c)APCI458.5359.4Scaffold fission leading to the piperidinyl scaffold (detected as a sodium adduct).[13]
Phenyl Carbamate Derivative (1a)APCI459.595.1Scaffold fission releasing phenol.[13]
Generic Piperidine DerivativeESIVariable[M+H - H₂O]⁺, [M+H - C₂H₄]⁺, Iminium IonsNeutral loss from piperidine ring; α-cleavage.[4][8]
Generic Thiazole DerivativeEI/ESIVariable[M+H - HCN]⁺, [M+H - HCS]⁺Neutral loss from thiazole ring.[11]

Pillar 4: A Self-Validating Experimental Protocol

This section provides a detailed, step-by-step methodology for acquiring high-fidelity MS/MS spectra of piperidinyl thiazole compounds.

Sample Preparation & System Suitability
  • Stock Solution: Prepare a 1 mg/mL stock solution of the piperidinyl thiazole analyte in a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • System Suitability Test (SST): Before analyzing the sample, inject a known standard (e.g., reserpine or a well-characterized in-house compound) to verify instrument sensitivity, mass accuracy, and chromatographic performance. The system is deemed ready when the SST compound's retention time, peak area, and signal-to-noise ratio are within ±10% of established values.

Liquid Chromatography (LC) Method
  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid. The acid is crucial for promoting efficient protonation in the ESI source.[7]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: A typical gradient would be 5% B to 95% B over 5-10 minutes. This should be optimized to ensure the analyte is well-resolved from any impurities.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Column Temperature: 30 - 40 °C.

Mass Spectrometry (MS) Method
  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Ion Trap) equipped with an ESI source.

  • Ionization Mode: Positive Ion Mode. This is selected due to the basic nature of the piperidine nitrogen, which readily accepts a proton.[4]

  • MS Scan 1 (Full Scan):

    • Objective: Determine the m/z of the protonated precursor ion, [M+H]⁺.

    • Scan Range: m/z 100-1000 (or a range that brackets the expected molecular weight).

  • MS Scan 2 (Product Ion Scan / MS/MS):

    • Objective: Fragment the precursor ion to generate the characteristic product ion spectrum.

    • Precursor Ion: Isolate the [M+H]⁺ ion identified in the full scan.

    • Collision Gas: Argon.

    • Collision Energy (CE): This is the most critical parameter to optimize. Perform multiple injections, varying the CE (e.g., in steps of 5-10 eV, from 10 to 50 eV). A low CE will result in minimal fragmentation, while a high CE may cause excessive fragmentation, losing diagnostic ions. The optimal CE provides a rich spectrum with a good distribution of fragment ions.

Data Analysis
  • Identify the [M+H]⁺ ion in the full scan spectrum.

  • Analyze the product ion spectrum obtained at the optimal collision energy.

  • Propose structures for the major fragment ions by calculating the mass differences (neutral losses) from the precursor ion.

  • Compare the observed fragments against the characteristic pathways described in this guide (Piperidine Ring, Thiazole Ring, and Scaffold Fission).

Conclusion

The mass spectrometric fragmentation of piperidinyl thiazoles is a predictable and systematic process governed by the fundamental principles of gas-phase ion chemistry. By understanding the three primary fragmentation pathways—piperidine ring degradation, thiazole ring cleavage, and inter-ring scaffold fission—researchers can confidently elucidate the structures of novel compounds. The protonated piperidine nitrogen typically initiates the fragmentation cascade, leading to diagnostic α-cleavages and neutral losses. The comparative analysis of different analogs and the application of a robust, optimized LC-MS/MS protocol, as detailed in this guide, provide the necessary tools for drug development professionals to characterize these vital molecules with high confidence and scientific rigor.

References

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Synthesis and Mass Spectra of Thiazole and Thiohydantoin Derivatives. (2012). ProQuest. Retrieved March 3, 2026, from [Link]

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. (1967). Journal of the Chemical Society B: Physical Organic. Retrieved March 3, 2026, from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-heterocyclic Compounds. (n.d.). Scientific & Academic Publishing. Retrieved March 3, 2026, from [Link]

  • Qin, N., et al. (2020). Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(2), 277-291. Retrieved March 3, 2026, from [Link]

  • Qu, L. B., et al. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals. Retrieved March 3, 2026, from [Link]

  • Ahn, K., et al. (2011). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. Journal of medicinal chemistry, 54(18), 6222-6234. Retrieved March 3, 2026, from [Link]

  • Valli, M., et al. (2014). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Retrieved March 3, 2026, from [Link]

  • Gatilov, Y. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(3), 982. Retrieved March 3, 2026, from [Link]

  • Kadi, A. A., et al. (2018). LC-ESI-MS/MS reveals the formation of reactive intermediates in brigatinib metabolism: elucidation of bioactivation pathways. RSC Advances, 8(3), 1530-1538. Retrieved March 3, 2026, from [Link]

  • Acar, Ç., et al. (2024). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Chemistry & Biodiversity. Retrieved March 3, 2026, from [Link]

  • Carroll, A. R., et al. (2020). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. Marine Drugs, 18(7), 338. Retrieved March 3, 2026, from [Link]

  • Khan, I., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Retrieved March 3, 2026, from [Link]

  • Ayati, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(11), 3168. Retrieved March 3, 2026, from [Link]

  • Gomha, S. M., et al. (2015). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules, 21(1), 15. Retrieved March 3, 2026, from [Link]

  • Gatilov, Y. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(3), 982. Retrieved March 3, 2026, from [Link]

  • de Kock, C., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Pharmaceuticals, 16(12), 1735. Retrieved March 3, 2026, from [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Retrieved March 3, 2026, from [Link]

  • Malviya, R., et al. (2012). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. Retrieved March 3, 2026, from [Link]

  • Ma, Y., et al. (2003). Application of LC-MS to the analysis of new radiopharmaceuticals. Molecular Imaging and Biology, 5(6), 397-403. Retrieved March 3, 2026, from [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 395-423. Retrieved March 3, 2026, from [Link]

  • Stojkovska, M., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Retrieved March 3, 2026, from [Link]

Sources

Comparative

Comparative Guide: Optimizing HPLC Purity Analysis for 2-Substituted Thiazole-5-Carbaldehydes

Executive Summary This guide provides a technical comparison of HPLC methodologies for the purity analysis of 2-substituted thiazole-5-carbaldehydes (e.g., 2-amino-, 2-chloro- derivatives). These intermediates are critic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of HPLC methodologies for the purity analysis of 2-substituted thiazole-5-carbaldehydes (e.g., 2-amino-, 2-chloro- derivatives). These intermediates are critical in the synthesis of antineoplastic agents (such as Dasatinib) but present distinct analytical challenges due to the basicity of the thiazole ring and the oxidative instability of the aldehyde moiety.

We compare a Generic Neutral C18 Method against an Optimized Acidic Polar-Embedded Method , demonstrating why the latter is essential for accurate purity assessment and impurity profiling.

Part 1: The Analytical Challenge

The structural duality of 2-substituted thiazole-5-carbaldehydes creates a "perfect storm" for chromatographic issues:

  • Thiazole Basicity (pKa ~2.5 - 5.0): The nitrogen in the thiazole ring can interact with residual silanols on standard silica columns, leading to severe peak tailing.[1]

  • Aldehyde Reactivity: The C-5 aldehyde is prone to:

    • Auto-oxidation: Converting to the corresponding thiazole-5-carboxylic acid.[1]

    • Nucleophilic attack: Reacting with protic solvents (methanol/ethanol) to form hemiacetals if not properly buffered or stored.[1]

Chemical Degradation Pathway

The following diagram illustrates the primary degradation pathways that a stability-indicating method must resolve.

DegradationPathway Figure 1: Critical Degradation Pathways for Thiazole Carbaldehydes Aldehyde 2-Substituted Thiazole-5-Carbaldehyde (Analyte) Acid Thiazole-5-Carboxylic Acid (Major Oxidative Impurity) Aldehyde->Acid Oxidation (Air/Light) Hemiacetal Hemiacetal/Acetal (Solvent Artifact) Aldehyde->Hemiacetal + MeOH/EtOH Dimer Condensation Dimers (High pH Induced) Aldehyde->Dimer Basic pH

Part 2: Method Comparison

We evaluated two primary approaches. Method A represents a standard "first-pass" screening method often used in organic synthesis labs.[1] Method B is the optimized protocol designed for QC and stability testing.[1]

Comparison Matrix
FeatureMethod A: Generic C18 (Neutral)Method B: Optimized Acidic (Recommended)
Stationary Phase Standard C18 (e.g., Agilent Zorbax Eclipse Plus)Polar-Embedded C18 (e.g., Waters XBridge Shield RP18) or PFP
Mobile Phase A Water (Unbuffered)0.1% H3PO4 or Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
pH Control pH ~7.0 (Variable)pH ~2.0 - 2.5
Peak Shape (Tailing Factor) Poor (

) due to silanol interaction
Excellent (

) due to protonation
Impurity Resolution Acid impurity often co-elutes or shouldersAcid impurity well-resolved (earlier eluting)
Suitability Rough reaction monitoringFinal Purity Release & Stability Testing
Why Method B Wins: The Mechanism
  • Silanol Suppression: At pH 2.0, surface silanols on the column packing are protonated (neutral), preventing the basic thiazole nitrogen from binding and tailing.

  • Impurity Separation: The thiazole-5-carboxylic acid impurity is ionizable.[1] At neutral pH (Method A), it exists as a carboxylate anion, eluting very fast or streaking. At acidic pH (Method B), it is protonated, retaining slightly longer but still separating distinctly from the aldehyde.

Part 3: Detailed Experimental Protocol (Method B)

This protocol is validated for 2-amino-thiazole-5-carbaldehyde and 2-chloro-thiazole-5-carbaldehyde .[1]

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290).

  • Column: Waters XBridge Shield RP18, 4.6 x 150 mm, 3.5 µm (or equivalent Polar-Embedded C18).[1]

    • Alternative: Phenomenex Kinetex PFP (Pentafluorophenyl) for enhanced selectivity of halogenated derivatives.

  • Wavelength: 260 nm (Primary), 230 nm (Secondary for impurities).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 30°C.

  • Injection Volume: 5-10 µL.

Mobile Phase Preparation[3][4][5]
  • Solvent A (Acidic Aqueous): Dissolve 1.0 mL of 85% Phosphoric Acid (

    
    ) in 1000 mL of HPLC-grade water. Filter through 0.22 µm membrane.[1]
    
    • Note: Use Formic Acid (0.1%) if MS detection is required.[3][4]

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).[1]

Gradient Program
Time (min)% Solvent A% Solvent BComment
0.0955Equilibration
2.0955Isocratic Hold (elute polar impurities)
15.03070Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration
25.0955End
Sample Preparation (Critical Step)[4]
  • Diluent: Acetonitrile:Water (50:[1]50) with 0.1% Acetic Acid .[1]

    • Why Acetic Acid? It prevents the formation of hemiacetals and stabilizes the aldehyde during the autosampler run.

  • Concentration: 0.5 mg/mL.[1]

  • Filtration: 0.22 µm PTFE or Nylon filter.[1] Do not use PVDF if the compound is highly reactive.[1]

Part 4: Method Development Workflow

The following decision tree guides the optimization process if your specific 2-substituted derivative shows poor resolution.

MethodDev Figure 2: Optimization Logic for Thiazole Analysis Start Start: Run Standard Gradient (Acidic Mobile Phase) CheckPeak Check Peak Shape (Tailing < 1.5?) Start->CheckPeak CheckRes Check Impurity Resolution (Acid vs Aldehyde) CheckPeak->CheckRes Yes TailingIssue Issue: Tailing > 1.5 CheckPeak->TailingIssue No Success Validate Method CheckRes->Success Yes ResIssue Issue: Poor Resolution CheckRes->ResIssue No FixTailing Switch to Phenyl-Hexyl Column (Pi-Pi Interaction) TailingIssue->FixTailing FixRes Adjust Gradient Slope or Lower pH to 2.0 ResIssue->FixRes FixTailing->CheckRes FixRes->Success

Part 5: Validation Criteria (Self-Validating System)

To ensure trustworthiness, the method must pass these system suitability tests (SST) before every sample set:

  • Resolution (

    
    ): 
    
    
    
    between the Thiazole-5-Carboxylic Acid impurity (usually elutes earlier) and the Main Peak.[1]
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.[1]
  • Precision: %RSD of peak area

    
     for 5 replicate injections of the standard.
    
  • LOD/LOQ: Ensure the method can detect the carboxylic acid impurity at 0.05% levels (typically requires S/N > 10).

References

  • SIELC Technologies. (2018).[1] Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Silva, I. R., et al. (2023).[1][5] Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity. Journal of the Brazilian Chemical Society, 34(4), 571-581.[1][5] Retrieved from [Link]

  • Kamkhede, D.B., & Solanki, P.R. (2015).[2] Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9). Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Reactivity of Piperidine and Piperazine Thiazole Derivatives: A Data-Driven Analysis for Drug Discovery

Abstract: The six-membered nitrogen-containing heterocycles, piperidine and piperazine, are foundational scaffolds in a vast array of pharmaceuticals. When appended to a thiazole core, they impart distinct physicochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The six-membered nitrogen-containing heterocycles, piperidine and piperazine, are foundational scaffolds in a vast array of pharmaceuticals. When appended to a thiazole core, they impart distinct physicochemical properties that significantly influence the overall reactivity of the molecule. This guide provides a comprehensive comparison of the reactivity of piperidine and piperazine thiazole derivatives, supported by experimental data and detailed protocols. By understanding the nuanced differences in their basicity, nucleophilicity, and steric profiles, researchers can make more informed decisions in the design and synthesis of novel drug candidates.

Introduction: The Significance of Piperidine and Piperazine Thiazoles in Medicinal Chemistry

The thiazole ring is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive scaffold for interacting with biological targets.[2] The incorporation of piperidine or piperazine moieties onto the thiazole core further enhances its pharmacological potential by modulating properties like solubility, lipophilicity, and target binding affinity.[3][4]

Piperidine, an azacyclohexane, and piperazine, a 1,4-diazacyclohexane, while structurally similar, confer markedly different characteristics to the parent molecule.[3] The choice between these two scaffolds can have profound implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its overall efficacy and safety.[3] This guide will delve into the chemical reactivity differences that arise from these structural distinctions, providing a framework for their strategic application in drug development.

Fundamental Structural and Electronic Differences

The key to understanding the differential reactivity of piperidine and piperazine thiazole derivatives lies in their intrinsic structural and electronic properties.

Comparative Analysis of Basicity and Nucleophilicity

The most significant difference between piperidine and piperazine is the presence of a second nitrogen atom in the latter. This has a profound effect on their basicity, as quantified by their pKa values.

CompoundpKa
Piperidine~11.22
PiperazinepKa1 ≈ 5.35, pKa2 ≈ 9.73

Table 1: Comparative pKa values of Piperidine and Piperazine.[3]

Piperidine is a significantly stronger base than piperazine.[5] The electron-withdrawing inductive effect of the second nitrogen atom in piperazine reduces the electron density on the other nitrogen, making it less basic.[5] This difference in basicity directly translates to their nucleophilicity, with piperidine generally being a more potent nucleophile.

Steric Hindrance and Conformational Flexibility

Both piperidine and piperazine adopt a chair conformation, similar to cyclohexane.[6][7] However, the presence of two nitrogen atoms in piperazine offers more points for substitution and can influence the conformational flexibility of the ring system.[3] The steric bulk of substituents on either the piperidine or piperazine ring can play a crucial role in dictating the accessibility of the nitrogen lone pairs and, consequently, the reactivity in various chemical transformations.

Caption: Structural and basicity comparison of piperidine and piperazine.

Comparative Reactivity Analysis: Experimental Evidence

The inherent differences in basicity, nucleophilicity, and sterics between piperidine and piperazine thiazole derivatives manifest in their reactivity across a range of important synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring. The more nucleophilic piperidine is expected to react faster than piperazine.

N-Acylation and N-Sulfonylation Reactions

Acylation and sulfonylation of the nitrogen atoms are common reactions for modifying the properties of piperidine and piperazine derivatives.

  • Experimental Observations: The primary challenge in the acylation of piperazine is achieving mono-acylation due to the presence of two reactive nitrogen atoms.[10] This often leads to a mixture of mono- and di-substituted products.[10] Strategies to control this include using protecting groups or in situ mono-protonation.[10][11] In contrast, piperidine, having only one reactive nitrogen, undergoes clean mono-acylation. This inherent selectivity makes piperidine a more straightforward substrate for these types of transformations.

ReactionPiperidine DerivativePiperazine Derivative
N-Acylation High yield of mono-acylated product.Mixture of mono- and di-acylated products, requiring special conditions for selectivity.[10]
N-Sulfonylation Predictable mono-sulfonylation.Potential for di-sulfonylation, complicating product profiles.

Table 2: Comparative outcomes in N-acylation and N-sulfonylation reactions.

Condensation Reactions

Piperidine is a widely used base catalyst in condensation reactions such as the Knoevenagel condensation.[12][13][14][15]

  • Experimental Observations: The mechanism of the piperidine-catalyzed Knoevenagel condensation involves the formation of an iminium ion intermediate, which then reacts with a deprotonated active methylene compound.[16] The higher basicity of piperidine facilitates the initial deprotonation step, making it an efficient catalyst. While piperazine can also act as a base catalyst, its lower basicity may result in slower reaction rates or the need for more forcing conditions.

Experimental Protocols for Reactivity Assessment

To quantitatively compare the reactivity of piperidine and piperazine thiazole derivatives, the following experimental protocols can be employed.

Protocol 1: Competitive N-Acylation Assay

This protocol allows for a direct comparison of the nucleophilicity of a piperidine thiazole derivative versus a piperazine thiazole derivative.

  • Rationale and Objectives: By reacting an equimolar mixture of the two derivatives with a limiting amount of an acylating agent, the ratio of the acylated products will reflect their relative reactivities.

  • Step-by-Step Methodology:

    • Dissolve equimolar amounts (e.g., 1.0 mmol) of the piperidine thiazole derivative and the piperazine thiazole derivative in a suitable aprotic solvent (e.g., 10 mL of dichloromethane).

    • To this solution, add a limiting amount (e.g., 0.5 mmol) of an acylating agent (e.g., acetyl chloride) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for a predetermined time (e.g., 1 hour).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Analyze the product mixture by ¹H NMR or LC-MS to determine the ratio of the acylated piperidine and piperazine thiazole products.

Competitive_Acylation_Workflow Start Equimolar Mixture of Piperidine & Piperazine Thiazole Derivatives Acylation Add Limiting Acylating Agent Start->Acylation Reaction Stir at RT Acylation->Reaction Quench Aqueous Workup Reaction->Quench Analysis Analyze Product Ratio (NMR, LC-MS) Quench->Analysis

Caption: Workflow for the competitive N-acylation assay.

Protocol 2: Kinetic Monitoring of SNAr Reactions via HPLC

This protocol enables the determination of reaction rates for the nucleophilic substitution of a suitable substrate with piperidine and piperazine thiazole derivatives.

  • Rationale and Objectives: By monitoring the disappearance of the starting material and the appearance of the product over time, the rate constants for the respective reactions can be calculated, providing a quantitative measure of reactivity.

  • Step-by-Step Methodology:

    • Prepare standard solutions of the starting material (e.g., a 2-chloro-5-nitrothiazole), the piperidine thiazole derivative, and the piperazine thiazole derivative in a suitable solvent (e.g., acetonitrile).

    • In separate reaction vessels, mix the starting material with a slight excess of either the piperidine or piperazine thiazole derivative at a constant temperature.

    • At regular time intervals, withdraw an aliquot from each reaction mixture and quench it by diluting it with the mobile phase.

    • Inject the quenched aliquots into an HPLC system and monitor the peak areas of the starting material and the product.

    • Plot the concentration of the product versus time and determine the initial reaction rate.

    • Calculate the second-order rate constants for both reactions.

Implications for Drug Discovery and Development

The choice between a piperidine and a piperazine thiazole scaffold has significant implications for drug design and development.

  • Target Affinity and Selectivity: The higher basicity of piperidine can lead to stronger ionic interactions with acidic residues in a protein binding pocket, potentially enhancing affinity.[3] Conversely, the two nitrogen atoms of piperazine offer opportunities for multiple hydrogen bond interactions, which can also contribute to high-affinity binding.[3]

  • Metabolic Stability: The presence of two nitrogen atoms in piperazine provides more sites for metabolism by cytochrome P450 enzymes, which can sometimes lead to the formation of active or toxic metabolites.[3] Piperidine derivatives often have a simpler metabolic profile.[3]

  • Synthetic Route Optimization: The higher reactivity of piperidine can be advantageous in certain synthetic steps, leading to higher yields and shorter reaction times. However, the potential for di-substitution in piperazine requires careful consideration and optimization of reaction conditions.[10][17]

Conclusion: A Summary of Reactivity Trends and Practical Recommendations

In general, piperidine thiazole derivatives are more reactive nucleophiles than their piperazine counterparts due to the higher basicity of the piperidine nitrogen. This trend is evident in reactions such as nucleophilic aromatic substitution and N-acylation. For reactions where the amine acts as a base catalyst, the greater basicity of piperidine often leads to higher catalytic efficiency.

Practical Recommendations:

  • For reactions requiring high nucleophilicity or efficient base catalysis, a piperidine thiazole derivative is often the preferred choice.

  • When designing syntheses involving piperazine thiazole derivatives, be mindful of the potential for di-substitution and employ strategies to ensure mono-functionalization if desired.

  • The choice between a piperidine and a piperazine scaffold should be guided by a holistic consideration of not only chemical reactivity but also the desired pharmacological and pharmacokinetic properties of the final drug candidate.

References

  • Taylor & Francis. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
  • Alfa Chemistry.
  • J&K Scientific LLC. (2021, February 23).
  • Academia.edu. Synthesis and Antitumor Activity Evaluation of 2-Aminothiazoles Appended 5-methylisoxazoline and Pyridine-piperazine Hybrid Molecules.
  • Semantic Scholar.
  • MDPI. (2025, April 8).
  • MDPI. (2023, December 12). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity.
  • Benchchem.
  • PMC. (2021, March 7).
  • The University of Queensland. Thiazoles in Peptides and Peptidomimetics.
  • ResearchGate.
  • New Journal of Chemistry (RSC Publishing). Piperidine and piperazine analogs in action: zinc(ii)
  • Der Pharma Chemica.
  • PMC. (2023, December 12). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity.
  • RSC Publishing. (2020, August 11).
  • Beilstein Journals. (2015, May 26). Thiazole formation through a modified Gewald reaction.
  • IJPRS. (2015, August 5).
  • Arabian Journal of Chemistry. (2020, November 30).
  • RSC Publishing. (2024, April 16). Piperidine and piperazine analogs in action: zinc(II)
  • MDPI. (2024, June 26).
  • MDPI. (2021, March 7).
  • PMC. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines.
  • Beilstein Journals. (2016, April 13).
  • Wikipedia. Piperidine.
  • ECHEMI. Steric effects of a lone pair and piperidine.
  • Benchchem.
  • ResearchGate. (2026, January 6). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • RSC Publishing. (2018, December 6).
  • PubMed. (2024, May 16). Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies.

Sources

Comparative

Comparative Thermal Analysis and Melting Point Determination of 2-(4-Methylpiperidin-1-yl)thiazole-5-carbaldehyde

Executive Summary & Pharmacological Context The compound 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde (CAS: 1263216-79-0)[1] is a highly specialized heterocyclic building block. It is predominantly utilized by medic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde (CAS: 1263216-79-0)[1] is a highly specialized heterocyclic building block. It is predominantly utilized by medicinal chemists in Knoevenagel condensations to synthesize thiazolidinedione derivatives, which are critical pharmacophores in antimicrobial and metabolic drug development[2].

For researchers scaling up syntheses or conducting pre-formulation studies, the thermal properties—specifically the melting point—of these intermediates dictate storage conditions, handling procedures, and solvent selection. Because alkyl substitutions on saturated ring systems drastically alter crystal lattice energies, this guide provides an objective comparison of the melting points across the piperidinyl-thiazole-5-carbaldehyde class and details a self-validating protocol for accurate thermal characterization.

Comparative Melting Point Data

To understand the thermal behavior of 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde, it must be benchmarked against its structural analogs. The table below synthesizes quantitative thermal data across commercially available derivatives.

CompoundCAS NumberStructural SubstitutionMelting Point (°C)Source
2-(piperidin-1-yl)thiazole-5-carbaldehyde 129865-52-7None (Unsubstituted Piperidine)48.5 - 50.0Fisher Scientific[3]
2-(piperidin-1-yl)thiazole-5-carbaldehyde 129865-52-7None (Unsubstituted Piperidine)63.0 - 64.0Sigma-Aldrich
2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde 1263216-79-04-Methyl (on Piperidine ring)~35.0 - 42.0 *Extrapolated / BLDpharm[1]
4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde 730997-87-24-Methyl (on Thiazole ring)> 50.0PubChem[4]

*Note: Due to the structural disruption caused by the methyl group, CAS 1263216-79-0 often presents as a supercooled viscous oil or a low-melting solid at standard room temperature (25 °C), making empirical visual determination highly variable without controlled instrumentation.

Structure-Property Relationships (SPR): The Causality of Melting Point Depression

As a Senior Application Scientist, it is crucial not just to report data, but to explain the physical chemistry driving these metrics. The melting point of a crystalline solid is governed by the ratio of its enthalpy of fusion to its entropy of fusion (


).

The Polymorphism of the Unsubstituted Analog: The unsubstituted 2-(piperidin-1-yl)thiazole-5-carbaldehyde allows for efficient packing between the planar thiazole ring and the chair-conformation piperidine ring. However, the stark discrepancy in supplier data—ranging from 48.5 °C[3] to 64.0 °C—strongly indicates the presence of polymorphism . This is a common phenomenon in formyl-thiazoles, driven by competing intermolecular hydrogen-bonding networks between the formyl oxygen and the thiazole nitrogen across different crystallization solvents.

The Steric Penalty of the 4-Methyl Group: When a methyl group is introduced at the 4-position of the piperidine ring to form 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde[1], the molecule adopts a conformation where the methyl group sits equatorially to minimize 1,3-diaxial interactions. This equatorial methyl group acts as a steric protrusion that significantly disrupts the close-packing symmetry of the thiazole planes. This reduction in lattice energy (


) causes a pronounced melting point depression. Consequently, the compound transitions into a low-melting solid, requiring specialized thermal analysis to prevent degradation prior to melting.

Experimental Protocol: Self-Validating Thermal Analysis

Because 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde is a low-melting, potentially hygroscopic solid, standard open-capillary melting point determination is prone to user error (e.g., misidentifying moisture-induced softening as the true thermodynamic melt).

To ensure absolute trustworthiness, the following methodology employs a self-validating dual-method system , utilizing Differential Scanning Calorimetry (DSC) cross-referenced with controlled capillary analysis.

Step-by-Step Methodology

Phase 1: System Calibration (The Validation Anchor)

  • Calibrate the DSC instrument using high-purity Indium (

    
     = 156.6 °C) and a low-melting standard such as n-Octadecane (
    
    
    
    = 28.2 °C).
  • Causality: Calibrating with a standard that melts below the target compound ensures the instrument's thermal resistance and heat capacity are mathematically normalized for low-temperature accuracy.

Phase 2: Sample Preparation & Hermetic Sealing

  • Transfer the sample into a desiccator backfilled with argon.

  • Encapsulate 2.0–5.0 mg of the compound in a hermetically sealed aluminum T-zero pan.

  • Causality: Thiazole carbaldehydes are prone to atmospheric oxidation, converting the aldehyde to a carboxylic acid, which artificially elevates the melting point. Hermetic sealing prevents both oxidation and premature sublimation of the sample.

Phase 3: DSC Thermal Profiling

  • Load the sealed pan and an empty reference pan into the DSC cell.

  • Equilibrate the system at 0 °C for 5 minutes.

  • Ramp the temperature at 10 °C/min to 100 °C under a 50 mL/min dry nitrogen purge.

  • Causality: The 10 °C/min heating rate is optimized to minimize thermal lag while providing a sharp, easily integrable endothermic melting peak. The extrapolated onset temperature (

    
    ) of the endotherm represents the true thermodynamic melting point.
    

Phase 4: Orthogonal Capillary Verification

  • Pack a glass capillary with the sample to a height of 2–3 mm.

  • Insert into a visual melting point apparatus and ramp at 1 °C/min starting from 20 °C.

  • Causality: This orthogonal method visually confirms the DSC data. If the capillary visual melt range deviates from the DSC

    
     by >1.5 °C, or if discoloration occurs, it immediately flags the presence of polymorphic contamination or thermal decomposition, validating the integrity of the overall test.
    

Workflow Visualization

G N1 Sample Prep (Argon Atmosphere) N3 DSC Analysis (Hermetic Pan, 10°C/min) N1->N3 N4 Capillary Verification (Visual, 1°C/min) N1->N4 N2 Instrument Calibration (Indium & Octadecane) N2->N3 N2->N4 N5 Data Synthesis & Polymorph Validation N3->N5 N4->N5

Fig 1. Self-validating dual-method thermal analysis workflow for low-melting thiazole derivatives.

References

  • PubChem , "4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde | C10H14N2OS | CID 2402636", National Institutes of Health.[Link][4]

  • SciSpace , "Synthesis and Antimicrobial Activity of Some New 3-Substituted Benzyl-5-(4-chloro-2-piperidin-1yl-thiazole-5-carbaldehyde derivatives)".[Link][2]

Sources

Validation

COSY and HSQC NMR interpretation for thiazole scaffolds

Advanced 2D NMR Strategies for Thiazole Scaffold Elucidation: A Comparative Guide Introduction: The Thiazole Microenvironment Thiazole rings are ubiquitous in modern pharmacology, serving as core pharmacophores in drugs...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced 2D NMR Strategies for Thiazole Scaffold Elucidation: A Comparative Guide

Introduction: The Thiazole Microenvironment

Thiazole rings are ubiquitous in modern pharmacology, serving as core pharmacophores in drugs ranging from antineoplastics (e.g., Dasatinib) to NSAIDs (e.g., Meloxicam). However, the isolated spin system of the thiazole ring presents a unique analytical challenge during structure elucidation. The protons at the C2, C4, and C5 positions typically resonate in the highly crowded aromatic region (7.5 – 9.0 ppm)[1]. Furthermore, the homonuclear scalar couplings across the heteroatoms (


, 

, and

) are notoriously small, often measuring less than 3.5 Hz. To unambiguously assign these scaffolds and differentiate them from overlapping signals, standard 2D NMR approaches often fall short. This guide objectively compares standard versus advanced COSY and HSQC techniques, providing the causality and self-validating protocols needed to master thiazole NMR interpretation.

Part 1: Homonuclear Correlation - Magnitude COSY vs. DQF-COSY

The Causality of Choice: Standard Magnitude COSY (or gCOSY) is the default experiment in many automated workflows because it is fast and requires no phase correction. However, it utilizes absolute value processing, which retains broad dispersive lineshapes[2]. These broad bases create "streaks" along the diagonal that easily obscure the small cross-peaks characteristic of thiazole long-range couplings[2].

Conversely, Double-Quantum Filtered COSY (DQF-COSY) passes magnetization through a double-quantum coherence state. This filter eliminates uncoupled spin signals (such as solvent singlets) and allows for phase-sensitive processing[3]. The result is a spectrum with pure absorptive 2D lineshapes, which drastically narrows the diagonal and resolves the fine multiplet structure needed to extract the <3.5 Hz thiazole couplings[4]. While DQF-COSY suffers from a theoretical 50% reduction in signal-to-noise compared to standard COSY, the immense gain in resolution makes it the superior choice for complex thiazole derivatives[5].

Self-Validating Protocol: High-Resolution DQF-COSY Acquisition

  • Preparation: Tune and match the probe. Shim the sample to a solvent residual peak linewidth of <1.0 Hz. Validation: A sharp solvent peak ensures the magnetic field homogeneity required to resolve the <3.5 Hz thiazole couplings.

  • Pulse Calibration: Accurately calibrate the 90°

    
     pulse.
    Validation: Execute a 360° pulse; it should yield a perfect null signal. This ensures the phase cycling and double-quantum coherence selection will function optimally.
    
  • Acquisition: Set up the phase-sensitive DQF-COSY sequence (e.g., cosydqfph on Bruker systems). Set the

    
     increments to at least 512 to ensure adequate digital resolution in the indirect dimension.
    
  • Processing: Process using States-TPPI and apply a shifted sine-bell squared window function.

  • System Validation: Inspect the diagonal. Uncoupled solvent singlets should be heavily suppressed, and the thiazole cross-peaks must exhibit the characteristic anti-phase square pattern, confirming the efficiency of the double-quantum filter[2].

Part 2: Heteronuclear Correlation - Standard HSQC vs. Multiplicity-Edited HSQC

The Causality of Choice: The C2, C4, and C5 carbons of the thiazole ring resonate at approximately 150 ppm, 140 ppm, and 115 ppm, respectively[6]. In highly functionalized drug scaffolds, the aliphatic and heteroaliphatic substituents attached to the thiazole ring often suffer from severe spectral overlap in the proton dimension. Standard HSQC correlates


 to 

but provides no structural sub-typing.

Multiplicity-Edited HSQC (ME-HSQC) introduces an additional


 spin-echo delay to invert the phase of 

signals relative to

and

signals[7]. This allows the analyst to instantly differentiate the thiazole ring methines (positive phase) from adjacent linker methylenes (negative phase).

Expert Insight: Standard ME-HSQC can suffer from signal cancellation in overcrowded regions if a positive


 peak perfectly overlaps with a negative 

peak. If this occurs, advanced variants like Frequency-Reversed ME-HSQC (FR-ME-HSQC) can be utilized, which shifts the

signals to an empty spectral region to prevent cancellation[7].

Self-Validating Protocol: Thiazole-Optimized ME-HSQC

  • Pulse Calibration: Calibrate both

    
     and 
    
    
    
    90° pulses to ensure maximum INEPT transfer efficiency.
  • Delay Optimization: The INEPT delay (

    
    ) is typically set for an average aliphatic coupling of 145 Hz. However, thiazole 
    
    
    
    couplings are higher (~185 Hz for C2 and ~175 Hz for C4/C5). Action: Set the coupling constant parameter to a compromise value of 160 Hz (approx. 3.1 ms delay) to balance the transfer efficiency between the thiazole core and the aliphatic side chains.
  • Acquisition: Acquire the ME-HSQC (e.g., hsqcedetgpsisp2.2).

  • Processing: Process with linear prediction in F1 to improve resolution.

  • System Validation: Phase the spectrum. The protocol is validated when the known thiazole ring methines (

    
    ) appear as positive contours (e.g., blue) and the adjacent linker methylenes (
    
    
    
    ) appear as negative contours (e.g., red).

Part 3: Quantitative Comparison Tables

Table 1: Performance Comparison of COSY Techniques for Thiazole Scaffolds

FeatureMagnitude COSYDQF-COSY
Lineshape Absolute value (dispersive tails)Phase-sensitive (pure absorption)
Diagonal Interference High (broad streaks obscure cross-peaks)Low (narrow diagonal)
Resolution of Small J (<3.5 Hz) PoorExcellent
Uncoupled Spin Suppression NoYes (via double-quantum filter)
Relative Sensitivity High (100%)Moderate (~50%)

Table 2: Performance Comparison of HSQC Techniques for Thiazole Scaffolds

FeatureStandard HSQCMultiplicity-Edited (ME) HSQCFrequency-Reversed ME-HSQC
CH / CH2 Differentiation NoYes (Phase inversion)Yes (Frequency shift)
Risk of Signal Cancellation NoneHigh (in overlapped regions)None
Information Density ModerateHighVery High
Experiment Time BaselineBaselineBaseline to +50%

Part 4: Decision Workflow

G Start Thiazole Scaffold Sample Preparation OneD Acquire 1D 1H & 13C NMR (Assess Aromatic Overlap) Start->OneD Decision Severe Signal Overlap or Small J-Couplings? OneD->Decision StandardPath Standard gCOSY & Standard HSQC Decision->StandardPath No (Simple Scaffold) AdvancedPath Phase-Sensitive DQF-COSY & Multiplicity-Edited HSQC Decision->AdvancedPath Yes (Complex Drug) Final Unambiguous Structure Elucidation StandardPath->Final ExtractCOSY Extract J4,5 / J2,5 from Absorptive Cross-peaks AdvancedPath->ExtractCOSY ExtractHSQC Differentiate CH (Thiazole) from CH2 (Linkers) AdvancedPath->ExtractHSQC ExtractCOSY->Final ExtractHSQC->Final

Caption: Decision workflow for selecting 2D NMR techniques in thiazole scaffold elucidation.

Part 5: References

  • Magnitude COSY, J-Resolved, and Homonuclear Decoupling using Topspin. Columbia University NMR Facility. URL:

  • 8 COSY - Web: 8.3 Double-Quantum Filtered (DQF) COSY. Masaryk University. URL:

  • A Different Approach to Multiplicity-Edited Heteronuclear Single Quantum Correlation Spectroscopy. ResearchGate. URL:

  • COSY experiments - UCSD SSPPS NMR Facility. Blogspot. URL:

  • Cu(II) Propionyl-Thiazole Thiosemicarbazone Complexes: Crystal Structure, Inhibition of Human Topoisomerase IIα, and Activity. SCIRP. URL:

  • The DQF-COSY NMR Experiment, a Way to Detect Small J Couplings in the Case of Fast Relaxing Nuclei. SCIRP. URL:

  • Trichothiazole A, a dichlorinated polyketide containing an embedded thiazole isolated from Trichodesmium blooms. PMC (NIH). URL:

Sources

Comparative

The Mechanistic Challenges of 2-Aminothiazole Validation

Beyond the Hantzsch Condensation: A Comparative Guide to Structural Validation of 2-Aminothiazole Intermediates The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond the Hantzsch Condensation: A Comparative Guide to Structural Validation of 2-Aminothiazole Intermediates

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics, including the anticancer agents dasatinib and alpelisib[1]. While the classical Hantzsch thiazole synthesis provides a robust route to these intermediates[2], structural validation remains a significant bottleneck. As a Senior Application Scientist, I frequently encounter drug development programs derailed by mischaracterized thiazole intermediates. The primary culprits? Unresolved regiochemistry, unexpected dimerization[3], and the insidious amino-imino tautomeric equilibrium[4].

This guide objectively compares the analytical platforms used to validate 2-aminothiazole structures and provides a self-validating experimental protocol designed to eliminate structural ambiguity before these intermediates advance in the drug discovery pipeline.

Before comparing analytical techniques, we must understand the chemical causality driving the need for rigorous validation:

  • Amino-Imino Tautomerism: 2-aminothiazoles exist in an equilibrium between the amino and imino forms. While Density Functional Theory (DFT) and Raman spectroscopy indicate the amino tautomer predominates in saturated aqueous solutions[4], solvent polarity significantly shifts this equilibrium. Failure to account for this can lead to misinterpretation of proton NMR (

    
    H-NMR) integration and chemical shifts.
    
  • Regiochemical Ambiguity: The condensation of an

    
    -haloketone with thiourea can theoretically yield C4- or C5-substituted thiazoles. Relying solely on 1D NMR is dangerous, as the solitary thiazole proton (at C4 or C5) often appears as a generic singlet in the aromatic region[5].
    
  • Dimerization Artifacts: Under acidic conditions (e.g., in the presence of unneutralized hydrochloride salts), 2-aminothiazole can react with itself to form a dimeric species, 2-amino-5-(2-imino-4-thiazolidinyl)-thiazole, which dramatically alters the expected mass and spectral footprint[3].

G A α-Haloketone + Thiourea B S-Alkylation Intermediate A->B Heat/Solvent C Cyclization & Dehydration B->C Intramolecular attack D 2-Aminothiazole (Amino Tautomer) C->D Major Product E 2-Iminothiazoline (Imino Tautomer) D->E Tautomeric Equilibrium (Solvent Dependent)

Mechanistic pathway of Hantzsch synthesis and the subsequent solvent-dependent tautomeric equilibrium.

Comparative Analysis of Structural Validation Platforms

To establish a self-validating system, researchers must orthogonalize their analytical approach. Here is an objective comparison of the three primary platforms used for 2-aminothiazole validation.

Table 1: Quantitative Comparison of Analytical Platforms for 2-Aminothiazole Validation

Analytical PlatformRegiochemical ResolutionTautomer IdentificationTurnaround TimeSample RequirementRelative Cost per Sample
LC-HRMS (TOF/Orbitrap) Low (Isomers share exact mass)Low (Rapid interconversion)< 15 mins< 1 mgLow
Advanced 1D/2D NMR High (via HMBC/HSQC)High (Solvent-dependent)1 - 4 hours5 - 15 mgMedium
Single-Crystal XRD AbsoluteAbsolute (Solid-state)Days to WeeksHigh-quality crystalHigh
High-Resolution Mass Spectrometry (LC-HRMS)

Performance: LC-HRMS is the first line of defense. It rapidly confirms the exact mass, ruling out dimerization artifacts[3] and unreacted starting materials. Limitation: It is entirely blind to regiochemistry. A C4-methyl and C5-methyl 2-aminothiazole will yield identical [M+H]


 ions.
Advanced 2D Nuclear Magnetic Resonance (NMR)

Performance: NMR is the workhorse for resolving tautomerism and regiochemistry. While


H-NMR provides the basic skeleton, 2D HMBC (Heteronuclear Multiple Bond Correlation) is mandatory. By observing 3-bond couplings (

) between the substituent protons and the thiazole ring carbons, causality is established: the substituent's position is definitively mapped[5]. Furthermore, the choice of solvent (e.g., DMSO-

vs. CDCl

) directly impacts the visibility of the broad -NH

peak, which is crucial for distinguishing the amino from the imino tautomer[3].
Single-Crystal X-Ray Diffraction (SC-XRD)

Performance: SC-XRD provides the absolute truth, definitively proving the 3D spatial arrangement and the preferred solid-state tautomer. Limitation: The causality of failure here is crystallization. 2-aminothiazoles can be notoriously difficult to crystallize, often requiring salt formation to form robust supramolecular synthons.

G Start Crude 2-Aminothiazole LCMS LC-HRMS Analysis Start->LCMS Mass Exact Mass Confirmed? LCMS->Mass Mass->Start No (Repurify) NMR 1D & 2D NMR (HMBC/HSQC) Mass->NMR Yes Regio Regiochemistry & Tautomer Resolved? NMR->Regio XRD Single-Crystal XRD Regio->XRD Ambiguous Valid Structure Validated Regio->Valid Yes XRD->Valid Absolute Configuration

Self-validating decision tree for the structural confirmation of 2-aminothiazole intermediates.

Self-Validating Experimental Protocol: Synthesis & Structural Confirmation

To ensure absolute scientific integrity, the following protocol integrates the Hantzsch synthesis[2] with a built-in, orthogonal validation workflow.

Phase 1: Controlled Hantzsch Synthesis
  • Reagent Preparation: Dissolve 1.0 equivalent of the substituted

    
    -haloketone and 1.1 equivalents of thiourea in absolute ethanol. Causality: A slight excess of thiourea ensures complete consumption of the alkylating agent, preventing complex downstream purification.
    
  • Cyclocondensation: Reflux the mixture at 78 °C for 2-4 hours. Monitor via TLC (Eluent: 1:1 EtOAc/Hexane).

  • Quench and Neutralization: Cool to room temperature and neutralize with saturated NaHCO

    
     until pH 8 is reached. Causality: Neutralization is critical. Leaving the product as a hydrochloride salt promotes unwanted dimerization during concentration[3].
    
  • Isolation: Extract with ethyl acetate, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. Recrystallize from ethanol to yield the crude 2-aminothiazole.
Phase 2: Orthogonal Structural Validation
  • Mass Verification (LC-HRMS): Inject a 1

    
    g/mL sample into the LC-HRMS.
    
    • Validation Gate: The observed [M+H]

      
       must match the theoretical exact mass within 5 ppm. If a dimer mass is observed (approx. 2M - NH
      
      
      
      ), return to Phase 1 and ensure strict pH control during neutralization.
  • Tautomer & Regiochemistry Mapping (NMR):

    • Dissolve 10 mg of the purified intermediate in 0.6 mL of DMSO-

      
      . Causality: DMSO is highly polar, breaking intermolecular hydrogen bonds and sharpening the -NH
      
      
      
      signal (typically around 7.0 - 7.5 ppm) to confirm the amino tautomer[5].
    • Acquire

      
      H, 
      
      
      
      C, HSQC, and HMBC spectra.
    • Validation Gate: In the HMBC spectrum, trace the correlation from the C4 or C5 substituent protons to the adjacent quaternary thiazole carbons. If the regiochemistry is C4, a strong

      
       correlation will be observed to the C5 carbon, and vice versa.
      

By adhering to this self-validating loop, researchers can confidently advance 2-aminothiazole intermediates into downstream medicinal chemistry campaigns, knowing the structural foundation is absolute.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC Source: nih.gov URL:[Link]

  • The Structure of Dimeric 2-Aminothiazole. - SciSpace Source: scispace.com URL:[Link]

  • 2-Aminothiazoles as Therapeutic Leads for Prion Diseases | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods - ResearchGate Source: researchgate.net URL:[Link]

Sources

Validation

Reference Standards for 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde: A Qualification &amp; Comparison Guide

Executive Summary In the high-stakes landscape of kinase inhibitor development, the quality of heterocyclic intermediates is a critical determinant of downstream API purity. 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldeh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes landscape of kinase inhibitor development, the quality of heterocyclic intermediates is a critical determinant of downstream API purity. 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde (CAS: 730997-87-2) is a pivotal building block, often employed in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs). Its thiazole core serves as a bioisostere for pyridine or pyrimidine rings in ATP-binding pockets, while the 4-methylpiperidine moiety modulates solubility and pharmacokinetic profiles.

This guide provides an objective technical comparison of reference standard grades for this compound. It moves beyond simple catalog listings to establish a self-validating qualification protocol , ensuring that the standard you use yields data you can trust.

Part 1: The Hierarchy of Reference Standards

For a non-pharmacopeial intermediate like 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde, "Reference Standard" is a flexible term. To ensure scientific integrity, we categorize available materials into three distinct tiers based on their intended application and required characterization.

Comparative Matrix: Standard Grades
FeatureTier 1: Primary Analytical Standard Tier 2: Working/Secondary Standard Tier 3: Synthesis Grade (Crude)
Intended Use quantitative NMR (qNMR), Method Validation, Release of Working StdsRoutine Batch Release, In-process Control (IPC)Synthetic Starting Material
Purity Requirement ≥ 98.0% (via Mass Balance)≥ 95.0% (via HPLC Area%)≥ 90.0%
Assay Method Mass Balance (100% - Impurities - Water - Solvents)HPLC vs. Primary StandardHPLC Area Normalization
Identification 1H-NMR, 13C-NMR, MS, IRHPLC Retention Time matchMS or TLC
Cost Factor High (Custom Synthesis/Purification)Low (Bulk Batch Aliquot)Lowest
Risk Profile Low Risk: Fully characterizedMedium Risk: Drift possible over timeHigh Risk: Unknown impurities

Scientist’s Insight: Do not use Tier 3 material for analytical calibration curves. The presence of unreacted 2-chlorothiazole-5-carbaldehyde (a common impurity) can have a significantly different response factor at 254 nm, skewing your quantitation by 10-20%.

Part 2: Critical Quality Attributes (CQAs) & Impurity Profiling

To validate a reference standard, one must understand its genesis. This compound is typically synthesized via Nucleophilic Aromatic Substitution (


) of a 2-halo-thiazole with 4-methylpiperidine. Understanding this pathway reveals the "Expected Impurities."
Diagram 1: Synthesis & Impurity Origin Pathway

SynthesisPath cluster_impurities Critical Impurities to Monitor SM1 2-chlorothiazole- 5-carbaldehyde Product TARGET: 2-(4-methylpiperidin-1-yl) thiazole-5-carbaldehyde SM1->Product SNAr (Base, Heat) ImpurityA Impurity A: Unreacted Chloride (Genotoxic Potential) SM1->ImpurityA Incomplete Conversion Reagent 4-methylpiperidine Reagent->Product ImpurityB Impurity B: Thiazole-5-carboxylic acid (Oxidation Byproduct) Product->ImpurityB Air Oxidation (Aldehyde -> Acid) ImpurityC Impurity C: Dimer Species Product->ImpurityC Aldol Condensation

Caption: Logical flow of synthesis showing the origin of critical impurities. Impurity B (Carboxylic Acid) is the most common stability-indicating parameter.

Key Impurities to Monitor:
  • Impurity A (Precursor): 2-chlorothiazole-5-carbaldehyde. Detection: HPLC (elutes earlier due to lower lipophilicity).

  • Impurity B (Oxidation): 2-(4-methylpiperidin-1-yl)thiazole-5-carboxylic acid. Detection: HPLC (tailing peak) or 1H-NMR (loss of aldehyde proton).

  • Residual Solvent: DMF or Ethanol used in

    
     reaction. Detection: GC-Headspace.
    

Part 3: The "Self-Validating" Qualification Protocol

Step 1: Structural Confirmation (The "Fingerprint")

Technique: 1H-NMR (400 MHz, DMSO-d6)

  • Diagnostic Signal 1: Aldehyde proton (-CHO). Look for a singlet at ~9.6 – 9.9 ppm .

  • Diagnostic Signal 2: Thiazole C4 proton. Singlet at ~7.8 – 8.2 ppm .

  • Diagnostic Signal 3: Piperidine ring protons. Multiplets in the 1.0 – 4.0 ppm range.

  • Acceptance Criteria: Integration ratio of Aldehyde : Thiazole : Methyl group must be 1:1:3. No extra peaks >1% (molar).

Step 2: Purity Assignment (The "Mass Balance" Approach)

Do not rely solely on "Area %". Use the following equation to determine the Assigned Purity (As-is) :



Experimental Workflow:

  • Chromatographic Purity: Determine organic impurities via HPLC-UV (254 nm).

  • Volatiles: Determine Water (Karl Fischer) and Residual Solvents (GC-HS or 1H-NMR integration).

  • Inorganics: ROI (Residue on Ignition) – typically negligible for organic bases but critical if isolated as a salt.

Step 3: HPLC Method for Purity[1]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV 254 nm (max absorption for thiazole) and 280 nm.

Part 4: Decision Framework for Acceptance

Use this logic flow to decide if a purchased standard is fit for purpose in your drug development pipeline.

Diagram 2: Qualification Workflow

QualificationFlow Start Receive Vendor Standard CheckCOA Check Vendor COA: Is Purity > 98%? Start->CheckCOA NMR_Test Run 1H-NMR (DMSO-d6) CheckCOA->NMR_Test Yes Reject REJECT / RE-PURIFY CheckCOA->Reject No NMR_Decision Aldehyde Peak Present? No unexpected signals? NMR_Test->NMR_Decision HPLC_Test Run HPLC (Gradient) NMR_Decision->HPLC_Test Pass NMR_Decision->Reject Fail (Structure/Solvent Issue) HPLC_Decision Total Impurities < 2.0%? Single Impurity < 0.5%? HPLC_Test->HPLC_Decision HPLC_Decision->Reject No (<95%) Accept_Primary ACCEPT as Primary Standard HPLC_Decision->Accept_Primary Yes (>98%) Accept_Working ACCEPT as Working Standard HPLC_Decision->Accept_Working Marginal (95-98%)

Caption: Decision tree for qualifying incoming reference material batches.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 2-(4-methylpiperidin-1-yl)thiazole-5-carbaldehyde (CAS 730997-87-2). [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: 2-(4-Methylpiperidin-1-yl)thiazole-5-carbaldehyde

Topic: Personal protective equipment for handling 2-(4-Methylpiperidin-1-yl)thiazole-5-carbaldehyde CAS Number: 730997-87-2 (Verified via PubChem) Molecular Formula: C₁₀H₁₄N₂OS Molecular Weight: 210.30 g/mol Part 1: Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2-(4-Methylpiperidin-1-yl)thiazole-5-carbaldehyde

CAS Number: 730997-87-2 (Verified via PubChem) Molecular Formula: C₁₀H₁₄N₂OS Molecular Weight: 210.30 g/mol

Part 1: Executive Safety Directive

Handling 2-(4-Methylpiperidin-1-yl)thiazole-5-carbaldehyde requires a nuanced approach that goes beyond generic "lab safety." This molecule combines a reactive aldehyde functionality with a thiazole heterocycle and a piperidine ring. This structural combination presents specific risks: aldehydes are notorious respiratory irritants and potential sensitizers, while the thiazole/piperidine pharmacophore suggests potential biological activity (kinase inhibition or receptor modulation).

The Core Hazard Profile (GHS Classifications):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[1]

  • Skin & Eye Irritation: Category 2 (Skin) / Category 2A (Eye).[1][2]

  • STOT-SE: Category 3 (Respiratory Irritation).[1][3]

Operational Maxim: Treat this compound as a respiratory sensitizer and a contact allergen . All manipulations must prevent mucosal exposure and dermal absorption.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed not just to meet regulations, but to create a self-validating barrier system against specific chemical behaviors (volatility, permeation).

PPE CategoryRequired GearTechnical Justification (The "Why")
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness)Permeation Defense: Thiazole derivatives are organic-soluble and can permeate thin latex rapidly. Double gloving creates a "breakthrough buffer." The outer glove protects against gross contamination; the inner glove prevents contact during doffing.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Vapor/Aerosol Seal: Safety glasses with side shields are insufficient for aldehydes. Goggles provide a seal against vapors that irritate the lacrimal glands and conjunctiva (H319).
Respiratory Fume Hood (Face velocity: 80–100 fpm)Volatility Control: The aldehyde moiety contributes to vapor pressure. Inhalation causes immediate respiratory tract irritation (H335). No open-bench work permitted.
Body Defense Lab Coat (High-neck, snap closure) + Tyvek Sleeves Gap Closure: Standard lab coats leave wrists exposed when reaching into hoods. Tyvek sleeves bridge the gap between the glove cuff and the lab coat cuff.

Part 3: Operational Protocols & Workflows

Reception & Storage Strategy

Aldehydes are prone to air-oxidation, converting to the corresponding carboxylic acid (2-(4-methylpiperidin-1-yl)thiazole-5-carboxylic acid), which changes the stoichiometry and purity of your reaction.

  • Inspection: Upon receipt, check the bottle seal. If the compound appears as a dark brown tar, significant decomposition may have occurred.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen) .

  • Parafilm Protocol: Wrap the cap in Parafilm after flushing the headspace with Argon to minimize oxygen ingress.

Safe Handling Workflow (The "Red Zone")

This workflow minimizes exposure during the most critical phase: transfer and weighing.

HandlingWorkflow Start Start: Remove from Fridge Equilibrate Equilibrate to RT (Prevents condensation) Start->Equilibrate Wait 30 min Transfer Transfer in Fume Hood (Argon Blanket) Equilibrate->Transfer Move to Hood Weighing Weighing (Closed Balance) Transfer->Weighing Anti-static gun if solid Dissolution Dissolve Immediately (Solvent: DCM/DMSO) Weighing->Dissolution Trap dust in liquid Waste Solid Waste Disposal Dissolution->Waste Contaminated tips/paper

Figure 1: Safe Handling Logic Flow. Note the critical equilibration step to prevent water condensation, which accelerates aldehyde degradation.

Reaction Setup[4]
  • Solvent Choice: Dissolve the compound immediately upon weighing. Solutions in DCM or DMSO are safer to handle than the neat solid/oil because the vapor pressure is governed by the solvent, and dust generation is eliminated.

  • Inertion: Always purge the reaction vessel with Nitrogen/Argon before adding the aldehyde to prevent oxidation.

Part 4: Emergency Response & Spill Logic

Scenario: You have spilled ~500 mg of the compound inside the fume hood.

Immediate Action:

  • Alert: Announce the spill to lab mates.

  • Isolate: Lower the fume hood sash to the lowest working height to maximize draft.

  • Decontaminate:

    • Do NOT use water initially (compounds with thiazole/piperidine rings are often lipophilic and will just spread).

    • Absorb: Use a chemically inert absorbent pad or vermiculite.

    • Clean: Wipe the surface with a paper towel soaked in Acetone or Ethanol (to dissolve the organic residue), followed by a soap and water wash.

    • Disposal: Place all spill debris into a sealed bag labeled "Hazardous Solid Waste - Aldehyde/Thiazole."

SpillResponse Spill Spill Detected Location Inside Hood? Spill->Location Evacuate Evacuate Lab Call Safety Officer Location->Evacuate No (Open Bench) Contain Lower Sash Absorb with Vermiculite Location->Contain Yes Clean Solvent Wipe (Acetone) then Soap/Water Contain->Clean

Figure 2: Spill Response Decision Tree. Prioritizes containment within the ventilation system.

Part 5: Waste Disposal & Logistics

Waste Categorization: This compound contains Nitrogen and Sulfur. It generally does not require halogenated waste disposal unless your reaction solvent (e.g., Dichloromethane) is halogenated.

  • Solid Waste: Weighing boats, contaminated gloves, and paper towels go into Solid Hazardous Waste .

  • Liquid Waste:

    • If dissolved in DMSO/Methanol/Acetone -> Non-Halogenated Organic Waste .

    • If dissolved in DCM/Chloroform -> Halogenated Organic Waste .

  • Container Disposal: Rinse the empty reagent bottle with acetone twice. Pour the rinsate into the waste stream. Deface the label and discard the glass in the Glass Waste bin.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2402636, 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde. Retrieved October 26, 2023 from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3][4][5][6] Retrieved from [Link]

Sources

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